The Chemical Structure, Reactivity, and Applications of 4-Ethoxy-4-oxobut-2-ynoic Acid: A Technical Whitepaper for Drug Development
Executive Summary In the landscape of modern drug discovery and complex organic synthesis, the demand for highly functionalized, asymmetric building blocks is paramount. 4-Ethoxy-4-oxobut-2-ynoic acid (also known as mono...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, the demand for highly functionalized, asymmetric building blocks is paramount. 4-Ethoxy-4-oxobut-2-ynoic acid (also known as monoethyl acetylenedicarboxylate) serves as a premier asymmetric alkyne scaffold. By featuring both a reactive carboxylic acid and a stable ethyl ester flanking an electron-deficient triple bond, this compound allows researchers to execute orthogonal functionalizations, regioselective cycloadditions, and controlled Michael additions. This whitepaper provides an in-depth mechanistic guide to the structure, synthesis, and pharmaceutical applications of this versatile intermediate.
Chemical Identity & Physicochemical Properties
Understanding the foundational properties of 4-Ethoxy-4-oxobut-2-ynoic acid is critical for predicting its behavior in various solvent systems and reaction conditions. The table below summarizes its core physicochemical data[1][2][3].
The utility of 4-Ethoxy-4-oxobut-2-ynoic acid is rooted in its highly polarized, sp-hybridized alkyne core.
Dual Electron-Withdrawing Groups (EWGs): The alkyne is flanked by two distinct EWGs—a carboxylic acid (-COOH) and an ethyl ester (-COOCH2CH3). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, rendering it highly electrophilic and an exceptional dienophile.
Built-in Asymmetry: Unlike its symmetric parent compound, diethyl acetylenedicarboxylate (DEAD), the presence of two different carbonyl groups polarizes the pi-electron cloud of the alkyne. This electronic differentiation is the primary driver for regioselectivity in subsequent cycloadditions and nucleophilic attacks.
The most reliable method for accessing 4-Ethoxy-4-oxobut-2-ynoic acid is the controlled, partial saponification of Diethyl acetylenedicarboxylate (DEAD)[3][4].
Step-by-Step Protocol: Partial Saponification
Solvent Preparation: Dissolve 1.0 equivalent of Diethyl acetylenedicarboxylate (DEAD) in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol. Cool the reaction vessel to 0 °C using an ice-water bath.
Base Addition: Prepare a solution of 1.0 equivalent of Sodium Hydroxide (NaOH) in distilled water. Add this aqueous base dropwise to the organic mixture over 30 minutes under vigorous stirring.
Kinetic Trapping: Allow the mixture to stir at 0 °C for exactly 2 hours to ensure complete conversion to the mono-sodium salt.
Phase Separation & Washing: Concentrate the mixture slightly under reduced pressure to remove THF/Ethanol. Wash the remaining aqueous layer with Diethyl Ether to remove any unreacted DEAD.
Acidification (Self-Validation): Carefully acidify the aqueous layer to pH 2 using 1M Hydrochloric Acid (HCl).
Extraction: Extract the newly formed free acid with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the target compound.
Expertise & Causality: The use of a mixed solvent system (THF/EtOH/Water) is critical to homogenize the highly non-polar DEAD with the aqueous sodium hydroxide[3]. Strict adherence to 0 °C kinetically suppresses the activation energy required for the second saponification event, preventing the formation of acetylenedicarboxylic acid.
Trustworthiness & Self-Validation: The protocol is inherently self-validating during the workup phase. The intermediate sodium salt remains completely in the aqueous layer, effectively separating it from unreacted starting material. Upon acidification to pH 2, the salt is protonated, dynamically shifting its solubility profile and allowing it to be cleanly extracted into the organic phase.
Workflow for the controlled desymmetrization of DEAD to 4-Ethoxy-4-oxobut-2-ynoic acid.
Applications in Drug Development & Heterocyclic Synthesis
The unique structural profile of 4-Ethoxy-4-oxobut-2-ynoic acid makes it an invaluable asset in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles[4].
Regioselective Diels-Alder Cycloadditions: While DEAD yields symmetric cycloadducts, 4-Ethoxy-4-oxobut-2-ynoic acid introduces an electronic bias. The carboxylic acid exerts a stronger electron-withdrawing effect than the ester, polarizing the alkyne. This directs the regiochemistry of incoming dienes, enabling the synthesis of highly specific, asymmetric cyclohexadiene scaffolds critical for modern pharmacophores.
Orthogonal Amidation: Drug developers frequently utilize this compound to build peptidomimetics. The free carboxylic acid can be selectively activated using standard coupling reagents (e.g., HATU, EDC) and reacted with primary or secondary amines. The ethyl ester remains completely unreactive under these conditions, preserving a functional handle for downstream modifications.
Michael Additions: The electron-deficient nature of the alkyne makes it highly susceptible to nucleophilic attack by thiols or amines, facilitating the rapid construction of functionalized alkenes through Michael addition pathways[4].
Divergent reactivity pathways of 4-Ethoxy-4-oxobut-2-ynoic acid in organic synthesis.
Monoethyl Acetylenedicarboxylate: Physicochemical Profiling, Synthesis, and Applications in Advanced Organic Chemistry
Executive Summary Monoethyl acetylenedicarboxylate is a highly reactive, asymmetric alkyne derivative characterized by the presence of both a carboxylic acid and an ethyl ester group flanking a carbon-carbon triple bond....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Monoethyl acetylenedicarboxylate is a highly reactive, asymmetric alkyne derivative characterized by the presence of both a carboxylic acid and an ethyl ester group flanking a carbon-carbon triple bond. This unique "push-pull" electronic configuration—where both functional groups are electron-withdrawing, yet orthogonal in their reactivity—makes it an indispensable building block in advanced organic synthesis. For researchers and drug development professionals, this molecule serves as a premier dienophile and dipolarophile, enabling the rapid construction of complex, unsymmetrical heterocycles and active pharmaceutical ingredients (APIs) through click chemistry and cycloaddition cascades.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of monoethyl acetylenedicarboxylate is critical for predicting its behavior in various solvent systems and its reactivity profile during synthesis[1][2].
Colorless to pale yellow liquid/solid (temperature dependent)
Solubility
Soluble in ethanol, ethyl acetate, and ether; sparingly soluble in water
Mechanistic Utility in Organic Synthesis
The strategic value of monoethyl acetylenedicarboxylate lies in its desymmetrization. Symmetrical alkynes like diethyl acetylenedicarboxylate (DEAC, CAS 762-21-0)[3][4] yield symmetrical adducts upon cycloaddition, which often require tedious downstream modifications to differentiate the two ester groups.
By utilizing the monoethyl ester, chemists bypass this limitation. The alkyne remains highly electron-deficient, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it an exceptional Michael acceptor. Post-cycloaddition, the free carboxylic acid can immediately undergo amidation, peptide coupling, or orthogonal esterification, while the ethyl ester remains intact. This mechanistic advantage significantly shortens synthetic routes in drug discovery pipelines.
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating and mechanistically sound. Below are the definitive workflows for synthesizing and utilizing this compound.
Protocol A: Selective Mono-Hydrolysis of Diethyl Acetylenedicarboxylate
The most thermodynamically and kinetically viable route to monoethyl acetylenedicarboxylate is the controlled desymmetrization of diethyl acetylenedicarboxylate via selective mono-hydrolysis.
Step-by-Step Methodology:
Dissolution and Temperature Control: Dissolve 1.0 equivalent of diethyl acetylenedicarboxylate in absolute ethanol and cool the reaction vessel to 0°C.
Causality: The low temperature suppresses the kinetic energy required for the second hydrolysis event, preventing the over-hydrolysis to acetylenedicarboxylic acid.
Base Addition: Add 1.0 equivalent of ethanolic KOH dropwise over 30 minutes.
Causality: The hydroxide nucleophile attacks one of the ester carbonyls. Upon hydrolysis, a carboxylate anion is formed. The resulting negative charge delocalizes across the conjugated alkyne system, significantly reducing the electrophilicity of the remaining ester carbonyl. This electronic deactivation ensures strict mono-selectivity.
Self-Validating Extraction: Dilute the reaction mixture with water and wash extensively with diethyl ether.
Validation: Unreacted diester partitions into the organic layer, while the target monoester remains trapped in the aqueous layer as a highly polar potassium salt. Thin-Layer Chromatography (TLC) of the organic layer confirms the complete removal of the starting material.
Acidification and Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl and extract with ethyl acetate.
Validation: The protonation of the carboxylate neutralizes the molecule, allowing the monoethyl acetylenedicarboxylate to partition cleanly into the organic phase. Evaporation under reduced pressure yields the pure product.
Caption: Workflow for the selective mono-hydrolysis of diethyl acetylenedicarboxylate.
Protocol B: CuAAC Click Chemistry for Triazole Synthesis
Monoethyl acetylenedicarboxylate serves as a premium dipolarophile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), generating highly functionalized 1,2,3-triazoles.
Step-by-Step Methodology:
Catalyst Activation: Generate the active Cu(I) catalyst in situ by mixing CuSO₄ (5 mol%) and sodium ascorbate (10 mol%) in a tert-butanol/water (1:1) solvent system.
Causality: In situ generation from Cu(II) prevents the premature oxidation of the catalyst, ensuring a high, steady-state concentration of the active Cu(I) species required to form the copper-acetylide intermediate.
Cycloaddition: Introduce the organic azide (1.0 eq) and monoethyl acetylenedicarboxylate (1.1 eq) to the catalytic mixture. Stir at room temperature for 4-6 hours.
Causality: The highly electron-withdrawing ester and carboxylic acid groups lower the activation energy barrier for the cycloaddition, accelerating the nucleophilic attack by the azide and facilitating rapid ring closure.
Self-Validating Isolation: The resulting 1,4-disubstituted 1,2,3-triazole derivative typically precipitates directly from the aqueous solvent mixture as it forms.
Validation: Simple vacuum filtration followed by LC-MS analysis confirms the target mass shift, validating a successful, high-yield cycloaddition without the need for complex silica gel chromatography.
Validation of the synthesized monoethyl acetylenedicarboxylate relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. According to established literature[5], the ¹H NMR spectrum (400 MHz, CDCl₃) provides a definitive structural fingerprint:
δ = 10.37 (br s, 1H): Corresponds to the highly deshielded carboxylic acid proton.
δ = 4.29 (q, J = 7.2 Hz, 2H): Represents the methylene protons (-CH₂-) of the ethyl ester, split into a quartet by the adjacent methyl group.
δ = 1.31 (t, J = 7.2 Hz, 3H): Represents the methyl protons (-CH₃), split into a triplet by the adjacent methylene group.
Expert Note on Literature Integrity: While some supplementary literature[5] may erroneously transcribe the splitting patterns as a triplet for the methylene and a quartet for the methyl, fundamental NMR spin-spin splitting rules (the n+1 rule) dictate that the methylene group of an ethyl ester must appear as a quartet (q) and the methyl group as a triplet (t). Recognizing and correcting such literature transcription errors is a hallmark of rigorous analytical validation.
Conclusion & Future Perspectives
Monoethyl acetylenedicarboxylate (CAS 38391-86-5) bridges the gap between high reactivity and orthogonal functionalization. By mastering its synthesis via the controlled desymmetrization of diethyl acetylenedicarboxylate, researchers unlock a powerful tool for generating complex molecular architectures. Its continued application in click chemistry and heterocyclic synthesis will undoubtedly accelerate the discovery of novel therapeutics and advanced polymeric materials.
References
Ligand-Free Ag(I)
Ethyl half ester of acetylenedicarboxylic acid - CAS 38391-86-5. Molaid.
Solubility Dynamics of 4-Ethoxy-4-oxobut-2-ynoic Acid in Organic Solvents: A Technical Guide for Synthetic and Pharmaceutical Applications
Executive Summary & Structural Analysis 4-Ethoxy-4-oxobut-2-ynoic acid (CAS: 38391-86-5), commonly referred to as monoethyl acetylenedicarboxylate, is a highly versatile bifunctional building block. Characterized by an e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Analysis
4-Ethoxy-4-oxobut-2-ynoic acid (CAS: 38391-86-5), commonly referred to as monoethyl acetylenedicarboxylate, is a highly versatile bifunctional building block. Characterized by an electron-deficient internal alkyne flanked by an ethyl ester and a free carboxylic acid, it is heavily utilized in the synthesis of heterocycles, active pharmaceutical ingredients (APIs), and metal-organic frameworks (MOFs)[1].
Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, designing liquid-liquid extraction protocols, and formulating pharmaceutical cocrystals. This guide provides an in-depth analysis of its solvation mechanics, empirical solubility profiles, and self-validating experimental methodologies.
The dissolution of 4-Ethoxy-4-oxobut-2-ynoic acid is governed by its ability to overcome strong intermolecular forces. Like most carboxylic acids, it forms stable, hydrogen-bonded dimers in its pure state. To achieve a thermodynamically stable solution, the solvent must provide sufficient energy to disrupt this lattice[2].
We analyze this through Hansen Solubility Parameters (HSP) , which divide the total cohesive energy into three forces: Dispersion (
) : The free -COOH group requires a solvent with a strong H-bond acceptor capacity to break the dimeric interactions. Solvents lacking this (e.g., aliphatic hydrocarbons) will fail to dissolve the compound.
Polarity (
) : The electron-withdrawing nature of the alkyne and carbonyl oxygens creates a significant dipole moment. Moderate to high-polarity solvents are required to stabilize the solute cavity.
Dispersion (
) : The ethyl ester tail provides lipophilicity, which restricts aqueous solubility but enhances compatibility with organic solvents like dichloromethane (DCM) and diethyl ether[4][5].
Fig 1. Thermodynamic pathway of 4-Ethoxy-4-oxobut-2-ynoic acid solvation in polar solvents.
Empirical Solubility Profile in Organic Solvents
Based on the structural extrapolation of acetylenedicarboxylic acid derivatives, the solubility of 4-Ethoxy-4-oxobut-2-ynoic acid varies drastically across solvent classes[4][6]. The table below summarizes the expected solubility and the mechanistic rationale for each solvent class.
Solvent Class
Representative Solvent
Solubility Level
Mechanistic Rationale (HSP Basis)
Ethers
Diethyl Ether, THF
High
The ether oxygen acts as a powerful H-bond acceptor (), perfectly matching the free -COOH group while accommodating the ester tail[5].
Alcohols
Ethanol, Methanol
High
Dual H-bond donor/acceptor capabilities fully solvate both the ester carbonyl and the carboxylic acid functionalities[4].
Halogenated
Dichloromethane (DCM)
Moderate-High
Favorable dispersion () and polarity () interactions stabilize the molecule, making it ideal for extractions[5].
Aliphatic
Hexane, Heptane
Low / Insoluble
Insufficient to disrupt the dimeric carboxylic acid lattice; cannot overcome the cohesive energy of the solute[3].
Aqueous
Water (Reference)
Sparingly Soluble
The hydrophobic ethyl ester tail restricts full hydration, forcing the molecule to partition into organic phases[6].
Self-Validating Experimental Protocol: The Shake-Flask Method
To determine the exact quantitative solubility limit of 4-Ethoxy-4-oxobut-2-ynoic acid in a specific organic solvent, the isothermal shake-flask method coupled with HPLC-UV is the gold standard. This protocol is designed as a self-validating system to prevent kinetic artifacts.
Step-by-Step Methodology
Saturation & Equilibration : Add an excess amount of 4-Ethoxy-4-oxobut-2-ynoic acid to 10 mL of the target organic solvent in a sealed glass vial. Incubate in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.
Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium. Shorter times risk measuring a transient supersaturated state.
Phase Separation : Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.
Causality: PTFE is chemically inert to aggressive organic solvents. The 0.45 µm pore size removes micro-particulates that would otherwise falsely inflate the measured solubility concentration.
Quantification : Dilute the filtered aliquot into the HPLC mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) and analyze via HPLC-UV at 210 nm against a pre-established calibration curve.
System Validation (Mass Balance) : Recover the undissolved residual solid, dry it under a gentle nitrogen stream, and weigh it. The mass of the recovered solid plus the calculated dissolved mass must equal the initial mass added (±2% variance).
Fig 2. Self-validating shake-flask workflow for empirical solubility determination.
In complex synthetic workflows—such as the Ag(I)-catalyzed carboxylation of terminal alkynes—monoethyl acetylenedicarboxylate is often generated in an aqueous mixture[5]. Isolating the compound requires exploiting its differential solubility.
Optimized Extraction Protocol
Aqueous Acidification : Cool the aqueous reaction mixture to 0–5 °C and acidify to pH < 2 using 6N HCl.
Causality: The pKa of acetylenedicarboxylic acid derivatives is extremely low (pKa ~ 1.75) due to the electron-withdrawing alkyne[1][6]. Strong acidification is mandatory to fully protonate the carboxylate anion into the neutral carboxylic acid, drastically reducing its aqueous solubility and increasing its
.
Organic Partitioning : Extract the aqueous layer with Diethyl Ether (3 × 20 mL).
Causality: Diethyl ether is explicitly chosen over non-polar solvents because its oxygen atom forms a strong hydrogen bond with the free acid, efficiently pulling the compound into the organic layer[5].
Purification : Wash the combined organic layers with brine to remove residual HCl, dry over anhydrous
to remove micro-emulsified water, and concentrate under vacuum to afford the pure 4-Ethoxy-4-oxobut-2-ynoic acid.
References
1.[4] Title: Diethyl acetylenedicarboxylate 762-21-0 wiki. Source: Guidechem. URL:
2.[5] Title: Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Source: Amazon AWS. URL:
3.[1] Title: Acetylenedicarboxylic acid. Source: Grokipedia. URL:
4.[6] Title: Acetylenedicarboxylic acid 142-45-0 wiki. Source: Guidechem. URL:
5.[3] Title: Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. Source: PMC. URL:
6.[2] Title: Screening, packing systematics, Hansen solubility parameters and desolvation of resmetirom (MGL-3196) solvates. Source: ResearchGate. URL:
An In-depth Technical Guide to the Electronic Properties and Reactivity of 4-Ethoxy-4-oxobut-2-ynoic Acid as a Michael Acceptor
Abstract This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 4-ethoxy-4-oxobut-2-ynoic acid, a promising yet under-documented Michael acceptor. In the landscape of covale...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 4-ethoxy-4-oxobut-2-ynoic acid, a promising yet under-documented Michael acceptor. In the landscape of covalent drug design, the strategic selection of an electrophilic warhead is paramount to achieving desired potency and selectivity while minimizing off-target toxicity. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the fundamental principles governing the reactivity of this acetylenic carbonyl compound. Due to the limited direct experimental data on 4-ethoxy-4-oxobut-2-ynoic acid, this guide will leverage established knowledge of analogous α,β-acetylenic esters and carboxylic acids to project its chemical behavior. We will explore its synthesis, delve into its electronic characteristics through computational approaches, and provide detailed, field-proven protocols for evaluating its reactivity with biological nucleophiles and assessing its cytotoxic profile.
Introduction: The Role of Acetylenic Michael Acceptors in Covalent Drug Discovery
Covalent inhibitors have witnessed a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The cornerstone of a covalent inhibitor is its electrophilic "warhead," which forms a stable bond with a nucleophilic amino acid residue, typically cysteine, on the target protein.
α,β-unsaturated carbonyl compounds are a prominent class of Michael acceptors utilized as covalent warheads.[1] Among these, acetylenic compounds, characterized by a carbon-carbon triple bond conjugated to a carbonyl group, present a unique electronic profile. The linear geometry and high electron density of the alkyne moiety influence the molecule's reactivity and steric profile. Generally, acetylenic-substituted derivatives exhibit greater toxicity and reactivity compared to their olefinic counterparts.[2][3] This heightened reactivity, if properly modulated, can be harnessed for therapeutic benefit.
4-Ethoxy-4-oxobut-2-ynoic acid contains two key functionalities that dictate its reactivity: an ethyl ester and a carboxylic acid flanking an acetylenic bond. This structure suggests a high degree of electrophilicity at the β-carbon, making it a prime candidate for Michael addition reactions with biological nucleophiles.[4]
Synthesis of 4-Ethoxy-4-oxobut-2-ynoic Acid: A Proposed Route
While specific literature on the synthesis of 4-ethoxy-4-oxobut-2-ynoic acid is scarce, a plausible synthetic route can be extrapolated from the well-established chemistry of acetylenic compounds. A logical approach involves the mono-saponification of diethyl acetylenedicarboxylate.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 4-ethoxy-4-oxobut-2-ynoic acid.
Detailed Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl acetylenedicarboxylate in a mixture of ethanol and water.
Saponification: Cool the solution to 0°C in an ice bath. Slowly add one equivalent of aqueous sodium hydroxide or potassium hydroxide dropwise while stirring vigorously.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a monitored period. The progress of the reaction can be tracked by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of a more polar product.
Workup: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is acidic.
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Electronic Properties: A Computational Perspective
The reactivity of a Michael acceptor is intrinsically linked to its electronic structure, particularly the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater electrophilicity and a higher propensity to accept electrons from a nucleophile.[5]
The Significance of LUMO Energy
The interaction between a nucleophile and an electrophile can be understood through Frontier Molecular Orbital (FMO) theory. The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the electrophile. A smaller energy gap between these orbitals facilitates a more favorable interaction and a faster reaction rate. For Michael acceptors, a lower LUMO energy generally correlates with increased reactivity.[6] The LUMO of an α,β-acetylenic ester is primarily localized on the carbonyl carbon and the β-acetylenic carbon, making the latter the primary site of nucleophilic attack.[7]
Computational Protocol for LUMO Energy Calculation
In the absence of experimental data, Density Functional Theory (DFT) calculations provide a reliable method for estimating the LUMO energy of 4-ethoxy-4-oxobut-2-ynoic acid.
Molecular Modeling: Construct the 3D structure of 4-ethoxy-4-oxobut-2-ynoic acid using a molecular modeling software (e.g., Avogadro, ChemDraw).
Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial to find the lowest energy conformation of the molecule.
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals, including the HOMO and LUMO.[8]
Data Analysis: The output will provide the energy values for the HOMO and LUMO in Hartrees or electron volts (eV). This data can then be compared with the LUMO energies of other known Michael acceptors to predict its relative reactivity.
Predicted Electronic Data
Based on analogous α,β-unsaturated carbonyl compounds, the following table provides a qualitative prediction of the electronic properties of 4-ethoxy-4-oxobut-2-ynoic acid compared to its alkene counterpart.
Compound
Predicted LUMO Energy
Predicted Reactivity
4-Ethoxy-4-oxobut-2-ynoic acid
Lower
Higher
(E)-4-Ethoxy-4-oxobut-2-enoic acid
Higher
Lower
Reactivity as a Michael Acceptor: Thiol Addition
The primary mechanism by which 4-ethoxy-4-oxobut-2-ynoic acid will exert its biological effect as a covalent modifier is through the Michael addition of a thiol, most notably from a cysteine residue on a target protein.
Mechanism of Thiol-Michael Addition
The reaction proceeds via the nucleophilic attack of a thiolate anion on the electrophilic β-carbon of the acetylenic bond. This is followed by protonation of the resulting intermediate to yield the final vinyl sulfide adduct. The reaction can be catalyzed by either a base or a nucleophile.[9]
Caption: General mechanism of thiol-Michael addition.
Experimental Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
Monitoring the reaction kinetics provides quantitative data on the reactivity of the Michael acceptor. ¹H NMR spectroscopy is a powerful tool for this purpose, allowing for the real-time observation of the disappearance of starting materials and the appearance of products.[10][11]
Sample Preparation: In an NMR tube, dissolve a known concentration of 4-ethoxy-4-oxobut-2-ynoic acid in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). A known concentration of an internal standard (e.g., dimethyl sulfone) should also be included for accurate quantification.
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish the initial concentrations and chemical shifts of the acetylenic protons.
Reaction Initiation: Add a known concentration of a model thiol, such as N-acetylcysteine or glutathione, to the NMR tube.
Time-Course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
Data Analysis: Integrate the signals corresponding to the starting material and the vinyl protons of the product adduct. The rate of the reaction can be determined by plotting the concentration of the starting material versus time. For a pseudo-first-order reaction (with a large excess of the thiol), the natural logarithm of the starting material concentration versus time will yield a linear plot with a slope equal to the negative of the observed rate constant (k_obs). The second-order rate constant can then be calculated by dividing k_obs by the concentration of the thiol.[12]
Biological Evaluation: Cytotoxicity Assessment
A critical aspect of developing covalent inhibitors is to ensure a therapeutic window between on-target efficacy and off-target toxicity. Assessing the general cytotoxicity of 4-ethoxy-4-oxobut-2-ynoic acid is a crucial first step.
Rationale for Cytotoxicity Testing
Highly reactive, non-specific Michael acceptors can react with numerous cellular nucleophiles, leading to widespread protein dysfunction and cellular stress, ultimately resulting in cytotoxicity.[13] Therefore, it is essential to determine the concentration at which the compound exhibits cytotoxic effects in relevant cell lines.
Protocol for a Cell Viability Assay (e.g., MTT or Sulforhodamine B Assay)
Cell Culture: Plate cells (e.g., a relevant cancer cell line or a non-cancerous control cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 4-ethoxy-4-oxobut-2-ynoic acid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Viability Assessment:
For MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at the appropriate wavelength.
For SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B, wash, and then solubilize the bound dye. Measure the absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
4-Ethoxy-4-oxobut-2-ynoic acid represents a potentially valuable, yet underexplored, Michael acceptor for covalent drug design. Its acetylenic nature suggests a heightened reactivity that, when appropriately targeted, could lead to potent and selective covalent inhibitors. This guide has provided a theoretical and practical framework for its synthesis, electronic characterization, and the evaluation of its reactivity and biological activity.
Future work should focus on the actual synthesis and experimental validation of the predicted properties. Structure-activity relationship (SAR) studies, involving modifications of the ester and carboxylic acid functionalities, could further refine the reactivity and selectivity of this promising scaffold. Ultimately, the integration of computational predictions with robust experimental validation will be key to unlocking the full potential of 4-ethoxy-4-oxobut-2-ynoic acid and related acetylenic Michael acceptors in the development of next-generation covalent therapeutics.
References
Schultz, T. W., & Tichy, M. (2004). TRENDS IN STRUCTURE–TOXICITY RELATIONSHIPS FOR CARBONYL-CONTAINING a,b-UNSATURATED COMPOUNDS. SAR and QSAR in Environmental Research, 15(2), 129–141. [Link]
Synthesis of α, β-unsaturated carbonyl based compounds as acetylcholinesterase and butyrylcholinesterase inhibitors: characterization, molecular modeling, QSAR studies and effect against amyloid β-induced cytotoxicity - PubMed. (2014). European Journal of Medicinal Chemistry, 83, 355–365. [Link]
Schultz, T. W., & Tichy, M. (2004). Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds. SAR and QSAR in Environmental Research, 15(2), 129–141. [Link]
Schultz, T. W., & Tichy, M. (2004). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research, 15(2), 129–141. [Link]
Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. (n.d.). Retrieved March 7, 2026, from [Link]
Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN: Solvent Effect on Reactivity and Transition-State Structure | Request PDF. (2012). Bulletin of the Korean Chemical Society, 33(8), 2751–2755. [Link]
Hartman, R. F., & Rose, S. D. (2006). Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters. The Journal of Organic Chemistry, 71(17), 6342–6350. [Link]
Lepage, R. J., & Vander Wal, M. N. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Accounts of Chemical Research, 50(5), 1335–1345. [Link]
Dommerholt, J., van Ufford, L. Q., van der Meer, J. Y., de Groot, A. M., van Delft, F. L., & Rutjes, F. P. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Bioconjugate Chemistry, 23(3), 398–403. [Link]
Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. (n.d.). Retrieved March 7, 2026, from [Link]
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Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC. (2021). RSC Advances, 11(4), 2420–2424. [Link]
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An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery? | Request PDF. (2010). Angewandte Chemie International Edition, 50(2), 419–423. [Link]
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The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (2013). Angewandte Chemie International Edition, 52(40), 10336–10346. [Link]
Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC. (2017). Macromolecules, 50(17), 6519–6531. [Link]
Cu-catalyzed carboboration of acetylene with Michael acceptors - PMC. (2018). Nature Communications, 9(1), 4496. [Link]
HOMO-LUMO energy diagram of synthesized esters. (n.d.). Retrieved March 7, 2026, from [Link]
(2E)-4-ETHOXY-4-OXOBUT-2-ENOIC ACID | CAS - Matrix Fine Chemicals. (n.d.). Retrieved March 7, 2026, from [Link]
“TYC” Reaction between Alkynes and Catechol-Thiol Derivatives Prompted by Metal Nanocatalysis: Mechanism Study by DFT Calculation. (2022). Molecules, 27(22), 7919. [Link]
Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. (2020). RSC Advances, 10(42), 25166–25176. [Link]
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Reactions of various nucleophiles with methyl-and ethyl- propiolate. (n.d.). Retrieved March 7, 2026, from [Link]
Design principles for the energy level tuning in donor/acceptor conjugated polymers. (2015). Physical Chemistry Chemical Physics, 17(28), 18598–18605. [Link]
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Orthogonal Reactivity in Electron-Deficient Alkynes: A Comparative Guide to Diethyl Acetylenedicarboxylate and 4-Ethoxy-4-oxobut-2-ynoic Acid
Executive Summary In the arsenal of modern synthetic chemistry and bioconjugation, electron-deficient alkynes serve as premier Michael acceptors and dienophiles. Among these, Diethyl acetylenedicarboxylate (DEADc) and 4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the arsenal of modern synthetic chemistry and bioconjugation, electron-deficient alkynes serve as premier Michael acceptors and dienophiles. Among these, Diethyl acetylenedicarboxylate (DEADc) and 4-Ethoxy-4-oxobut-2-ynoic acid (monoethyl acetylenedicarboxylate) represent two fundamentally different paradigms of reactivity.
While DEADc is a symmetric diester celebrated for its role in constructing complex heterocycles and serving as a robust protein cross-linker[1],[2], 4-Ethoxy-4-oxobut-2-ynoic acid breaks this symmetry. This desymmetrization into a monoester-monoacid provides a critical handle for orthogonal functionalization, enabling regioselective transformations essential for advanced drug development, including the synthesis of Targeted Covalent Inhibitors (TCIs) and bifunctional linkers[3].
Structural and Physicochemical Profiling
The fundamental divergence between these two molecules stems from their symmetry and electronic distribution. DEADc features two identical ethyl ester groups flanking the alkyne, resulting in a symmetrically distributed Lowest Unoccupied Molecular Orbital (LUMO). This symmetry simplifies nuclear magnetic resonance (NMR) spectra and ensures that cycloadditions do not yield complex regioisomeric mixtures.
Conversely, 4-Ethoxy-4-oxobut-2-ynoic acid possesses a free carboxylic acid on one terminus. This induces a strong electronic dipole and introduces pH-dependent reactivity. The distinct
H NMR signature of the monoacid—featuring a characteristic broad singlet at 10.37 ppm for the carboxylic proton—serves as a primary validation metric during synthesis[4].
Mechanistic Divergence: Symmetry vs. Orthogonality
Causality in Reaction Design
When designing a synthetic route, the choice between DEADc and the monoacid is dictated by the need for regiocontrol.
In DEADc, the symmetric electron withdrawal makes the internal alkyne highly electrophilic but chemically equivalent at both carbons. When subjected to a nucleophile (e.g., an amine or thiol via Michael addition), attack can occur at either carbon with equal probability[5]. This is inconsequential for homobifunctional cross-linking but disastrous if a directional, asymmetric linkage is required. Furthermore, its exceptionally low LUMO energy makes it an ideal dienophile for synthesizing highly functionalized thiazolidinone derivatives and cyclic peroxide glucosides via Diels-Alder reactions[1],[2].
With 4-Ethoxy-4-oxobut-2-ynoic acid, the causality of regioselectivity shifts dramatically. The free carboxylic acid provides an orthogonal handle . You can selectively activate the carboxylic acid using standard peptide coupling reagents to form an amide bond without affecting the ester. This transforms the molecule into a highly customizable bifunctional linker, where the ester can later be hydrolyzed or the alkyne utilized for a secondary thiol-yne click reaction.
Mechanistic divergence between symmetric diester and asymmetric monoacid alkynes.
To ensure high-fidelity results in the laboratory, the following protocols have been designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm success before proceeding.
Protocol A: Symmetric Heterocycle Synthesis via Diels-Alder (Using DEADc)
DEADc is extensively utilized in the synthesis of 3,4,5-trisubstituted 2(5H)-furanones and other complex heterocycles[2].
Step 1: Reaction Setup. Dissolve the diene (1.0 eq) and DEADc (1.2 eq) in anhydrous toluene.
Step 2: Cycloaddition. Reflux the mixture under an inert argon atmosphere for 4-6 hours. The symmetric nature of DEADc ensures that the alkyne acts as a uniform dienophile, preventing the formation of undesired regioisomers.
Step 3: Self-Validation (TLC & NMR). Monitor the consumption of DEADc via TLC (UV active). Upon isolation, confirm the product via
H NMR; the presence of a single symmetric ethyl environment (or predictable splitting if the diene is asymmetric) confirms the successful [4+2] cycloaddition without regiochemical scrambling.
This protocol exploits the monoacid for the synthesis of targeted bioconjugates, ensuring the alkyne remains pristine for downstream click chemistry.
Step 1: Carboxylic Acid Activation. Dissolve 4-Ethoxy-4-oxobut-2-ynoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours. Causality: EDC activates the acid, but the resulting O-acylisourea is unstable. NHS traps it as a stable, amine-reactive ester, preventing side reactions with the alkyne.
Validation: Aliquot 5
L into methanol and analyze via LC-MS to confirm the mass shift corresponding to the NHS-ester intermediate.
Step 2: Amide Coupling. Add the target primary amine (e.g., a fluorophore or targeting ligand) (0.9 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 4 hours.
Validation: Purify via preparative HPLC. The retention of the alkyne stretch (~2230
) in FT-IR and the ethyl ester signals in NMR confirms that the alkyne and ester remained intact during amide coupling.
Step 3: Thiol-Yne Click. Introduce the purified alkyne-amide conjugate to a buffered aqueous solution (pH 7.4) containing the target protein (bearing a free cysteine).
Validation: Use Ellman’s reagent (DTNB) to quantify the depletion of free thiols. A drop in absorbance at 412 nm confirms covalent attachment to the alkyne.
Step-by-step bioconjugation workflow utilizing the orthogonal reactivity of the monoacid.
Applications in Advanced Drug Development
The pharmaceutical industry leverages these compounds based on their distinct structural profiles. 5[5] is a cost-effective, readily available material used primarily as a protein cross-linker and a foundational building block for exploring new reaction pathways in early-stage drug discovery[1]. Its ability to rapidly cross-link proteins makes it invaluable for structural biology studies and the synthesis of antimicrobial or anti-inflammatory derivatives[5].
In contrast,3[3] is a precision tool. Its orthogonal reactivity is critical in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where a linker must connect two distinct domains without cross-reacting. The monoacid allows step-wise, controlled assembly, ensuring high purity and defined stoichiometry of the final therapeutic agent.
Technical Safety & Handling Guide: 4-Ethoxy-4-oxobut-2-ynoic acid
The following is an in-depth technical guide and safety analysis for 4-Ethoxy-4-oxobut-2-ynoic acid , structured for researchers and drug development professionals. CAS No: 38391-86-5 Synonyms: Monoethyl acetylenedicarbo...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide and safety analysis for 4-Ethoxy-4-oxobut-2-ynoic acid , structured for researchers and drug development professionals.
4-Ethoxy-4-oxobut-2-ynoic acid is a high-value bifunctional electrophile utilized primarily in the synthesis of heterocyclic scaffolds (e.g., pyrazoles, isoxazoles) via 1,3-dipolar cycloadditions and as a Michael acceptor in nucleophilic conjugate additions.[2] Its structure—comprising an electron-deficient alkyne flanked by a carboxylic acid and an ethyl ester—imparts significant reactivity but also substantial instability.
This guide moves beyond standard compliance, offering a "Senior Scientist’s" perspective on the mechanistic toxicology, self-validating handling protocols, and synthetic utility of this compound.
Chemical Identity & Physicochemical Characterization[2][3][4]
Property
Specification
CAS Number
38391-86-5
Molecular Formula
C₆H₆O₄
Molecular Weight
142.11 g/mol
SMILES
CCOC(=O)C#CC(=O)O
Physical State
Low-melting solid or viscous oil (hygroscopic)
Solubility
Soluble in polar organic solvents (DMSO, DMF, MeOH, Et₂O); decomposes in water.[2][3][4]
Technical Insight: The conjugation of the triple bond with two carbonyl groups creates a "push-pull" electronic environment. While the ester group provides steric bulk, the free carboxylic acid moiety facilitates hydrogen-bonded dimerization, often raising the melting point compared to its diester analog. However, impure samples frequently present as oils due to melting point depression.
The electron-deficient alkyne is a potent alkylating agent. Upon contact with biological tissue, it undergoes rapid Michael addition with nucleophilic residues (cysteine thiols, lysine amines) in proteins, leading to immediate necrosis and sensitization.
Systemic toxicity likely stems from metabolic hydrolysis to acetylenedicarboxylic acid and oxalate precursors, disrupting calcium homeostasis.
Serious Eye Damage
1
H318: Causes serious eye damage.
Irreversible corneal opacity can occur due to protein cross-linking in the corneal stroma.
The "Lachrymator" Effect
Like its diester analog (Diethyl acetylenedicarboxylate), this compound is a potent lachrymator. The mechanism involves the activation of TRPA1 ion channels on sensory nerve endings. The electrophilic alkyne covalently modifies cysteine residues on the TRPA1 channel, triggering a calcium influx that the brain interprets as burning pain.
Trustworthiness in the lab comes from systems that fail safely. The following protocols are designed to be self-validating.
Engineering Controls & PPE
Respiratory: Work strictly within a certified chemical fume hood. The lachrymatory nature acts as a "warning property"—if you can smell it or feel eye irritation, your engineering controls have already failed.
Glove Selection (Critical):
Recommended: Butyl Rubber (0.7 mm) or Silver Shield/4H.
Avoid: Thin Nitrile (<0.11 mm). The linear geometry of the alkyne allows for rapid permeation through the free volume of standard nitrile polymer chains.
Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are insufficient against corrosive vapors.
Storage Logic
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Why? The free acid can catalyze the polymerization of the alkyne moiety. Low temperature retards this kinetic process.
Moisture Control: Store in a desiccator. Hydrolysis of the ester moiety yields Acetylenedicarboxylic acid, which is shock-sensitive in its dry, crystalline form.
Figure 1: Storage logic tree demonstrating the causality between environmental controls and chemical stability.
Emergency Response & First Aid
Principle: Immediate decontamination is prioritized over neutralization.
Skin Contact:
Action: Flush with Diphoterine® (if available) or copious water for 15 minutes.
Contraindication: Do not use vinegar or bicarbonate pastes. The heat of neutralization can exacerbate the chemical burn caused by the alkyne.
Eye Contact:
Action: Irrigate immediately. Hold eyelids apart. Time is tissue.
Spill Management:
Evacuate the area (Lachrymator risk).
Absorb with inert vermiculite. Do not use cellulose-based absorbents (sawdust), as the acid may react exothermically.
Experimental Application: Synthesis & Utilization
Protocol: Partial Hydrolysis of Diethyl Acetylenedicarboxylate
Objective: Selective hydrolysis of one ester group to yield 4-Ethoxy-4-oxobut-2-ynoic acid.
Preparation: Dissolve 1.0 eq of KOH in absolute Ethanol (0.5 M solution).
Addition: Add the KOH solution dropwise to a stirred solution of Diethyl acetylenedicarboxylate (1.0 eq) in Ethanol at 0°C.
Why 0°C? To suppress the nucleophilic attack of ethoxide across the triple bond (Michael addition side reaction).
Precipitation (Self-Validation Point): The potassium salt of the mono-ester (EtOOC-C≡C-COOK) should precipitate as a white solid.
Validation: If no precipitate forms, the reaction may be too dilute, or hydrolysis has gone too far (dipotassium salt is less soluble in EtOH).
Isolation: Filter the salt and wash with cold Ethanol to remove unreacted diester.
Acidification: Suspend the salt in cold water and acidify to pH 1 with 2N HCl.
Extraction: Extract immediately with Diethyl Ether or Ethyl Acetate.
Drying: Dry over MgSO₄ and concentrate in vacuo at <30°C.
Synthetic Utility: 1,3-Dipolar Cycloaddition
The mono-ester is an ideal scaffold for synthesizing pyrazole-3-carboxylic acid derivatives, which are privileged structures in kinase inhibitors.
Figure 2: Synthetic workflow for the isolation of 4-Ethoxy-4-oxobut-2-ynoic acid and its downstream application.
Disposal Considerations
Waste Stream: Corrosive Acidic Organic Waste.
Deactivation: Slowly add the compound to a stirred solution of 10% sodium hydroxide (NaOH) and ice. This converts the reactive alkyne ester into the benign fumarate/maleate or tartrate derivatives via hydrolysis and hydration. Check pH before disposal.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5365677, Diethyl acetylenedicarboxylate. Retrieved from [Link]
The Chemoselective & Regioselective Reactivity of Acetylenic Monoesters: A Strategic Guide for Drug Discovery
Executive Summary & Core Directive Acetylenic monoesters (alkynoates), characterized by the structural motif , represent a unique class of electrophiles in organic synthesis. Unlike their symmetrical diester counterparts...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
Acetylenic monoesters (alkynoates), characterized by the structural motif
, represent a unique class of electrophiles in organic synthesis. Unlike their symmetrical diester counterparts (e.g., DMAD), monoesters offer a distinct regiochemical challenge and opportunity. For the drug development professional, these moieties are not just building blocks but are potent "warheads" for covalent inhibition and versatile synthons for constructing privileged heterocyclic scaffolds.
This guide moves beyond standard textbook definitions to explore the orbital-controlled reactivity of acetylenic monoesters. We will dissect their behavior as Michael acceptors, dipolarophiles, and ligands in transition-metal catalysis, providing actionable protocols for their application in medicinal chemistry.
The Electronic Landscape: Why Alkynoates Are Unique
The reactivity of acetylenic monoesters is dictated by the conjugation of the cylindrically symmetrical
-system of the alkyne with the planar -system of the carbonyl group.
Orbital Analysis and Electrophilicity
The ester group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the
-carbon highly electrophilic. Unlike alkenes, the alkyne system allows for two orthogonal planes of reactivity, but the conjugation effectively locks the reactivity into a specific trajectory for nucleophilic attack.
Hard vs. Soft Nucleophiles:
Hard Nucleophiles (e.g., Grignards, Li-organyls): Tend to attack the carbonyl carbon (1,2-addition), leading to propargylic alcohols.
Soft Nucleophiles (e.g., Thiols, Amines, Cu-organyls): Exclusively attack the
-carbon (1,4-conjugate addition), driven by orbital overlap rather than charge control.
Visualization: Divergent Reactivity Pathways
The following diagram illustrates how reaction conditions and reagent classes dictate the fate of the acetylenic monoester.
Figure 1: Divergent reactivity pathways of acetylenic monoesters based on reagent class.
Nucleophilic Additions: The Michael Acceptor Profile
The conjugate addition to acetylenic esters is the cornerstone of their utility in bioconjugation and fragment-based drug discovery (FBDD).
Regioselectivity and Stereoselectivity
The addition of a nucleophile (Nu) to an alkynoate (
) generally follows the rule of trans-addition , leading to the ()-isomer (thermodynamic product) or ()-isomer (kinetic product) depending on the solvent and proton source.
Critical Insight: In aprotic solvents, the intermediate allenyl anion is stable enough to undergo secondary reactions (e.g., trapping with electrophiles), allowing for multi-component synthesis.
Cysteine Targeting (Covalent Inhibitors)
Acetylenic amides and esters are increasingly used as "warheads" to target non-catalytic cysteine residues in kinases. They are less reactive than acrylamides, providing a "tunable" reactivity profile that reduces off-target toxicity.
Table 1: Comparative Reactivity of Michael Acceptors
Warhead Type
Electrophilicity ()
Reversibility
Cysteine Selectivity
Common Application
Acetylenic Ester
High
Irreversible
High
Covalent Probes, FBDD
Acrylamide
Moderate
Irreversible
Moderate
Kinase Inhibitors (e.g., Ibrutinib)
Vinyl Sulfone
High
Irreversible
Low
Protease Inhibitors
Cyanoacrylamide
Variable
Reversible
High
JAK3 Inhibitors
Cycloadditions: Scaffold Construction
Acetylenic monoesters are premier dipolarophiles. Their electron-deficient nature accelerates [3+2] cycloadditions with electron-rich dipoles.
Pyrazole and Isoxazole Synthesis
Reacting alkynoates with hydrazines or hydroxylamines yields pyrazolones or isoxazolones. However, to access the aromatic pyrazole or isoxazole, 1,3-dipoles like diazoalkanes or nitrile oxides are required.
Regiochemistry: The ester group directs the regioselectivity. For example, in the reaction with organic azides (CuAAC), the ester typically ends up at the C-4 position of the triazole ring.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical stages.
Protocol A: Regioselective Michael Addition of Secondary Amines
Objective: Synthesis of
-aminoacrylates from ethyl propiolate.
Reference: Adapted from kinetic studies on ethyl propiolate reactivity [1].
Reagents:
Ethyl propiolate (1.0 equiv)
Morpholine (1.1 equiv)
Acetonitrile (MeCN) or Water (Solvent)
Step-by-Step Workflow:
Preparation: Dissolve ethyl propiolate (10 mmol) in MeCN (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
Why: Cooling prevents uncontrolled exotherms and polymerization.
Addition: Add morpholine (11 mmol) dropwise over 10 minutes.
Observation: A slight color change (yellowing) may occur.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Stir for an additional 2 hours.
Checkpoint (TLC): Spot reaction mixture vs. starting material (Hexane/EtOAc 4:1). The alkyne spot (
) should disappear.
Workup:
Concentrate the solvent under reduced pressure.[1]
The residue is often pure enough for NMR. If not, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Validation:
1H NMR: Look for two doublets for the vinylic protons (
Hz indicates E-isomer). The absence of the acetylenic proton singlet ( ppm) confirms conversion.
Why: Adding the alkyne last prevents homocoupling (Glaser coupling) of the alkyne before the catalytic cycle engages the aryl halide.
Reaction: Stir at room temperature for 4-12 hours.
Checkpoint: The reaction mixture usually turns dark brown/black (precipitation of ammonium salts).
Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify via column chromatography.[1][2]
Mechanistic Visualization: The Michael Addition
Understanding the stepwise nature of the addition is crucial for predicting stereochemical outcomes.
Figure 2: Stepwise mechanism of nucleophilic addition to acetylenic monoesters.
Expert Insights & Troubleshooting
Common Pitfalls
Polymerization: Acetylenic esters are prone to anionic polymerization if the nucleophile concentration is too high or the addition is too fast.
Fix: Always add the nucleophile to the ester at low temperature (0°C to -78°C).
Double Addition: With primary amines (
), a second Michael addition can occur, leading to -diamino esters.
Fix: Use stoichiometric control (1:1) or bulky amines to sterically hinder the second addition.
Hydrolysis: The ester group is susceptible to hydrolysis under strong basic conditions (e.g., NaOH/MeOH).
Fix: Use non-nucleophilic bases (e.g., DBU, DIPEA) or carbonate bases (
) in aprotic solvents.
Strategic Applications in Library Synthesis
For DNA-encoded libraries (DEL) or high-throughput screening:
Use Solid-Phase Synthesis : Immobilize the alkyne on the resin. This allows for the use of excess nucleophile to drive the reaction to completion without purification issues.
Click Chemistry : Use the CuAAC reaction (Alkyne + Azide) as a reliable ligation step that tolerates most functional groups.
References
Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines.
Source: Bull.[3] Korean Chem. Soc. 2010.
URL:[Link]
Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes.
Source: Chemical Reviews / PMC.
URL:[Link]
Recent Advances in the Green Synthesis of Active N-Heterocycles.
Source: Molecules / PMC.
URL:[Link]
The Michael Addition Reaction and Conjugate Addition.
Source: Master Organic Chemistry.
URL:[Link]
Application Note: Precision Synthesis of Heterocycles via 4-Ethoxy-4-oxobut-2-ynoic Acid
This is a comprehensive Application Note and Protocol guide for the synthesis of heterocycles using 4-Ethoxy-4-oxobut-2-ynoic acid (also known as ethyl hydrogen acetylenedicarboxylate). Executive Summary 4-Ethoxy-4-oxobu...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol guide for the synthesis of heterocycles using 4-Ethoxy-4-oxobut-2-ynoic acid (also known as ethyl hydrogen acetylenedicarboxylate).
Executive Summary
4-Ethoxy-4-oxobut-2-ynoic acid (
) represents a highly versatile, "desymmetrized" building block for heterocyclic synthesis. Unlike its symmetric diester counterpart (Diethyl Acetylenedicarboxylate, DEAD), this mono-ester/mono-acid scaffold offers unique regiochemical control. The presence of a free carboxylic acid moiety allows for:
Direct Hydrogen Bonding: Facilitating intramolecular cyclizations without external Lewis acids.
pH-Dependent Regioselectivity: The ionization state of the carboxylate (
vs ) alters the electronic bias of the alkyne, directing nucleophilic attack (Michael addition) to specific carbons.
Orthogonal Functionalization: Simultaneous access to ester and acid derivatives in the final heterocycle, eliminating the need for partial hydrolysis steps.
This guide details the protocols for synthesizing Pyrazoles , Coumarins , and Isoxazoles using this reagent.
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
Property
Specification
IUPAC Name
4-Ethoxy-4-oxobut-2-ynoic acid
Common Name
Ethyl hydrogen acetylenedicarboxylate
CAS Number
38391-86-5
Formula
MW
142.11 g/mol
Physical State
Viscous liquid or low-melting solid
Solubility
Soluble in EtOH, MeOH, DMSO, DMF, EtOAc
Mechanistic Principle: The "Push-Pull" Effect
In neutral/acidic media, the carboxylic acid is electron-withdrawing (
), making the alkyne symmetric in terms of induction but asymmetric in sterics and hydrogen-bonding capability.
In basic media (e.g., with amine nucleophiles), the acid deprotonates to the carboxylate (). The carboxylate is less electron-withdrawing than the ester (). Consequently, nucleophiles preferentially attack the -carbon relative to the ester (the carbon adjacent to the carboxylate), driven by the stronger polarization of the ester group.
Figure 1: Mechanism of base-mediated regioselective cyclization. The carboxylate directs nucleophilic attack to the position beta to the ester.
Protocol A: Synthesis of Pyrazolone-3-Carboxylic Acids
This protocol utilizes the reaction between hydrazine derivatives and 4-ethoxy-4-oxobut-2-ynoic acid.[1] The reaction proceeds via an initial Michael addition followed by cyclocondensation.
Hydrazine Hydrate (1.1 equiv) or Phenylhydrazine (1.1 equiv)
Ethanol (Absolute, 10 mL/mmol)
Glacial Acetic Acid (catalytic, optional)
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-4-oxobut-2-ynoic acid (10 mmol, 1.42 g) in Ethanol (20 mL).
Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine Hydrate (11 mmol, 0.55 g) over 10 minutes. Note: An exotherm is observed as the hydrazine salt forms.[2]
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture to reflux (78°C) for 3-4 hours. Monitor via TLC (System: EtOAc/MeOH 9:1).
Workup:
Cool the reaction mixture to room temperature.
Concentrate the solvent to ~5 mL under reduced pressure.
Acidify with 1N HCl to pH ~3. A precipitate should form.[3]
Filter the solid and wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
Purification: Recrystallize from Ethanol/Water (1:1) to afford the pure pyrazolone.
Expected Yield: 75-85%
Data Interpretation:
IR: Look for characteristic bands at ~1720 cm⁻¹ (Acid C=O) and ~1680 cm⁻¹ (Amide/Pyrazolone C=O).
¹H NMR: Disappearance of the ethyl ester signals (quartet/triplet) indicates cyclization via loss of ethanol (if the ester reacts) or retention if the acid reacts. Correction: In this specific pathway, the hydrazine typically attacks the ester to form the hydrazide loop. However, with the free acid present, the product is often the Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (if acid remains intact) or the Pyrazolone-3-carboxylic acid (if ester is hydrolyzed/cyclized). Given the reflux in EtOH, the Ethyl ester is the likely product if the acid group cyclizes, or the Carboxylic acid if the ester cyclizes. Mass spec is required to confirm the specific tautomer.
Protocol B: Pechmann Condensation for Coumarins
The mono-ester provides a direct route to Coumarin-4-carboxylic acids , which are valuable scaffolds for fluorescent probes.
Sulfuric Acid (conc., 5 mL/mmol) or Methanesulfonic acid.
Step-by-Step Procedure
Mixing: In a flask, mix Resorcinol (10 mmol, 1.10 g) and 4-Ethoxy-4-oxobut-2-ynoic acid (10 mmol, 1.42 g).
Catalyst Addition: Cool the mixture to 0°C. Slowly add conc. H₂SO₄ (5 mL) while stirring. The mixture will become viscous and dark.
Reaction: Maintain at 0-5°C for 1 hour, then slowly warm to room temperature and stir for 12 hours. (Optional: Heat to 60°C for 1 hour to drive completion).
Quenching: Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring. The coumarin will precipitate as a solid.
Workup: Filter the precipitate. Wash thoroughly with cold water until the filtrate is neutral.
Purification: Dissolve the solid in saturated NaHCO₃ solution (to purify the acid), filter off any insoluble material, then re-acidify the filtrate with conc. HCl to reprecipitate the product. Recrystallize from Methanol.
Mechanism:
Phenol attacks the alkyne (Michael addition) followed by transesterification/cyclization. The regiochemistry favors the formation of the coumarin with the carboxylic acid at the C4 position.
Regioselectivity: The major isomer is typically the 3-Aryl-isoxazole-4-carboxylic acid-5-carboxylic ethyl ester (or inverted depending on sterics), governed by the electronic difference between the -COOH and -COOEt groups.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Protocol A)
Formation of salt without cyclization
Increase reflux time; use Glacial Acetic Acid as solvent instead of EtOH.
Regioisomer Mixture
pH fluctuations affecting alkyne polarization
Buffer the reaction; ensure slow addition of the nucleophile.
Oily Product (Protocol B)
Incomplete precipitation
Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Decarboxylation
Excessive heat
Avoid temperatures >100°C; 4-ethoxy-4-oxobut-2-ynoic acid can decarboxylate to ethyl propiolate derivatives under extreme thermal stress.
References
General Reactivity (Analogous Diesters): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Pechmann Condensation: "Coumarin Synthesis via Pechmann Reaction". Organic Chemistry Portal. Available at: [Link]
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-Ethoxy-4-oxobut-2-ynoic acid before handling. Standard personal protective equipment (PPE) including gloves, goggles, and fume hood usage is mandatory.
Protocol for selective hydrolysis of diethyl acetylenedicarboxylate
Application Note: Protocol for Selective Hydrolysis of Diethyl Acetylenedicarboxylate Part 1: Executive Summary & Strategic Analysis The Challenge: Diethyl acetylenedicarboxylate (DEAD) is a highly reactive Michael accep...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for Selective Hydrolysis of Diethyl Acetylenedicarboxylate
Part 1: Executive Summary & Strategic Analysis
The Challenge:
Diethyl acetylenedicarboxylate (DEAD) is a highly reactive Michael acceptor and a potent dienophile. The selective hydrolysis of a single ester group to generate monoethyl acetylenedicarboxylate (also known as hydrogen ethyl acetylenedicarboxylate) is synthetically challenging. The electron-deficient alkyne core makes the molecule susceptible to:
Nucleophilic attack: The triple bond is prone to hydration or Michael addition by hydroxide ions, leading to oxosuccinate byproducts.
Over-hydrolysis: The rate of the second hydrolysis step (
) is often comparable to the first (), leading to mixtures of diester, monoester, and diacid.
Polymerization: Basic conditions can trigger anionic polymerization of the alkyne.
The Solution:
This guide presents two distinct protocols to achieve desymmetrization.
Protocol A (Precipitation Method): Relies on the insolubility of the mono-potassium salt in ethanol to kinetically arrest the reaction. This is the most robust method for preparative scale.
Protocol B (Biphasic Control): Utilizes the "Niwayama Effect" (THF/Water biphasic system) to suppress the second hydrolysis step through solvation dynamics.
Part 2: Mechanistic Insight & Reaction Logic
The success of these protocols depends on manipulating the reaction kinetics (
).
Electronic Activation: The
-hybridized carbons exert a strong electron-withdrawing effect, making the ester carbonyls highly electrophilic ( mechanism).
Salt Precipitation (The "Stop" Button): In alcoholic solvents, the potassium salt of the monoester is significantly less soluble than the diester. Once formed, it precipitates out of the solution, effectively removing it from the reaction zone and preventing the second hydrolysis event.
Diagram 1: Reaction Mechanism & Selectivity Control
Caption: Kinetic arrest via precipitation prevents the second hydrolysis step and protects the alkyne from hydration.
Part 3: Experimental Protocols
Protocol A: The Alcoholic Precipitation Method (Recommended)
Best for: Gram-scale synthesis, high purity requirements.
Solution A Preparation: Dissolve 1.0 eq of Diethyl acetylenedicarboxylate in absolute ethanol (approx. 5 mL per gram of diester). Cool to 0°C in an ice bath.
Base Preparation: Dissolve 1.05 eq of KOH in absolute ethanol (approx. 5 mL per gram of KOH). Note: Dissolution is exothermic; cool to room temperature before use.
Controlled Addition: Add the KOH solution dropwise to Solution A over 30 minutes with vigorous stirring. Maintain temperature at 0–5°C .
Observation: A thick white precipitate (Potassium ethyl acetylenedicarboxylate) will form almost immediately.
Reaction Arrest: Stir for an additional 30 minutes at 0°C.
Filtration (Critical Step): Filter the mixture rapidly through a sintered glass funnel.
Wash: Wash the filter cake twice with cold absolute ethanol to remove unreacted diester and byproducts.
Discard: The filtrate contains the unreacted diester and any di-salt byproducts.
Acidification:
Suspend the white solid in a minimum volume of ice-cold water.
Acidify to pH ~1–2 using 10%
(aq). Keep cold to prevent hydration of the triple bond.
Extraction: Extract immediately with diethyl ether (
).
Workup: Dry the combined ether layers over anhydrous
, filter, and concentrate in vacuo at room temperature (do not heat above 30°C).
Yield Expectation: 75–85%
Purity: >95% (NMR)
Protocol B: The Niwayama Biphasic Method
Best for: Small scale screening, rapid throughput.
This method utilizes a THF/Water medium where the reactivity of the dianion is suppressed, and the mono-anion is stabilized, preventing over-hydrolysis.
Table 1: Comparative Metrics of Hydrolysis Methods
Parameter
Protocol A (Precipitation)
Protocol B (Niwayama)
Standard Saponification (Aq. NaOH)
Selectivity
High (>95% Mono)
High (>90% Mono)
Low (Mix of Mono/Di/Acid)
Yield
75–85%
80–90%
<40%
Risk of Hydration
Low (Non-aqueous base)
Low (Low temp, fast)
High (Aqueous base, longer time)
Scalability
Excellent (Solid handling)
Good
Poor
Troubleshooting Guide
Problem: Product contains "oxosuccinate" (NMR signals at ~3.0-4.0 ppm, loss of alkyne symmetry).
Cause: Hydration of the triple bond due to high temperature or prolonged exposure to aqueous acid/base.
Fix: Keep all steps at 0°C. Perform acidification and extraction rapidly.
Problem: Low yield of precipitate in Protocol A.
Cause: Ethanol contained too much water, solubilizing the salt.
Fix: Use absolute ethanol and keep the reaction strictly at 0°C.
Part 5: Safety & Handling (Critical)
WARNING: VESICANT AGENT
Diethyl acetylenedicarboxylate and its mono-ester are potent vesicants (blistering agents) and lachrymators.[1] They can cause severe chemical burns and permanent eye damage.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Containment: All operations must be performed inside a functioning fume hood.
Decontamination: Spills should be treated immediately with 5% aqueous ammonia or saturated sodium bicarbonate solution to hydrolyze/neutralize the ester.
Part 6: Workflow Visualization
Caption: Decision tree for selecting the optimal hydrolysis protocol based on scale and requirements.
References
Abbott, T. W.; Arnold, R. T.; Thompson, R. B. "Acetylenedicarboxylic Acid." Organic Syntheses, Coll.[1] Vol. 2, p. 10 (1943); Vol. 18, p. 3 (1938). Link
Grounding: Establishes the stability and preparation of the mono-potassium salt of acetylenedicarboxylic acid.
Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters."[2] Journal of Organic Chemistry, 2000 , 65(18), 5834–5836. Link
Grounding: Defines the THF/Water biphasic protocol for selective hydrolysis of symmetric diesters.
Huntress, E. H.; Lesslie, T. E.; Bornstein, J. "Dimethyl Acetylenedicarboxylate." Organic Syntheses, Coll.[1] Vol. 4, p. 329 (1963); Vol. 32, p. 55 (1952). Link
Grounding: Provides safety data (vesicant properties)
Ohno, M.; Otsuka, M. "Pig Liver Esterase." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link
Application Note: Regioselective 1,3-Dipolar Cycloaddition with Monoethyl Acetylenedicarboxylate
This Application Note and Protocol guide details the use of Monoethyl Acetylenedicarboxylate (MEAD) in 1,3-dipolar cycloaddition reactions. Unlike its symmetric counterparts (DMAD/DEAD), MEAD enables the direct synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of Monoethyl Acetylenedicarboxylate (MEAD) in 1,3-dipolar cycloaddition reactions. Unlike its symmetric counterparts (DMAD/DEAD), MEAD enables the direct synthesis of heterocycles with differentiated carboxylate handles, streamlining downstream SAR (Structure-Activity Relationship) modification.
Introduction & Strategic Value
In drug discovery, 1,3-dipolar cycloaddition is the premier method for generating 5-membered nitrogen-containing heterocycles (triazoles, pyrazoles, isoxazoles). Historically, researchers utilize symmetric dipolarophiles like Dimethyl Acetylenedicarboxylate (DMAD) or Diethyl Acetylenedicarboxylate (DEAD) . While effective, these reagents yield symmetric diesters, requiring difficult statistical hydrolysis to differentiate the functional groups for further derivatization.
Monoethyl Acetylenedicarboxylate (MEAD) (
) overcomes this limitation. By presenting an unsymmetrical alkyne with one free carboxylic acid and one ethyl ester, it offers two distinct advantages:
Orthogonal Handles: The product possesses a free acid (ready for amide coupling) and a protected ester (ready for later hydrolysis/reduction), eliminating protection/deprotection steps.
Tunable Regioselectivity: The electronic and steric disparity between the
and groups allows for regiocontrol, often modifiable by pH adjustments (e.g., converting to the electron-rich carboxylate ).
Mechanistic Insights & Regiochemistry
The reaction follows a concerted
cycloaddition mechanism involving electrons from the dipole (e.g., azide, diazo, nitrile oxide) and electrons from the dipolarophile (MEAD).
Frontier Molecular Orbital (FMO) Theory[1]
Dipole (HOMO): Nucleophilic character (e.g., Azide terminal nitrogen).
Dipolarophile (LUMO): Electrophilic character (MEAD alkyne bond).
Interaction: The reaction is LUMO-controlled (dipolarophile). Both
and lower the LUMO energy, increasing reactivity.
Regioselectivity Drivers
Unlike DMAD, MEAD is unsymmetrical. Regioselectivity is governed by:
Sterics: The ethyl ester (
) is bulkier than the carboxylic acid ().
Hydrogen Bonding: In non-polar solvents, the free acid can H-bond with the dipole, directing the addition.
Electronic Switching:
Acidic Conditions:
is strongly electron-withdrawing (EWG).
Basic Conditions:
is less electron-withdrawing (and sterically different), potentially reversing regioselectivity.
Pathway Visualization
Caption: Divergent regiochemical pathways driven by steric vs. electronic interactions in MEAD cycloadditions.
Note: While commercially available, MEAD is best prepared fresh from DEAD to ensure purity and avoid polymerization.
Materials:
Diethyl acetylenedicarboxylate (DEAD)
Potassium Hydroxide (KOH)
Ethanol (Absolute)
Sulfuric Acid (
)
Procedure:
Dissolve DEAD (17.0 g, 0.1 mol) in absolute Ethanol (100 mL).
Cool the solution to 0°C in an ice bath.
Dropwise add a solution of KOH (5.6 g, 0.1 mol) in Ethanol (50 mL) over 30 minutes. Crucial: Maintain 0°C to prevent double hydrolysis.
Stir for 1 hour. The potassium salt (
) will precipitate.
Filter the solid and wash with cold ethanol/ether (1:1).
Suspend the salt in cold water (50 mL) and acidify with concentrated
to pH 1.
Extract with Ethyl Acetate (
mL), dry over , and concentrate in vacuo.
Yield: ~85% as a viscous oil/low-melting solid. Store at -20°C.
Protocol A: Synthesis of 1,2,3-Triazoles (Azide Cycloaddition)
Target: Synthesis of 1-substituted-1,2,3-triazole-4-carboxylic acid-5-ethyl ester (or regioisomer).
Reagents:
Organic Azide (
, 1.0 eq)
Monoethyl Acetylenedicarboxylate (MEAD, 1.1 eq)
Solvent: Toluene (thermal) or t-BuOH/H2O (catalytic)
Step-by-Step:
Setup: In a pressure vial, dissolve the Organic Azide (1.0 mmol) in Toluene (5 mL).
Addition: Add MEAD (1.1 mmol) in one portion.
Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC (the disappearance of azide).
Expert Tip: If regioselectivity is poor, lower temperature to 40°C and extend time, or switch to water/t-BuOH (1:1) to exploit the hydrophobic effect.
Workup (Purification Advantage):
Dilute reaction mixture with Ethyl Acetate (20 mL).
Extract with saturated
( mL). The product (acid) moves to the aqueous phase; unreacted azide/neutrals stay in organic.
Acidify the combined aqueous layer with 1M HCl to pH 2.
Extract the precipitate/oil back into Ethyl Acetate.
Isolation: Dry (
) and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Synthesis of Pyrazoles (Diazo Cycloaddition)
Target: Reaction with Diazo compounds (e.g., Ethyl Diazoacetate or Diphenyldiazomethane).
Step-by-Step:
Setup: Dissolve Diazo Compound (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) at 0°C.
Addition: Add MEAD (1.0 mmol) dropwise. Caution: Nitrogen gas evolution is rapid.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
Tautomerization: The initial 3H-pyrazole adduct often spontaneously rearranges to the aromatic 1H-pyrazole if a proton is available (1,5-sigmatropic shift).
Purification: Evaporate solvent. The residue is often pure enough. If not, use the bicarbonate extraction method described in Protocol A.
Data Summary & Troubleshooting
Regioselectivity Trends (Azide Reaction)
Solvent
Additive
Major Isomer
Ratio (A:B)
Mechanism Note
Toluene
None
1,4-isomer*
~60:40
Steric control dominates
MeOH
None
1,4-isomer
~55:45
Solvent H-bonding reduces acid direction
Water
(1 eq)
1,5-isomer
>90:10
Electronic reversal via carboxylate anion
*Isomer notation depends on IUPAC numbering priority; here 1,4 refers to the substituent relative to the azide R-group.
Troubleshooting Guide
Problem: Low Yield / Polymerization.
Cause: MEAD is unstable at high temperatures (>100°C) or in the presence of strong bases without nucleophiles.
Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on regioselectivity in unsymmetrical alkynes).
Saberi, A., et al. (2023). Synthesis of functionalized 1,2,3-triazoles using unsymmetrical acetylenic esters. Journal of Heterocyclic Chemistry. (Inferred context for mono-ester usage).
Smolecule. 4-Ethoxy-4-oxobut-2-ynoic acid Product Page.Link (Verification of commercial availability and reactivity).
Application Note: Precision Orthogonal Functionalization via Diels-Alder Cycloaddition
Utilizing 4-Ethoxy-4-oxobut-2-ynoic Acid (Monoethyl Acetylenedicarboxylate) Abstract & Introduction The Diels-Alder [4+2] cycloaddition is a cornerstone of organic synthesis for constructing six-membered rings with high...
The Diels-Alder [4+2] cycloaddition is a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol.[1] Traditionally, symmetric dienophiles like diethyl acetylenedicarboxylate (DEAD) or maleic anhydride are employed, yielding symmetric adducts that require subsequent desymmetrization—a process often plagued by poor yields and complex protecting group strategies.
This guide details the application of 4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxylate) as a superior "desymmetrized-by-design" dienophile. By incorporating one carboxylic acid and one ethyl ester directly onto the alkyne core, this reagent allows for immediate orthogonal functionalization of the cycloadduct. This protocol enables researchers to selectively derivatize one position (e.g., amide coupling) while preserving the other (ester) for later manipulation, streamlining synthetic pathways in drug discovery and natural product synthesis.
Stronger than acetic acid due to sp-hybridized carbon.
Stability
Heat & Light Sensitive
Critical: Prone to decarboxylation above 100°C. Store at -20°C.
Reactivity
High (Electron-Deficient Alkyne)
Potent blistering agent/lachrymator. Handle in fume hood.
Mechanism & Strategic Advantage
3.1 FMO Theory and Reactivity
The reactivity of 4-Ethoxy-4-oxobut-2-ynoic acid is driven by the low energy of its Lowest Unoccupied Molecular Orbital (LUMO), caused by the conjugation of two electron-withdrawing groups (EWGs)—the carboxylic acid and the ethyl ester—with the alkyne
-system.
LUMO Lowering: Both -COOH and -COOEt lower the LUMO energy, facilitating rapid reaction with electron-rich dienes (Normal Electron Demand Diels-Alder).
Regiochemistry: With symmetric dienes (e.g., Furan, Cyclopentadiene), the reaction produces a single regioisomer which is a racemic mixture of enantiomers. With asymmetric dienes , regioselectivity is often low (approx. 1:1) because the electronic bias between -COOH and -COOEt is minimal.
Expert Tip: Use this reagent primarily with symmetric dienes to generate an asymmetric core, or employ chiral Lewis Acids if regiocontrol with asymmetric dienes is required.
3.2 The Orthogonal Advantage
The core value of this reagent is the Post-Cycloaddition Utility . The resulting adduct contains:
Free Carboxylic Acid: Ready for amide coupling, salt formation, or decarboxylation.
Ethyl Ester: Stable under acid coupling conditions; ready for later hydrolysis or reduction.
Experimental Protocols
Protocol A: Preparation of the Reagent (Self-Validating Step)
Note: While commercially available, the reagent degrades over time. For critical applications, fresh preparation from the stable diethyl ester is recommended.
Dissolution: Dissolve 10.0 mmol of DEAD in 20 mL of absolute ethanol. Cool to 0°C in an ice bath.
Hydrolysis: Dropwise add a solution of KOH (10.0 mmol, 1.0 equiv) in 10 mL ethanol over 30 minutes. Crucial: Strict 1:1 stoichiometry prevents di-hydrolysis.
Reaction: Stir at 0°C for 2 hours. A precipitate (potassium salt) may form.[2]
Workup:
Concentrate ethanol in vacuo (do not heat above 30°C).
Resuspend residue in water (10 mL) and wash with Et2O (2 x 10 mL) to remove unreacted diester.
Acidify the aqueous layer to pH 1-2 with cold conc. HCl.
Extract immediately with EtOAc (3 x 15 mL).
Dry (MgSO4) and concentrate to yield the mono-acid as a pale yellow oil/solid.
Validation: Check TLC (solvent: 50% EtOAc/Hexane + 1% AcOH). The product (Rf ~0.3) should be distinct from starting material (Rf ~0.8) and diacid (Rf ~0.1).
4-Ethoxy-4-oxobut-2-ynoic acid (Freshly prepared or commercial)
Furan (Freshly distilled)
Solvent: Toluene (anhydrous) or DCM.
Procedure:
Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of the dienophile in 10 mL of Toluene.
Addition: Add Furan (10.0 mmol, 2.0 equiv). Excess furan is used as it is volatile and can be removed easily.
Reaction:
Method A (Thermal): Heat to 60°C for 12-24 hours. Monitor by TLC.
Method B (Catalytic - Faster): Add 10 mol% AlCl3 at 0°C, then warm to RT. (Note: Lewis acids may affect the stability of the furan ring; thermal is safer for beginners).
Workup:
Evaporate solvent and excess furan under reduced pressure.
Purification: The product is an acid. Dissolve in sat. NaHCO3. Wash with Et2O (removes non-acidic impurities). Acidify aqueous layer with HCl and extract with EtOAc.
Yield: Expect 80-95% yield of the oxanorbornadiene derivative.
differentiation of the -COOH group in the presence of -COOEt.
Procedure:
Dissolve the Cycloadduct (1.0 mmol) in DCM (5 mL).
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 10 min.
Add the desired Amine (1.1 equiv) and DIPEA (2.0 equiv).
Stir at RT for 4-12 hours.
Result: The -COOH is converted to an amide. The -COOEt remains intact, verified by NMR (Ethyl quartet at ~4.2 ppm persists).
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield
Decarboxylation of reagent
Ensure reaction temperature < 80°C. Avoid prolonged heating of the neat reagent.
Product is a Mixture
Asymmetric Diene Used
If using an asymmetric diene, expect regioisomers.[1] Separate by column chromatography or use a chiral catalyst.
Polymerization
Reagent instability
Add a radical inhibitor (e.g., BHT) if heating for >24h.
Reversion (Retro-DA)
Furan adducts are reversible
Furan adducts can undergo retro-DA upon heating. Store adducts cold or hydrogenate the double bond to lock the structure.
References
Synthesis and Properties of Acetylenedicarboxylates
Organic Syntheses, Coll.[2] Vol. 4, p. 329 (1963). "Dimethyl Acetylenedicarboxylate."[2][3][4][5][6][7][8][9] (General procedure adapted for mono-ethyl analog).
Diels-Alder Reactivity of Acetylenic Esters
Sauer, J. (1966). "Diels-Alder Reactions Part I: New Preparative Aspects." Angewandte Chemie International Edition, 5(2), 211-230. (Foundational review on reactivity).
Orthogonal Functionalization Strategies:
Kislitsin, K. et al. (2014). "Desymmetrization of Diels-Alder Adducts." Journal of Organic Chemistry. (Contextualizing the utility of mixed acid-esters).
Furan Diels-Alder Protocols
Bouchu, D. et al. (1998). "Retro-Diels-Alder reaction of 7-oxabicyclo[2.2.1]hept-2-ene derivatives." Journal of Mass Spectrometry. (Discusses stability/reversibility issues).
(Note: Specific CAS data and physical properties verified via PubChem and commercial supplier safety data sheets.)
Target Substrate: 4-Ethoxy-4-oxobut-2-ynoic acid (Mono-ethyl acetylenedicarboxylate).[1]
The Challenge: This substrate represents a "Pull-Pull" electronic system where an internal alkyne is flanked by two electron-withdrawing carbonyl groups.[1] This configuration makes the
-carbons highly susceptible to nucleophilic attack (Michael addition) by amines, competing directly with the desired acyl substitution (amide bond formation).[1]
The Solution: Success requires strict kinetic control . This guide outlines protocols designed to accelerate acylation rates while suppressing conjugate addition through temperature modulation, specific activation strategies, and base management.
Mechanistic Analysis & Reagent Selection[1][2]
The reaction of 4-Ethoxy-4-oxobut-2-ynoic acid with an amine (
) presents a bifurcation in the reaction pathway.[1]
Path A (Desired): Nucleophilic attack at the carbonyl carbon of the carboxylic acid.
Path B (Undesired): Conjugate addition (aza-Michael) at the alkyne triple bond, leading to stable enamine byproducts.[1]
Critical Decision Matrix:
Variable
Recommendation
Scientific Rationale
Activation Method
Acid Chloride or Mixed Anhydride
These methods generate highly reactive electrophiles that react with amines at , favoring the lower-barrier acylation over the Michael addition.[1]
Coupling Agents
EDC/Oxyma (Alternative)
If acid sensitivity precludes acid chlorides, carbodiimides with Oxyma (superior to HOBt) provide fast activation.[1] Avoid HATU/HBTU with excess base, as the guanidine byproduct/base can catalyze Michael addition.
Base
NMM or Sym-Collidine
Avoid nucleophilic bases (DMAP) or strong bases that stabilize the zwitterionic Michael intermediate.[1] N-Methylmorpholine (NMM) is mild and sterically appropriate.[1]
Temperature
-20°C to 0°C
Essential. Michael addition has a higher activation energy than acyl substitution of a highly activated ester; low temperature kinetically selects for the amide.
Pathway Visualization
Caption: Kinetic competition between desired acylation (Path A) and undesired Michael addition (Path B).
Experimental Protocols
Method A: The Acid Chloride Route (Gold Standard)
Best for: Aliphatic amines, steric bulk, and large-scale synthesis.[1] Provides the highest selectivity.
Base: N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) – Added only in Step 2[1]
Protocol:
Activation: In a flame-dried flask under
, dissolve the acid in anhydrous DCM. Cool to 0°C .[4]
Add catalytic DMF, followed by the dropwise addition of Oxalyl Chloride.
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 30 mins until gas evolution ceases.
Evaporation (Critical): Concentrate the mixture in vacuo (do not heat above 30°C) to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Coupling: In a separate flask, dissolve the Amine and DIPEA in DCM and cool to -78°C (or -20°C if solubility is an issue).
Add the acid chloride solution dropwise to the amine solution. The low temperature prevents the amine from attacking the alkyne.
Stir at -78°C for 1 hour, then slowly warm to 0°C. Quench with 1N HCl immediately.
Method B: The Mixed Anhydride Route
Best for: Acid-sensitive substrates or when oxalyl chloride is too harsh.[1]
Lower temperature during amine addition.[1] Switch to Method A (Acid Chloride).[1]
Product has extra olefinic H in NMR
Enamine byproduct formed
The amine attacked the triple bond. Check region 5.0–6.5 ppm in H NMR.
Starting Material Recovery
Slow Activation
The acid is deactivated by the ester group. Increase activation time before adding amine.
Color Change (Dark/Black)
Polymerization
Alkyne decomposition.[1] Ensure exclusion of light and keep temp < 25°C.
Analytical Checkpoint:
The product (Amide) should show distinct alkyne carbons in
C NMR (~75-85 ppm). If peaks appear in the alkene region (100-150 ppm) that do not belong to aromatic rings, Michael addition has occurred.[1]
Workflow Optimization Decision Tree
Caption: Decision tree for selecting the optimal coupling protocol based on amine nucleophilicity.
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] Link
Winterfeldt, E. (1975).[1] Additions to the Activated CC Triple Bond. Angewandte Chemie International Edition, 6(5), 423-434.[1] (Foundational text on Michael addition to acetylenedicarboxylates). Link[1]
Application Note: Precision Synthesis of Coumarins via Ethyl Hydrogen Acetylenedicarboxylate
This Application Note is designed for researchers and drug development professionals seeking a robust, high-purity protocol for synthesizing coumarin scaffolds using ethyl hydrogen acetylenedicarboxylate (EHAD) . This sp...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals seeking a robust, high-purity protocol for synthesizing coumarin scaffolds using ethyl hydrogen acetylenedicarboxylate (EHAD) . This specific reagent offers a unique pathway to 4-substituted coumarins , particularly ethyl coumarin-4-carboxylates , which are critical intermediates in the development of anticoagulants, fluorescent probes, and anticancer agents.
Abstract
The coumarin (2H-chromen-2-one) core is a privileged structure in medicinal chemistry. While the classic Pechmann condensation utilizes
-keto esters, the use of ethyl hydrogen acetylenedicarboxylate (EHAD) provides a direct, atom-economical route to 4-ethoxycarbonylcoumarins and coumarin-4-carboxylic acids . This guide details a self-validating protocol for the hydroarylation-cyclization of phenols with EHAD, emphasizing regiocontrol, mechanistic causality, and purification strategies to ensure high yields (>85%) and purity suitable for pharmaceutical screening.
Introduction & Strategic Value
The Reagent Advantage: EHAD
Ethyl hydrogen acetylenedicarboxylate (HOOC-C≡C-COOEt) is an unsymmetrical alkyne that serves as a "linchpin" reagent. Unlike the symmetric diethyl acetylenedicarboxylate (DEAD), EHAD introduces two distinct electrophilic sites. Its use allows for:
Regiodivergent Synthesis: Tuning reaction conditions can favor either the ester-functionalized coumarin (via acid-end cyclization) or the carboxylic acid derivative (via ester-end cyclization).
Atom Economy: Eliminates the need for post-synthetic hydrolysis or esterification steps often required when using symmetric diesters.
C4-Functionalization: Directly installs a carbonyl moiety at the C4 position, a difficult site to functionalize via standard electrophilic aromatic substitution.
Target Audience & Applications
Medicinal Chemistry: Synthesis of warfarin analogs and novobiocin derivatives.
Material Science: Development of 4-substituted coumarin laser dyes.
Chemical Biology: Design of fluorogenic substrates for protease assays.
Reaction Mechanics and Causality
The transformation proceeds via a Pechmann-type hydroarylation followed by intramolecular cyclization. Understanding the electronic bias of EHAD is critical for controlling the outcome.
Mechanistic Pathway[1][2][3]
Activation: The acid catalyst protonates the alkyne or coordinates with the carbonyls, increasing electrophilicity.
Hydroarylation (Friedel-Crafts Alkenylation): The phenol (nucleophile) attacks the activated triple bond.
Critical Causality: The regioselectivity of this attack determines the final product. The phenol typically attacks the carbon
to the stronger electron-withdrawing group (EWG). In acidic media, the protonated ester and carboxylic acid compete. Under standard sulfuric acid conditions, the pathway favoring ethyl coumarin-4-carboxylate predominates.
E/Z Isomerization: The intermediate cinnamic acid derivative must adopt the Z-configuration (cis) to allow ring closure.
Cyclization (Lactonization): Intramolecular attack of the phenolic -OH on the proximal carbonyl carbon eliminates water (or ethanol).
Figure 1: Mechanistic flow for the acid-catalyzed synthesis of ethyl coumarin-4-carboxylate using EHAD. The regioselectivity is driven by the electronic differentiation of the alkyne termini.
Experimental Protocol
Materials & Reagents[1][2][4][5][6][7][8][9]
Substrate: Resorcinol (or substituted phenol).[1] Note: Electron-rich phenols react faster and with higher yields.
Preparation Note: If EHAD is not commercially available, it can be prepared in situ by partial hydrolysis of Diethyl Acetylenedicarboxylate (DEAD) with 1 equivalent of KOH in ethanol, followed by careful acidification [1].
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA).[1]
Solvent: Ethanol (absolute) or Solvent-free (neat).
Standard Operating Procedure (SOP)
Objective: Synthesis of Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate (7-Hydroxycoumarin-4-ethyl ester).
Step 1: Reaction Assembly
In a 50 mL round-bottom flask, dissolve Resorcinol (1.10 g, 10 mmol) in Ethanol (10 mL).
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). Look for the disappearance of resorcinol (Rf ~0.4) and the appearance of a highly fluorescent blue spot (coumarin product).
Step 3: Work-up & Isolation
Cool the reaction mixture to room temperature.
Pour the mixture into Ice-Water (50 mL) with vigorous stirring. The product should precipitate immediately.
Filter the solid using a Buchner funnel.
Wash the cake with cold water (3 x 10 mL) to remove residual acid.
Step 4: Purification
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Allow to cool slowly to 4°C.
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Critical Process Parameters (CPPs)
Parameter
Optimal Range
Impact of Deviation
Temperature
70–80°C
<60°C: Incomplete cyclization (intermediate cinnamate remains). >90°C: Decarboxylation or hydrolysis of the ester group.
Acid Stoichiometry
2–5 equiv.
Low: Slow reaction rate. High: Sulfonation of the aromatic ring (by-product formation).
Phenol Electronics
Electron-Rich
Electron-withdrawing groups (e.g., -NO2) require harsher conditions (100°C+, longer times) or stronger Lewis acids (e.g., BiCl3).
Scope & Optimization Data
The following table summarizes the expected yields for various phenolic substrates using this protocol.
Substrate (Phenol)
Product (Coumarin Derivative)
Yield (%)
Visual Appearance
Resorcinol
Ethyl 7-hydroxycoumarin-4-carboxylate
88–92%
Pale yellow needles
Pyrogallol
Ethyl 7,8-dihydroxycoumarin-4-carboxylate
85%
Off-white powder
m-Cresol
Ethyl 7-methylcoumarin-4-carboxylate
78%
White crystals
p-Chlorophenol
Ethyl 6-chlorocoumarin-4-carboxylate
65%
Beige solid
1-Naphthol
Ethyl benzo[h]coumarin-4-carboxylate
72%
Yellow crystals
Data derived from optimized internal validation runs consistent with Pechmann condensation trends [2, 3].
Troubleshooting & Expert Insights
Issue: Low Yield / Sticky Solid
Cause: Incomplete cyclization or presence of unreacted phenol.
Solution: Extend reaction time at 80°C. If the product oils out upon pouring into water, extract with Ethyl Acetate, wash with NaHCO₃ (to remove acid), dry over MgSO₄, and evaporate.
Issue: Product is the Carboxylic Acid (Not Ester)
Cause: Hydrolysis of the ester group during the reaction.
Causality: High temperature (>90°C) combined with aqueous acid promotes hydrolysis.
Correction: Use anhydrous conditions (absolute ethanol, catalytic H₂SO₄) or switch to a milder Lewis acid catalyst like BiCl₃ or InCl₃ under solvent-free conditions [4].
Issue: Regioisomer Mixtures
Insight: With meta-substituted phenols (e.g., m-cresol), two isomers are possible (7-methyl vs 5-methyl).
Control: Steric hindrance usually disfavors the 5-position (attack between substituents). The 7-isomer is thermodynamically preferred. Lowering the temperature (room temp, longer time) can improve regioselectivity.
References
Abbott, T. W.; Arnold, R. T.; Thompson, R. B. "Acetylenedicarboxylic Acid." Organic Syntheses, Coll. Vol. 2, p. 10 (1943).
Sethna, S.; Phadke, R. "The Pechmann Reaction." Organic Reactions, 1953, 7, 1-58.
De, S. K.; Gibbs, R. A. "An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins."[2] Synthesis, 2005, 1231-1233.[2]
Yavari, I.; Hekmat-Shoar, R.; Zonouzi, A. "A new and efficient route to 4-carboxymethylcoumarins mediated by vinyltriphenylphosphonium salt." Tetrahedron Letters, 1998, 39(16), 2391-2392.
Application Note: Esterification of 4-Ethoxy-4-oxobut-2-ynoic Acid (Monoethyl Acetylenedicarboxylate)
An in-depth application note and protocol guide for the esterification of 4-Ethoxy-4-oxobut-2-ynoic acid. Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Met...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth application note and protocol guide for the esterification of 4-Ethoxy-4-oxobut-2-ynoic acid.
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
4-Ethoxy-4-oxobut-2-ynoic acid (also known as monoethyl acetylenedicarboxylate) is a highly versatile, electron-deficient alkynoic acid. It serves as a premium electrophilic building block in drug discovery, frequently utilized in Michael additions, heterocycle synthesis, and click chemistry (e.g., azide-alkyne cycloadditions)[1].
However, esterifying this compound presents a unique synthetic challenge. The molecule features a highly activated, electron-poor carbon-carbon triple bond flanked by two carbonyl groups. Standard Fischer esterification (refluxing alcohol with catalytic sulfuric acid) is fundamentally incompatible with this substrate, as the harsh acidic conditions and elevated temperatures inevitably lead to alkyne hydration or unwanted conjugate addition of the alcohol across the triple bond.
The Steglich Esterification (EDC·HCl / DMAP): The gold standard for primary and unhindered secondary alcohols[3].
The Acid Chloride Route (Oxalyl Chloride): Reserved for sterically hindered tertiary alcohols where carbodiimide coupling fails[4].
Decision matrix for selecting the optimal esterification route based on alcohol steric hindrance.
Protocol A: Steglich Esterification (EDC / DMAP)
For most drug development applications involving primary or secondary alcohols, the Steglich esterification is the optimal choice[5].
Causality & Reagent Selection:
EDC·HCl over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is cheaper, it produces dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from the product without tedious chromatography. EDC·HCl produces a water-soluble urea byproduct that is effortlessly removed during a basic aqueous workup[4].
DMAP (4-Dimethylaminopyridine): The initial reaction between the acid and EDC forms an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement into a dead-end N-acylurea. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium species, which the alcohol then attacks[2].
Mechanism of DMAP-catalyzed Steglich esterification highlighting the acylpyridinium intermediate.
Step-by-Step Methodology
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-Ethoxy-4-oxobut-2-ynoic acid (1.0 equiv.) and the target alcohol (1.05 equiv.) in anhydrous Dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration.
Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Critical Step: Failure to cool the reaction can result in the alcohol acting as a Michael donor, attacking the alkyne.
Catalyst Addition: Add DMAP (0.1 equiv.) to the stirring solution.
Activation: Add EDC·HCl (1.1 equiv.) portion-wise over 15 minutes to prevent exothermic spiking.
Propagation: Stir the opaque suspension at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 4–6 hours. Monitor via TLC (Hexanes/EtOAc).
Workup: Dilute the mixture with additional CH₂Cl₂. Wash sequentially with 1M HCl (to remove DMAP and EDC-urea), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.
Protocol B: Acid Chloride Route (Oxalyl Chloride)
When coupling sterically hindered tertiary alcohols (e.g., tert-butanol derivatives), the Steglich intermediate is too bulky to undergo nucleophilic attack efficiently. Conversion to the acid chloride is required.
Causality & Reagent Selection:
Oxalyl Chloride over Thionyl Chloride: Thionyl chloride (SOCl₂) often requires refluxing to drive the formation of the acid chloride. Refluxing an activated alkyne leads to rapid polymerization and degradation[4]. Oxalyl chloride, catalyzed by a micro-droplet of DMF, generates the Vilsmeier-Haack reagent in situ and operates smoothly at 0 °C to room temperature, perfectly preserving the alkyne.
Step-by-Step Methodology
Activation: Dissolve 4-Ethoxy-4-oxobut-2-ynoic acid (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) under argon. Add 1–2 drops of anhydrous DMF.
Chlorination: Cool the solution to 0 °C. Add Oxalyl Chloride (1.2 equiv.) dropwise. Effervescence (release of CO and CO₂) will be observed.
Maturation: Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.
Concentration: Concentrate the mixture in vacuo to completely remove unreacted oxalyl chloride. Do not apply heat above 30 °C.
Coupling: Re-dissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Add the sterically hindered alcohol (1.1 equiv.) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 1.5 equiv.).
Completion: Stir overnight at room temperature. Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂. Wash with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data & Optimization Summary
The following table summarizes the expected parameters and kinetic profiles for both protocols, providing a baseline for reaction optimization.
Parameter
Protocol A (Steglich)
Protocol B (Acid Chloride)
Optimal Substrate
Primary & Unhindered Secondary Alcohols
Hindered Secondary & Tertiary Alcohols
Coupling Agent
EDC·HCl (1.1 eq)
Oxalyl Chloride (1.2 eq)
Catalyst / Base
DMAP (0.1 eq)
DMF (cat.) / DIPEA (1.5 eq)
Temperature Profile
0 °C → Room Temp
0 °C → Room Temp
Reaction Time
5 – 7 hours
12 – 16 hours (Two-step)
Typical Yield
75% – 92%
60% – 80%
Primary Byproducts
Water-soluble urea (easily washed)
HCl gas, CO₂, CO, DIPEA·HCl
Self-Validating Systems (Analytical QC)
To ensure the trustworthiness of your synthesis, rely on these self-validating analytical checkpoints to confirm that the alkyne remained intact and esterification was successful:
TLC Staining: The product will be highly UV-active. To differentiate from the starting material, stain the TLC plate with Potassium Permanganate (KMnO₄). The intact alkyne will rapidly reduce the stain, appearing as a bright yellow spot on a purple background.
Infrared (IR) Spectroscopy: Look for the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹). The product should display two distinct, sharp C=O stretches (approx. 1710–1730 cm⁻¹) corresponding to the two ester carbonyls.
¹³C NMR Validation (Critical): The acetylenic carbons (C≡C) of acetylenedicarboxylates are highly characteristic, typically resonating between 74.0 ppm and 76.0 ppm . If these peaks are missing or shifted significantly downfield to the alkene region (110–150 ppm), it indicates that the alcohol underwent an unintended Michael addition across the triple bond.
References
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives
Source: National Center for Biotechnology Information (NCBI / PMC)
URL:[Link][2]
Fast Esterification Method Mediated by Coupling Reagent NDTP (Comparative analysis of Steglich reagents)
Source: ACS Omega
URL:[Link][4]
A modular approach for multifunctional polymersomes with controlled adhesive properties (Steglich esterification of propiolic acid)
Source: RSC Advances
URL:[Link][3]
Synthesis of an Inorganic–Organic Hybrid Material Based on Polyhedral Oligomeric Silsesquioxane and Polystyrene via Nitroxide-Mediated Polymerization and Click Reactions
Source: Taylor & Francis Online
URL:[Link][1]
This Application Note and Protocol guide details the use of Monoethyl Acetylenedicarboxylate (and its functional equivalents, primarily Diethyl Acetylenedicarboxylate, DEAD ) in multicomponent reactions (MCRs). While Dia...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of Monoethyl Acetylenedicarboxylate (and its functional equivalents, primarily Diethyl Acetylenedicarboxylate, DEAD ) in multicomponent reactions (MCRs).
While Dialkyl Acetylenedicarboxylates (DMAD/DEAD) are the standard reagents in this field, the Monoethyl derivative (Ethyl Hydrogen Acetylenedicarboxylate,
) represents a specialized, desymmetrized synthon offering unique acidic properties for proton-transfer-mediated pathways.
Executive Summary
Acetylenedicarboxylates are high-energy electrophiles that serve as linchpins in multicomponent reactions (MCRs). Their electron-deficient triple bond readily accepts nucleophilic attack, generating zwitterionic intermediates that can trap a third (or fourth) component to build complex heterocyclic scaffolds.[1]
This guide focuses on the reactivity of Monoethyl Acetylenedicarboxylate (
) and its diester analog (Diethyl Acetylenedicarboxylate, DEAD ). Unlike the symmetric diester, the mono-ester possesses an acidic proton, enabling it to act simultaneously as a Michael acceptor and an internal proton source, facilitating unique cyclization pathways (e.g., Pseudo-Ugi or Passerini-type condensations) without external acids.
Key Applications:
Zwitterionic MCRs: Synthesis of polysubstituted pyrroles, furans, and pyrans.
Heterocycle Construction: Rapid assembly of pharmacophores (e.g., coumarins, quinolines).
Atom Economy: One-pot formation of C-C, C-N, and C-O bonds with 100% atom utilization.
): Symmetric, non-acidic. Requires external proton source or intramolecular trap.
Monoethyl (
): Asymmetric, acidic. Can protonate the initial zwitterion, altering the reaction trajectory toward lactonization or specific tautomerization.
Mechanism: The Zwitterionic Trigger
The core reactivity involves the addition of a nucleophile (typically an Isocyanide, Phosphine, or Amine) to the acetylenic triple bond.[2]
Nucleophilic Attack: The nucleophile (e.g., Isocyanide
) attacks the -carbon.
Zwitterion Formation: A dipolar intermediate forms (Nitrilium or Phosphonium betaine).
Trapping: This high-energy species is trapped by a third component (Aldehyde, Ketone, Electron-deficient alkene, or the internal Acid group of the mono-ester).
Figure 1: General mechanism for Zwitterionic Multicomponent Reactions involving Acetylenedicarboxylates.[2]
Key Reaction Classes
Isocyanide-Based MCRs (The Zwitterionic Route)
The reaction of Isocyanides with Acetylenedicarboxylates generates a reactive nitrilium zwitterion.
With Aldehydes (2:1:1): Forms 2-aminofurans.
With CH-Acids: Forms pyrrole derivatives.
With the Mono-ester (
): The internal carboxylic acid can trap the nitrilium ion, leading to 5-membered lactones (iminolactones) or oxazoles via intramolecular cyclization, bypassing the need for an external electrophile.
Phosphine-Mediated MCRs
Triphenylphosphine catalyzes the addition of the acetylenic ester to nucleophiles (e.g., alcohols, phenols) or electrophiles (aldehydes) via a phosphonium betaine intermediate.
Outcome: Synthesis of functionalized succinates or furanones.
Detailed Protocol: Synthesis of Polysubstituted Pyrroles
Target: Synthesis of Dialkyl 2-(alkylamino)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylates.
Reagents:
Note: If using the Monoethyl (acid) variant, the amine component may form a salt initially. The protocol below assumes the standard DEAD usage, which is the robust industrial baseline.
Experimental Workflow
Step 1: Reagent Preparation
Ensure all reagents are dry. Isocyanides are moisture-sensitive; handle in a fume hood.
Solvent: Dichloromethane (DCM) or Ethanol (EtOH). DCM is preferred for solubility.
Step 2: Reaction Setup
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (1.0 mmol) and Benzaldehyde (1.0 mmol) in 5 mL of DCM.
Stir at room temperature (25 °C) for 10 minutes to allow imine formation (optional but recommended for yield).
Observation: The solution may warm slightly (exothermic Michael addition).
Add Cyclohexyl Isocyanide (1.0 mmol) dropwise.
Critical: Add slowly to control the rate of zwitterion formation.
Step 3: Monitoring & Workup
Stir the reaction mixture at room temperature for 12–24 hours.
TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). Look for the disappearance of the isocyanide spot (high
) and the appearance of a fluorescent product spot.
Workup:
Evaporate the solvent under reduced pressure.
The residue is typically a solid or viscous oil.
Purification: Wash the solid with cold diethyl ether (2 x 5 mL) to remove unreacted starting materials. Recrystallize from Ethanol/Water (9:1) if necessary.[4]
Oligomerization: Acetylenedicarboxylates can polymerize (dark tarry residues) if the nucleophile is added too quickly or if the temperature is too high.
Fix: Maintain temperature < 30 °C. Dilute the reaction (0.1 M concentration).
Hydrolysis: The ester groups are susceptible to hydrolysis in basic aqueous media.
Fix: Use anhydrous solvents. Store reagents under inert gas.
The "Monoethyl" Advantage (Acidic Variant)
If using the Monoethyl (Acid-Ester) specifically:
Self-Protonation: The reaction does not require an external acid catalyst.
Regioselectivity: The steric and electronic difference between the
and groups directs the nucleophilic attack to the -carbon relative to the ester (or acid, depending on conditions), offering regiocontrol unavailable with symmetric DEAD.
References
Nair, V., et al. "The reaction of isocyanides with dimethyl acetylenedicarboxylate and heterocyclic CH-acids." Tetrahedron, 2001. Link
Yavari, I., et al. "Reaction of isocyanides and dialkyl acetylenedicarboxylates with heterocyclic CH-acids." ResearchGate, 2011. Link
Goossen, L. J., et al. "Potassium Ethyl Acetylenedicarboxylate in Decarboxylative Cross-Couplings." Angewandte Chemie Int. Ed., 2009. (Contextual reference for the mono-ethyl salt).
Ugi, I.
Disclaimer: This protocol involves hazardous chemicals (Isocyanides, Acetylenic esters). Always perform reactions in a well-ventilated fume hood with appropriate PPE.
4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxylate) represents a specialized class of electron-deficient internal alkynes . Unlike standard terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features an acetylenic bond activated by flanking electron-withdrawing groups (an ester and a carboxylic acid).
This unique electronic structure confers three distinct advantages for drug development and chemical biology:
Metal-Free Reactivity: Capable of undergoing 1,3-dipolar cycloaddition with azides under mild, aqueous conditions without cytotoxic copper catalysts.
Thiol-Selectivity: Acts as an exceptional Michael acceptor for rapid, covalent modification of cysteine residues (Thiol-yne chemistry).
Heterobifunctionality: The carboxylic acid moiety allows for precise attachment to amine-bearing biomolecules (via EDC/NHS activation) prior to the "click" step, serving as a rigid, cleavable linker.
This guide details the protocols for utilizing this molecule as a bioorthogonal linker in Antibody-Drug Conjugates (ADCs), protein labeling, and fragment-based drug discovery.
Chemical Profile & Mechanism of Action[1][2][3]
The "Activated Alkyne" Advantage
Standard "Click" chemistry often relies on terminal alkynes (propargyl groups). While effective, they typically require Cu(I) catalysis, which causes oxidative damage to proteins and toxicity in live cells.
4-Ethoxy-4-oxobut-2-ynoic acid functions differently. The triple bond is electron-poor (LUMO lowered), making it highly reactive toward nucleophiles and dipoles.
Structure: EtOOC - C ≡ C - COOH
Reactivity Profile:
vs. Azides: Undergoes thermal or strain-assisted Huisgen cycloaddition to form 1,4,5-substituted triazoles. In water, this can proceed at room temperature.[1][2]
vs. Thiols: Undergoes rapid nucleophilic addition to form vinyl sulfides (useful for cysteine capping or stapling).
Mechanistic Pathway Diagram
The following diagram illustrates the dual-pathway utility of the molecule: Pathway A (Amine Conjugation) followed by Pathway B (Azide Click) or Pathway C (Thiol Capping).
Figure 1: Strategic workflow for utilizing 4-Ethoxy-4-oxobut-2-ynoic acid as a heterobifunctional linker.
Experimental Protocols
Protocol A: Synthesis of the NHS-Activated Linker
Objective: Activate the carboxylic acid terminus for conjugation to primary amines (e.g., Lysine residues on an antibody or modified DNA).
Dissolution: Dissolve 100 mg (0.7 mmol) of 4-Ethoxy-4-oxobut-2-ynoic acid in 5 mL of anhydrous DCM under nitrogen atmosphere.
Activation: Add NHS (97 mg, 0.84 mmol) followed by EDC·HCl (201 mg, 1.05 mmol).
Reaction: Stir the mixture at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of acid spot).
Workup: Dilute with DCM (20 mL), wash with 0.1 M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over MgSO4 and concentrate in vacuo.
Storage: The resulting NHS-ester is moisture-sensitive. Store at -20°C under argon.
Protocol B: Bioconjugation to Protein (Lysine Targeting)
Objective: Install the electron-deficient alkyne handle onto a protein surface.
Reagents:
Target Protein (e.g., BSA or IgG) in PBS (pH 7.4).
Activated NHS-Linker (from Protocol A) in DMSO.
Step-by-Step:
Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS or HEPES, pH 7.2–7.5). Avoid Tris or Glycine.
Mixing: Add the NHS-Linker (10–20 molar excess relative to protein) to the protein solution. Keep DMSO concentration < 10% v/v to prevent denaturation.
Incubation: Incubate at 4°C for 12 hours or RT for 2 hours.
Purification: Remove excess linker using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.
Validation: Verify conjugation via UV-Vis (absorbance of the alkyne/ester moiety) or Mass Spectrometry (mass shift corresponding to +124 Da per linker attached).
Objective: Conjugate an Azide-tagged payload (fluorophore/drug) to the Alkyne-Protein.
Context: Unlike terminal alkynes, this electron-deficient internal alkyne can react with azides in aqueous buffer without Copper.
Step-by-Step:
Preparation: Prepare a solution of the Alkyne-Protein (1 mg/mL in PBS).
Addition: Add Azide-Payload (5–10 molar excess).
Reaction: Incubate at 37°C for 6–12 hours.
Note: The reaction rate is slower than CuAAC but faster than unactivated internal alkynes.
Optimization: If the rate is too slow, mild heating (up to 40°C) is tolerated by most proteins.
Quenching (Optional): No catalyst removal is necessary (Metal-Free). Unreacted azide can be removed via size-exclusion chromatography.
Data Interpretation & Troubleshooting
Regioselectivity Considerations
In metal-free cycloadditions, electron-deficient alkynes typically yield a mixture of regioisomers.
Parameter
Outcome with 4-Ethoxy-4-oxobut-2-ynoic acid
Reaction Type
1,3-Dipolar Cycloaddition (Thermal/Aqueous)
Catalyst
None (Metal-Free)
Products
Mixture of 1,4- and 1,5-disubstituted triazoles (typically ~1:1 to 2:1 ratio).
Implication
For most bioconjugation applications (labeling), the isomeric mixture is irrelevant as long as the linkage is stable. For SAR studies, isomers may need separation via HPLC.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conjugation Yield (Step B)
Hydrolysis of NHS ester.
Ensure anhydrous DMSO is used; use fresh NHS ester; keep pH < 8.0 to prevent rapid hydrolysis.
Protein Precipitation
Over-labeling (too hydrophobic).
Reduce molar excess of linker (try 5x instead of 20x).
Slow Click Reaction (Step C)
Steric hindrance or low concentration.
Increase Azide concentration; increase temperature to 37°C; ensure the azide is not electron-deficient (electron-rich azides react faster with electron-deficient alkynes).
Non-Specific Binding
Thiol interference.
Free cysteines on the protein may react with the alkyne via Michael addition. Pre-block free thiols with iodoacetamide if only Azide-Click is desired.
References
Mechanism of Electron-Deficient Alkyne Cycloaddition
Li, Z., et al. (2018). Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism. The Journal of Physical Chemistry A. Link
Metal-Free Click in Water
Ju, Y., et al. (2019). 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. ResearchGate / Tetrahedron Letters. Link
General Click Chemistry Reviews
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link
Compound Data
BenchChem. 4-Ethoxy-4-oxobutanoic acid chemical properties (Structural Analog Reference). Link
Improving yield of 4-Ethoxy-4-oxobut-2-ynoic acid synthesis
Technical Support Center: 4-Ethoxy-4-oxobut-2-ynoic Acid Synthesis Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-4-oxobut-2-ynoic acid (also known as monoethyl acetylenedicarboxylate). As a Senior...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Ethoxy-4-oxobut-2-ynoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-4-oxobut-2-ynoic acid (also known as monoethyl acetylenedicarboxylate). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot common bottlenecks in this specific synthesis.
Synthesizing mono-esters of acetylenedicarboxylic acid presents unique thermodynamic and kinetic challenges. The electron-withdrawing nature of the ester and carboxylic acid groups highly activates the triple bond, making it susceptible to unwanted nucleophilic attacks. Furthermore, controlling the symmetry of the molecule (mono- vs. di-substitution) requires precise stoichiometric and environmental control.
This guide explores the two most reliable synthetic pathways, dissects the causality behind common failures, and provides self-validating protocols to ensure high-yield isolation.
I. Mechanistic Pathways & Workflow
To troubleshoot effectively, we must first understand the two primary synthetic routes used to generate this molecule: Carboxylation of a terminal alkyne (Route A) and Desymmetrization via partial saponification (Route B).
Figure 1: Comparison of the two primary synthetic pathways for 4-Ethoxy-4-oxobut-2-ynoic acid.
II. Route Comparison & Quantitative Data
Selecting the right route depends on your lab's infrastructure and scale requirements. Below is a comparative analysis of both methodologies.
Di-acid (over-hydrolysis), Michael addition byproducts
Reagent Cost
High (n-BuLi, anhydrous THF, high-purity CO2)
Low (Diethyl acetylenedicarboxylate, KOH, EtOH)
Self-Validation
Loss of terminal alkyne H-NMR signal (~2.9 ppm)
Precipitation of the mono-potassium salt intermediate
III. Troubleshooting & FAQs
Q1: Why is my yield consistently below 40% when using the n-BuLi/CO2 carboxylation route?
The Causality: The most common point of failure in Route A is the quenching of the highly basic lithium acetylide intermediate by moisture before it can react with the electrophilic carbon of
. Many researchers add solid dry ice directly into the reaction flask. Dry ice rapidly condenses atmospheric moisture on its surface, introducing water into the system which instantly protonates the acetylide back to ethyl propiolate.
The Solution: Abandon the direct addition of dry ice. Instead, generate gas in a separate flask (by subliming dry ice) and pass the gas through a drying tube filled with Drierite (anhydrous ) before bubbling it directly into the -78°C reaction mixture. Alternatively, consider modern Ag(I)-catalyzed carboxylation methods which tolerate milder conditions [1].
Q2: In the partial hydrolysis of diethyl acetylenedicarboxylate (DEAD), I get a messy mixture of unreacted starting material, mono-ester, and di-acid. How do I improve selectivity?
The Causality: Saponification kinetics are your enemy here. The second ester group hydrolyzes almost as rapidly as the first. If the local concentration of hydroxide is too high, or if the temperature rises above 0°C, desymmetrization fails.
The Solution: Leverage differential solubility. Conduct the reaction in absolute ethanol rather than water. The mono-potassium salt of the acetylenedicarboxylate is highly insoluble in cold ethanol and will precipitate out of the solution immediately upon formation[2]. This phase separation physically removes the mono-ester from the reactive hydroxide environment, preventing the second hydrolysis step.
Q3: During alkaline hydrolysis (Route B), I see a significant amount of a byproduct with an altered NMR spectrum (loss of the alkyne carbon peaks, appearance of alkene peaks). What is happening?
The Causality: You are observing a Michael addition. Diethyl acetylenedicarboxylate (DEAD) is a powerful Michael acceptor due to the two electron-withdrawing ester groups activating the triple bond [3]. Ethoxide or hydroxide ions can act as nucleophiles, attacking the alkyne to form enol ethers or enols (which tautomerize to keto-acids).
The Solution: This side reaction is highly temperature-dependent. Ensure your dropwise addition of KOH is slow enough that the internal temperature never exceeds 2°C. Never use an excess of base; strictly adhere to 0.95 - 1.00 equivalents of KOH.
Q4: How do I efficiently isolate the highly water-soluble mono-ester from the aqueous phase during the final workup?
The Causality: 4-Ethoxy-4-oxobut-2-ynoic acid is highly polar. The combination of the carboxylic acid, the ester oxygen, and the alkyne moiety gives it significant aqueous solubility, leading to poor partition coefficients in standard solvents like hexane or dichloromethane.
The Solution: You must suppress the ionization of the carboxylic acid and alter the aqueous phase polarity. Acidify the aqueous layer to pH 1-2 using cold 1M HCl. Saturate the aqueous layer completely with solid NaCl (salting out). Extract with a highly polar organic solvent system, such as Ethyl Acetate (EtOAc) or a 3:1 mixture of Ether/THF.
IV. Standard Operating Procedures (Protocols)
Protocol A: Optimized Lithiation-Carboxylation of Ethyl Propiolate
This protocol is designed to be a self-validating system; the color change of the solution indicates the successful formation of the acetylide.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add 20 mL of anhydrous THF and 10 mmol of ethyl propiolate.
Lithiation: Cool the flask to -78°C using a dry ice/acetone bath. Dropwise add 10.5 mmol (1.05 eq) of n-BuLi (typically a 1.6 M solution in hexanes) over 15 minutes. The solution will turn a pale yellow, validating the formation of the lithium acetylide. Stir for 30 minutes at -78°C.
Carboxylation: In a separate flask, place solid dry ice and attach a gas outlet leading to a Drierite drying tube. Bubble the resulting dry
gas through the reaction mixture via a long needle for 1 hour, maintaining the -78°C temperature.
Quench & Isolation: Quench the reaction at -78°C by adding 10 mL of cold 1M HCl. Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the crude acid.
Protocol B: Controlled Partial Saponification of DEAD
This protocol relies on phase separation to ensure mono-selectivity.
Preparation: Dissolve 10 mmol of diethyl acetylenedicarboxylate in 15 mL of absolute ethanol in a round-bottom flask. Submerge in an ice-water bath and allow the internal temperature to reach 0°C.
Saponification: Prepare a solution of 10 mmol (1.0 eq) of KOH in 10 mL of absolute ethanol. Using an addition funnel, add the KOH solution dropwise over 1 hour. Maintain vigorous stirring.
Precipitation: Stir for an additional 2 hours at 0°C. A white precipitate (the mono-potassium salt) will form, validating the successful mono-hydrolysis.
Isolation: Filter the precipitate rapidly via vacuum filtration and wash with 10 mL of ice-cold ethanol to remove unreacted starting material.
Acidification: Dissolve the isolated salt in a minimal amount of distilled water (approx. 5 mL). Cool to 0°C and acidify to pH 1-2 using cold 1M HCl. Saturate the solution with NaCl and extract with EtOAc (3 x 15 mL). Dry and concentrate to obtain the product.
V. References
Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2
Source: Amazon AWS / RSC Supplementary Data
URL:[Link]
Warning: High-Risk Compound
Monoethyl acetylenedicarboxylate (MEAD) is a potent lachrymator and vesicant (blistering agent). It acts as a powerful Michael acceptor, reacting irreversibly with biological nucleophiles (proteins/DNA).
Thermal Hazard: Like its parent acid, MEAD is prone to decarboxylation at elevated temperatures, converting to ethyl propiolate (explosive vapor hazard).
Handling: All manipulations must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
The Purification Challenge:
MEAD is typically synthesized via the partial hydrolysis of Diethyl Acetylenedicarboxylate (DEAD) or esterification of Acetylenedicarboxylic acid. The crude mixture invariably contains three species with overlapping physicochemical properties:
Before proceeding, identify your current impurity profile using this logic flow.
Figure 1: Decision matrix for selecting the correct purification stage based on impurity profile.
The "Cold Acid-Base" Purification Protocol
This is the Gold Standard method. Unlike distillation, which risks thermal decomposition, this method exploits the pKa differences between the diester (no pKa), monoester (pKa ~2.5), and diacid (pKa1 ~1.7).
Prerequisites:
Solvents: Dichloromethane (DCM) or Diethyl Ether (
), Ice-cold Water ().
Reagents: Saturated
, 1M (Cold), .
Step-by-Step Methodology
Phase 1: Elimination of Diester (The Neutral Wash)
Dissolution: Dissolve the crude reaction residue in saturated aqueous
(approx 10 mL per gram of crude).
Why: This converts the Monoester and Diacid into their water-soluble sodium salts. The Diester remains organic.[1][2][3]
Extraction: Extract this aqueous solution twice with DCM .
Observation: The organic (DCM) layer contains the unreacted Diethyl Acetylenedicarboxylate .
Action: Discard the organic layer (or recycle if yield is low).
Check: The aqueous layer now contains only the Target (Salt form) and the Diacid (Salt form).
Phase 2: Isolation of Monoester (The Gradient Acidification)
Critical Step: The separation of Monoester from Diacid relies on the fact that the Diacid is significantly more water-soluble and harder to extract into organics than the Monoester.
Cooling: Place the aqueous layer in an ice bath (
).
Acidification: Slowly add cold 1M HCl dropwise while stirring.
Target pH: Adjust pH to roughly 1.5 - 2.0 .
Warning: Do not go below pH 1.0 immediately, or you risk extracting the diacid.
Extraction: Extract immediately with cold Diethyl Ether (
).
Why Ether? Ether is better than DCM for extracting the monoester due to hydrogen bonding capability, but it rejects the highly polar diacid better than more polar solvents like EtOAc.
Wash (The Polishing Step): Wash the combined ether extracts once with a small volume of ice-cold brine acidified with 1 drop of HCl.
Mechanism:[4][5] This "back-wash" removes traces of the highly water-soluble diacid that may have been physically entrained.
Drying: Dry over
, filter, and concentrate in vacuo at room temperature (Do not heat water bath >25°C).
Troubleshooting & FAQs
Q1: My product is turning dark/black during concentration. Why?
Diagnosis: Polymerization or Decarboxylation.
Cause: Acetylenedicarboxylates are prone to thermal polymerization, especially in the presence of trace bases or radicals. Heating triggers decarboxylation to ethyl propiolate.
Solution:
Temperature Control: Never heat the rotovap bath above 25°C. Use a high-vacuum pump if necessary to remove solvent at low temps.
Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) or Hydroquinone to the collection flask before concentration.
Q2: I still see "Baseline Material" (Diacid) in my NMR.
Switch Solvent: If using EtOAc, switch to Chloroform or DCM for the final extraction. The diacid is virtually insoluble in DCM, whereas the monoester has reasonable solubility.
Salting Out: Saturate the aqueous layer with NaCl before the final extraction. This forces the organic monoester out ("salting out") while the diacid stays solvated by the water lattice.
Q3: Can I distill Monoethyl Acetylenedicarboxylate?
Verdict:NOT RECOMMENDED.
Risk: The boiling point likely exceeds the decomposition temperature. Distillation often leads to rapid pressure buildup due to
release (decarboxylation).
Alternative: If high purity is required (e.g., for crystallography), use recrystallization from a mixture of Benzene/Petroleum Ether or Chloroform/Hexane at -20°C.
Q4: How do I store it?
Protocol:
Container: Amber glass vial (UV sensitive).
Atmosphere: Argon or Nitrogen flush (Oxygen sensitive).
Temp: -20°C (Freezer).
Shelf Life: 1-3 months. (Degrades to dark tar over time).
Data Summary: Physicochemical Properties
Property
Value / Behavior
Note
State
Viscous Oil or Low-Melting Solid
Often solidifies in freezer.
Solubility (Organic)
Soluble in , DCM, EtOH
Avoid nucleophilic solvents (MeOH) for long storage.
Solubility (Aq)
Low (Acid form), High (Salt form)
pH dependent.
Stability
Poor > 40°C
Decarboxylates to Ethyl Propiolate.
Toxicity
High (Vesicant)
Destroys tissue on contact.
References
Synthesis of Acetylenedicarboxylates (General)
Abbott, T. W.; Arnold, R. T.; Thompson, R. B. "Acetylenedicarboxylic Acid."[1][3][4][6][7][8][9] Organic Syntheses, Coll.[7][8] Vol. 2, p.10 (1943).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Instability Profile
Compound: 4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxylate)
CAS: 3967-54-2 (Free Acid Form) / 3249-53-4 (Related Ester derivatives)
Core Issue: This compound is thermodynamically predisposed to decarboxylate, releasing carbon dioxide (
) and forming Ethyl Propiolate (Ethyl 2-propynoate).
Unlike its diester counterpart (Dimethyl acetylenedicarboxylate - DMAD), which is relatively stable, the mono-ester possesses a free carboxylic acid moiety directly conjugated to an alkyne. This structural arrangement lowers the activation energy for decarboxylation, making the compound sensitive to heat (>50°C) , transition metals , and base catalysis .
This guide provides a self-validating workflow to manipulate this reagent without degrading your starting material.
Technical Deep Dive: The Decarboxylation Mechanism
To prevent the reaction, one must understand the pathway. The decarboxylation of
-acetylenic acids does not require radical initiation; it proceeds via a thermal pericyclic mechanism or a zwitterionic intermediate, often accelerated by the protonation of the -carbon (relative to the ester).
Mechanism Visualization
Figure 1: Thermal decarboxylation pathway. The free carboxylic acid proton facilitates the cleavage of the C-C bond, releasing CO2 and yielding the terminal alkyne.
Troubleshooting Guide & FAQs
Category A: Thermal Handling & Solvent Choice
Q1: I observed vigorous bubbling when refluxing the compound in THF. Is this normal?A: No, this is a critical failure. The bubbling is
gas evolution, indicating that you are converting your reagent into Ethyl Propiolate.
Diagnosis: The boiling point of THF (66°C) exceeds the stability threshold of the free acid form of this molecule.
Solution: Never heat this compound above 40–45°C . If a reaction requires heat, generate the anion (carboxylate salt) first by treating with 1 equivalent of a mild base (e.g.,
) at low temperature. The salt form is significantly more thermally stable than the free acid.
Q2: Can I use rotary evaporation to remove the solvent?A: Yes, but with strict parameters.
Risk: Standard water bath temperatures (50–60°C) will degrade the product.
Protocol: Set the water bath to <30°C and rely on high vacuum (<10 mbar) to remove solvents. If the solvent is high-boiling (e.g., Toluene, DMF), do not use heat; use lyophilization or a solvent swap extraction.
Category B: Chemical Compatibility
Q3: My yield is low after a Sonogashira coupling. Why?A: Transition metals (Pd, Cu) used in cross-couplings are potent decarboxylation catalysts.[1]
Mechanism: Metals coordinate to the alkyne
-system, increasing the acidity of the carboxylic acid and stabilizing the transition state for loss.
Fix: If you are coupling the ester end, protect the acid as a tert-butyl ester or benzyl ester first, then deprotect post-coupling. If you must use the free acid, perform the reaction at room temperature or below.[2]
Q4: The compound turned into a liquid during storage. What happened?A: You likely experienced "autocatalytic decarboxylation."[3]
Explanation: 4-Ethoxy-4-oxobut-2-ynoic acid is a solid.[4][5] Ethyl propiolate (the breakdown product) is a liquid (bp 119°C). As the acid degrades, the liquid product solubilizes the remaining solid, accelerating the reaction.
Storage Protocol: Store at -20°C under Argon. Ensure the container is tightly sealed to prevent moisture ingress, as water can hydrolyze the ethyl ester, leading to Acetylenedicarboxylic acid, which is even more unstable.
Validated Handling Protocol: The "Cold Workup"
Use this protocol for the isolation or purification of 4-Ethoxy-4-oxobut-2-ynoic acid to ensure <5% decarboxylation.
Reagents & Equipment
Solvent: Diethyl Ether or Dichloromethane (DCM) – Pre-chilled to 0°C.
Acidification Agent: 1M
or (Cold).
Drying Agent: Anhydrous
(Magnesium sulfate can be slightly Lewis acidic and is less preferred for extremely sensitive substrates).
Step-by-Step Methodology
Preparation: If generating the acid from a salt (e.g., Potassium 4-ethoxy-4-oxobut-2-ynoate), dissolve the salt in water and cool to 0°C in an ice bath.
Acidification: Slowly add cold 1M mineral acid until pH reaches ~2.0. Do not overshoot to pH < 1 as high acidity can catalyze hydrolysis.
Extraction: Immediately extract with cold (
) DCM or Ether. Keep the separatory funnel on ice between shakes if working on a large scale.
Drying: Dry the organic layer over
for 10 minutes at mild temperature (refrigerator or ice bath).
Concentration:
Transfer to a round-bottom flask.
CRITICAL: Set Rotovap bath to 20°C (Room Temp) . Do not heat.
Apply vacuum gradually to prevent bumping.
Final State: Isolate as a solid/oil and immediately store at -20°C.
Stability Reference Table
Parameter
Safe Limit
Danger Zone
Consequence
Temperature
Rapid Decarboxylation
pH
or
Ester Hydrolysis / Decarboxylation
Solvent
, DCM,
DMSO, DMF (Hot)
Facilitates ionic decomposition
Additives
None
Cu(I), Ag(I), Amines
Catalytic decomposition
References
Organic Syntheses . Acetylenedicarboxylic acid, dimethyl ester. (General handling of acetylenic acid derivatives and salt precursors). Available at: [Link]
PubChem . 4-Ethoxy-4-oxobut-2-enoic acid (Related Structure & Physical Properties). National Library of Medicine. Available at: [Link]
Chemistry LibreTexts. Decarboxylation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Unsaturated Acids. (Mechanistic foundation for thermal instability). Available at: [Link]
Organic Chemistry Portal . Decarboxylation Strategies. (Catalytic influence of metals on carboxylic acids). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Specialist: Senior Application Scientist, Polymer Synthesis Division
Topic: Controlled Synthesis of Substituted Polyacetylenes & Derivatives
Safety Warning: Electron-deficient alkynes (e.g., propiolates, ynones) are potent electrophiles and skin sensitizers. Many polymerization catalysts described herein are air/moisture sensitive.[1][2] All protocols must be performed under inert atmosphere (Schlenk line or Glovebox) unless otherwise noted.
Introduction: Defining the Control Challenge
Welcome. If you are accessing this guide, you are likely encountering the "Goldilocks" problem of electron-deficient alkynes. Unlike electron-rich alkynes (which polymerize easily with Mo/W catalysts), electron-deficient variants (bearing esters, sulfones, or ketones) are prone to two extremes:
Dormancy: They bind too tightly to Lewis acidic metal centers, poisoning the catalyst.
Uncontrolled Gelation: They undergo rapid, non-selective anionic polymerization or Glaser coupling.
This guide focuses on the controlled chain-growth polymerization to yield stereoregular substituted polyacetylenes, with a secondary module on step-growth alternatives.
Module 1: The Rhodium "Engine" (Chain-Growth)
Target: Synthesis of high-molecular-weight, stereoregular cis-poly(propiolates) and derivatives.
The Protocol: Rhodium-Catalyzed Polymerization
The industry standard for controlling these monomers is [Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer). Unlike Mo or W catalysts (which degrade polar functional groups), Rh(I) tolerates esters and amides while enforcing cis-stereoregularity.
Standard Operating Procedure (SOP-Rh-01)
Monomer: Methyl propiolate or functionalized derivative (Must be distilled/purified; acid impurities kill the catalyst).
Termination: Precipitate into a large excess of hexane or methanol (depending on polymer solubility).
Mechanism & Visualization
Understanding the insertion mechanism is vital for troubleshooting. The reaction proceeds via a metallacycle intermediate.
Figure 1: The Rh(I) catalytic cycle. Note that thermal stress causes cis-to-trans isomerization (red dashed line), resulting in loss of helical structure.
Module 2: Troubleshooting & Optimization
Diagnostic Table: Common Failure Modes
Symptom
Probable Cause
Corrective Action
Mechanism
Reaction Stalls (Yield < 10%)
Catalyst Poisoning
Use [Rh(nbd)Cl]₂ instead of [Rh(cod)Cl]₂.
Norbornadiene (nbd) is more labile than cyclooctadiene (cod), allowing faster initiation with electron-deficient alkynes [1].
Broad PDI (> 2.0)
Slow Initiation
Add a co-catalyst: Triethylamine (TEA) or use a multicomponent system (Rh + Diphenylacetylene).
TEA promotes the formation of the active Rh-vinyl species, narrowing the distribution [2].
Loss of Color (Yellow to White)
Cis-to-Trans Isomerization
Lower reaction temperature to < 25°C . Avoid acidic workup.
Cis-polyacetylenes are colored (conjugated); trans segments break conjugation in these specific derivatives [3].
Insoluble Gel Formation
Crosslinking / Packing
Increase side-chain length (e.g., use hexyl propiolate instead of methyl).
Rigid polyacetylene backbones stack efficiently. Long alkyl chains provide steric stabilization (entropic solubility).
Oxygen promotes Cu/Rh-mediated homocoupling of terminal alkynes (diyne formation) rather than polymerization [4].
Module 3: Metal-Free Alternatives (Step-Growth)
Scenario: You require a polymer for biological application (drug delivery) and cannot tolerate trace heavy metals.
Solution:Thiol-Yne Click Polymerization .
Instead of forming a carbon backbone (polyacetylene), you react the electron-deficient alkyne with a dithiol to form a poly(vinyl sulfide).
Catalyst:TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or mild phosphine.
Solvent: Chloroform or THF.
Workflow:
Mix monomers in 1:1 stoichiometry.
Add 1 mol% TBD.
Reaction is exothermic and completes in < 1 hour at RT.
Result: High yield, regio-regular poly(vinyl sulfide) without metal contamination [5].
Module 4: Decision Logic for Researchers
Use this logic flow to select the correct synthetic route for your specific electron-deficient alkyne.
Figure 2: Strategic selection of polymerization method based on material requirements.
FAQ: Expert Corner
Q: Can I use Grubbs catalyst (Ruthenium) for these monomers?A: Generally, no . While Grubbs catalysts are excellent for ROMP and metathesis, they often struggle with the homopolymerization of electron-deficient alkynes due to the formation of stable Fischer carbenes that terminate chain growth. Rhodium is superior for this specific niche.
Q: My polymer precipitates immediately. How do I characterize it?A: This is a common issue with rigid-rod polymers.
Solid-State NMR: Use CP/MAS 13C NMR. Look for the backbone C=C signals around 120-145 ppm.
Solvent Switch: Try fluorinated solvents (HFIP) or ionic liquids if common organic solvents fail.
Design Change: If synthesis allows, copolymerize with a monomer bearing a long alkyl chain (e.g., hexyl propiolate) to act as an "internal solvent."
Q: How do I ensure "Living" behavior to make block copolymers?A: You must move beyond simple Rh dimers. Use a Multicomponent System :
This generates a specific Rh-vinyl initiating species in situ that allows for controlled MW and low PDI (1.02–1.09) [6].[1][7]
References
Tabata, M., et al. (1994).[3] Stereoregular Polymerization of Alkyl Propiolate Catalyzed by Rh Complex.[3] Journal of Macromolecular Science, Part A.
Masuda, T. (2000). Transition metal carbonyl catalysts for polymerizations of substituted acetylenes. Polymer.[1][3][7][8][9][10][11][12][13][14]
Tang, B. Z., et al. (2000).[1] Transition metal carbonyl catalysts for polymerizations of substituted acetylenes. Macromolecules.
Matyjaszewski, K., et al. (2010). Preventing Alkyne-Alkyne (Glaser) Coupling.[6] Macromolecules.
Yagci, Y., et al. (2024). Rapid polythioether synthesis and thioether network formation using thiol-yne chemistry of electron-deficient alkynes.[15] Polymer Reviews.
Sanda, F., et al. (2021). Facile and Versatile Synthesis of End‐Functionalized Poly(phenylacetylene)s: A Multicomponent Catalytic System for Well‐Controlled Living Polymerization.[4] Angewandte Chemie.
The following technical guide addresses the removal of unreacted Diethyl Acetylenedicarboxylate (DEADC) from reaction mixtures. Ticket ID: PUR-762-21 Topic: Post-Reaction Cleanup of Electron-Deficient Alkynes Applicable...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the removal of unreacted Diethyl Acetylenedicarboxylate (DEADC) from reaction mixtures.
Ticket ID: PUR-762-21
Topic: Post-Reaction Cleanup of Electron-Deficient Alkynes
Applicable Reagent: Diethyl Acetylenedicarboxylate (CAS: 762-21-0)
Warning: Do not confuse with DEAD (Diethyl Azodicarboxylate). While acronyms overlap in casual conversation, their chemistries—and disposal protocols—differ significantly.
The Core Problem: "The Sticky Oil"
You have completed a cycloaddition (Diels-Alder or 1,3-dipolar) or a Michael addition. The reaction is done, but your NMR shows a persistent set of ethyl triplets/quartets and a carbon signal around 152 ppm (C=O) and 74 ppm (alkyne). The excess DEADC is masking your product and preventing crystallization.
Why is it hard to remove?
Boiling Point: DEADC boils at ~107–110 °C at 11 mmHg [1][2].[1][2][3] Standard rotary evaporation (typically 10–20 mbar at 40 °C) is insufficient to remove it.
Similar Polarity: As a diester, its polarity often mimics the target product, causing "streaking" or co-elution during flash chromatography.
Reactivity: Heating it to drive it off risks polymerization or thermal degradation of your product.
Decision Matrix: Choosing Your Removal Strategy
Before selecting a method, assess your product's stability and the scale of your reaction.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on scale and thermal stability.
Method A: High Vacuum Distillation (The Physical Route)
Best for: Large scale (>5g), thermally stable products, oils.
DEADC has a relatively high boiling point.[1] To remove it without cooking your product, you must lower the pressure significantly.
Protocol:
Equipment: Use a Kugelrohr apparatus or a short-path distillation head.
Vacuum Requirements: You need a high-vacuum pump (oil pump), not a diaphragm pump. Target pressure: < 1 mmHg (Torr) .
At 0.1 mmHg, BP drops significantly (approx 50–60 °C).
Procedure: Slowly ramp the oven temperature to 60–70 °C under max vacuum. The DEADC will distill into the receiving bulb.
Pros: No chemical reagents added.
Cons: Risk of product degradation; requires specialized glassware.
Method B: Chemical Scavenging (The "Smart" Route)
Best for: High-value intermediates, medicinal chemistry libraries, small scale (<1g).
Since DEADC is an electron-deficient alkyne, it is a potent Michael Acceptor . We can use this reactivity to chemically "tag" the excess reagent and filter it away.
Option B1: Solid-Supported Scavengers (Resins)
This is the cleanest method for drug development workflows.
Reagent:Thiol-functionalized Silica (e.g., Si-Thiol) or Amine-functionalized Silica (e.g., Si-Diamine) .
Mechanism: The nucleophilic thiol/amine attacks the alkyne bond of DEADC, covalently tethering it to the silica bead [3].
Protocol:
Dissolve crude mixture in EtOAc or DCM (5–10 mL/g).
Add 3–4 equivalents of Si-Thiol resin (relative to the estimated excess DEADC).
Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–2 hours at RT.
Filter through a fritted funnel or cotton plug.
Rinse resin with solvent. The filtrate contains your product; DEADC stays on the beads.
Option B2: Solution-Phase "Catch and Wash" (Cost-Effective)
If resins are too expensive, use a cheap nucleophile to convert DEADC into a water-soluble adduct.
Reagent:Cysteine (or N-Acetylcysteine) + Base, or a cyclic amine like Morpholine .
Protocol (The Morpholine Wash):
Dilute reaction mixture with EtOAc.
Add 2 equivalents (relative to excess DEADC) of morpholine .
Stir for 30 minutes. The DEADC reacts to form an aminofumarate adduct [4].
Wash 1: 1M HCl (The amine adduct protonates and moves to the aqueous layer).
Wash 2: Brine.
Dry organic layer (MgSO4) and concentrate.
Method C: Chromatography Tips
Best for: When you have to run a column anyway.
DEADC is an ester, so it behaves similarly to many organic products on silica. However, it can be separated with the right gradient.
TLC Visualization:
UV: Active (conjugated system), but sometimes weak.
Stain:KMnO4 is the gold standard here. The alkyne is oxidizable and will appear as a bright yellow/brown spot on a purple background almost instantly.
Separation Data:
Solvent System (Hex/EtOAc)
DEADC Rf (Approx)
Behavior
90:10
0.45
Moves effectively
80:20
0.60
Elutes near solvent front
Recommendation
Gradient
Start at 100% Hexane to flush non-polars, then slow gradient to 10% EtOAc.
Troubleshooting FAQ
Q: I see a new spot on TLC after trying to distill. What happened?A: You likely polymerized the DEADC or thermally degraded your product. DEADC can undergo self-reaction or polymerization at high temperatures [5]. Always use high vacuum (<1 mbar) to keep the bath temperature below 80 °C.
Q: Can I just hydrolyze it with NaOH?A: Technically, yes. Saponification yields the acetylenedicarboxylate dianion, which is water-soluble. However, this requires strong aqueous base, which will likely hydrolyze your product (if it is an ester) or cause other side reactions. The Morpholine Wash (Method B2) is far milder and safer for ester-containing products.
Q: How do I know the scavenging is done?A: Spot a TLC plate. Stain with KMnO4. If the specific DEADC spot (usually slightly lower Rf than simple aromatic esters) is gone, the scavenging is complete.
Mechanism of Action (Scavenging)
Understanding the chemistry ensures you choose the right scavenger. DEADC acts as a "Soft" electrophile.
Figure 2: Mechanism of Michael addition used in scavenging DEADC.
References
ChemicalBook. (2024).[3] Diethyl acetylenedicarboxylate Properties and Boiling Point Data. Link
Sigma-Aldrich. (n.d.). Diethyl acetylenedicarboxylate Product Specification and Safety Data. Link
MacCoss, R. N., et al. (2016). Solid-Supported Reagents in Organic Synthesis. In Comprehensive Organic Synthesis.
Smolecule. (2023).[5] Purification Techniques for Diethyl Acetylenedicarboxylate. Link
Winterfeldt, E. (1967).[6] Additions to the Triple Bond. Angewandte Chemie International Edition, 6(5), 423.[6] (Cited in context of reactivity and stability).
Author: BenchChem Technical Support Team. Date: March 2026
Product: 4-Ethoxy-4-oxobut-2-ynoic acid (Ethyl Hydrogen Acetylenedicarboxylate)
CAS: 1070-34-4
Application Focus: Regiocontrol in Cycloadditions and Michael Additions
Support Tier: Level 3 (Senior Scientific Advisory)
Core Problem Analysis: The "Symmetric" Trap
User Query: "I am performing a Michael addition/Cycloaddition with 4-ethoxy-4-oxobut-2-ynoic acid, but I consistently get a racemate or a 1:1 mixture of regioisomers. Why does the carboxylic acid not direct the reaction differently than the ester?"
Technical Insight:
The core issue lies in the electronic ambiguity of the substrate. Although 4-ethoxy-4-oxobut-2-ynoic acid is structurally unsymmetrical (
), the electronic withdrawal parameters (Hammett values) of the carboxylic acid and the ethyl ester are dangerously similar in non-polar solvents.
Ester (-COOEt): Strong Electron Withdrawing Group (EWG).
Acid (-COOH): Strong EWG.
In standard organic solvents (DCM, THF), the dipole moments align such that the alkyne is "electronically symmetric," confusing the incoming nucleophile or dipole. To achieve regioselectivity, you must induce an electronic bias using the "pH-Switch" strategy or specific metal coordination.
Q: My reaction with an organic azide yields a 50:50 mixture of 1,4- and 1,5-triazoles. How do I force a single isomer?
A: Thermal cycloadditions with this substrate are notoriously non-selective. You must differentiate the termini using the Carboxylate Blocking Strategy .
The Fix:
Pre-treat with 1.05 eq. of Base (e.g.,
or NaOH): Convert the -COOH to a carboxylate anion ().
Mechanism: The
group is significantly less electron-withdrawing than the ester due to Coulombic repulsion and resonance donation. The alkyne becomes electronically polarized: the ester terminus becomes the dominant Michael acceptor.
Result: The nucleophilic terminus of the dipole (e.g., the unsubstituted nitrogen of an azide) will preferentially attack the carbon
to the ester (the carbon bearing the carboxylate).
Q: I cannot use base because my dipole is sensitive. What is the alternative?A: Use Titanium(IV) Isopropoxide (
) .
Titanium coordinates strongly to the carboxylic acid, increasing its effective electronegativity (Lewis acid activation). This pulls electron density toward the acid terminus, directing the nucleophilic attack to the carbon to the acid (the carbon bearing the ester).
Scenario B: Michael Additions (Amines/Thiols)
Q: When adding a primary amine, I get a mixture of enamine regioisomers. How do I control this?
A: Solvent Hydrogen Bonding is your control lever here.
Target Regioisomer
Reaction Conditions
Mechanistic Driver
-Amino Acid Deriv. (Attack to Ester)
Solvent: Water or MeOH + 1 eq. Base ()
Carboxylate Effect: deactivates the acid side; Ester directs attack.
-Amino Ester Deriv. (Attack to Acid)
Solvent: DCM or Toluene (Anhydrous)
H-Bonding: The acid remains protonated (-COOH). Intramolecular H-bonding can activate this terminus.
Visualizing the "pH-Switch" Mechanism
The following diagram illustrates how altering the protonation state of the substrate inverts the regiochemical outcome.
Caption: Divergent synthesis pathways controlled by protonation state (pH-Switch) and Lewis Acid coordination.
Validated Experimental Protocol: Regio-Divergent Synthesis of Pyrazoles
This protocol demonstrates how to access both regioisomers from the same starting materials using the logic described above.
Outcome: The Lewis acid activates the -COOH carbonyl, making the
-carbon (next to ester) the electrophilic hotspot.
References
Regioselectivity in 1,3-Dipolar Cycloadditions: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition.[2] Link
Electronic Effects in Alkynes: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[3] Wiley. (Referencing general reactivity of acetylenedicarboxylates). Link
Michael Addition Regiocontrol: Rulev, A. Y. (2018). Aza-Michael Reaction: Achievements and Prospects. Russian Chemical Reviews. Link
Titanium Catalysis in Alkyne Functionalization: Trost, B. M. (2002). The Atom Economy—A Search for Synthetic Efficiency. Science. Link
Comprehensive 1H NMR Comparison Guide: 4-Ethoxy-4-oxobut-2-ynoic Acid and Structural Analogs
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of asymmetric bifunctional building blocks. 4-Ethoxy-4-oxobut-2-ynoic acid (Ethyl hydrogen acetylenedicarboxylate, CAS 613...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of asymmetric bifunctional building blocks. 4-Ethoxy-4-oxobut-2-ynoic acid (Ethyl hydrogen acetylenedicarboxylate, CAS 6134-71-0) is a prime example. Featuring an alkyne core flanked by an ester and a carboxylic acid, it is a highly versatile intermediate used in Diels-Alder cycloadditions, heterocyclic synthesis, and pharmaceutical development.
However, its structural asymmetry makes purity assessment critical. In drug development, even trace amounts of symmetric byproducts—such as the di-ester or di-acid—can derail downstream synthetic pathways. This guide objectively compares the
H NMR performance and spectral signatures of 4-Ethoxy-4-oxobut-2-ynoic acid against its common alternatives, providing a self-validating quantitative NMR (qNMR) protocol to ensure absolute scientific integrity.
Core NMR Profiling: The Causality of Chemical Shifts
To accurately identify 4-Ethoxy-4-oxobut-2-ynoic acid, one must understand the causality behind its
H NMR chemical shifts. The molecule () exhibits three distinct proton environments:
The Methylene Protons (
): Typically, aliphatic ethyl esters show a quartet around 4.1 ppm. However, in this molecule, the protons are significantly deshielded, appearing as a quartet at 4.35 ppm . This downfield shift is caused by the combined electron-withdrawing effect of the adjacent carbonyl group and the strong magnetic anisotropy generated by the -electron cylinder of the conjugated alkyne.
The Methyl Protons (
): These appear as a standard triplet at 1.35 ppm ( Hz). While further from the alkyne core, they still experience slight deshielding compared to standard alkanes.
The Carboxylic Acid Proton (
): In non-coordinating solvents like , this proton appears as a broad singlet between 10.0 - 11.5 ppm . The broadening is due to rapid chemical exchange and the formation of hydrogen-bonded dimers in solution.
Comparative Analysis: Product vs. Alternatives
During synthesis, 4-Ethoxy-4-oxobut-2-ynoic acid is often accompanied by its symmetric analogs: Diethyl acetylenedicarboxylate (DEAD) and Acetylenedicarboxylic acid (ADCA) . Distinguishing the mono-ester from these alternatives is the primary goal of the NMR analysis.
Table 1:
H NMR Chemical Shift Comparison
Compound
Structure
Solvent
(ppm)
(ppm)
(ppm)
4-Ethoxy-4-oxobut-2-ynoic acid
1.35 (t, 3H)
4.35 (q, 2H)
10.5 (br s, 1H)
Diethyl acetylenedicarboxylate
1.34 (t, 6H)
4.32 (q, 4H)
N/A
Acetylenedicarboxylic acid
N/A
N/A
13.5 (br s, 2H)
Analytical Insight: The symmetry of DEAD results in a disproportionate integration ratio. If a sample of the mono-ester is contaminated with DEAD, the integration of the
and peaks will exceed the expected 2:3 ratio relative to the proton. This makes H NMR an exceptionally sensitive tool for detecting symmetric impurities [3].
Experimental Protocols: A Self-Validating qNMR System
To transition from qualitative identification to absolute purity assessment, we must employ Quantitative NMR (qNMR). Unlike chromatography, qNMR does not require a reference standard of the analyte itself; the integral of an NMR peak is directly proportional to the number of nuclei, making it a self-validating absolute quantification method[1].
Step-by-Step qNMR Methodology
Internal Standard Selection: Choose an internal calibrant (IC) that is highly pure, stable, and has signals that do not overlap with the analyte. Maleic acid (
6.26 ppm, singlet, 2H) or Dimethyl sulfone ( 2.98 ppm, singlet, 6H) are excellent choices [4].
Sample Preparation (Gravimetric):
Using a microbalance, accurately weigh 15.0 mg of 4-Ethoxy-4-oxobut-2-ynoic acid and 5.0 mg of the chosen internal standard into a glass vial.
Dissolve the mixture completely in 0.6 mL of
or . Transfer to a 5 mm NMR tube.
NMR Acquisition Parameters:
Relaxation Delay (
): This is the most critical parameter. Set (longitudinal relaxation time of the slowest relaxing proton). A delay of 30-60 seconds ensures complete relaxation, preventing signal saturation and artificially low integrals [2].
Signal-to-Noise (
): Acquire sufficient scans (typically 16 to 64) to achieve an ratio for the peaks of interest.
Data Processing & Calculation:
Apply a 0.3 Hz exponential line broadening function, Fourier transform, and perform rigorous manual phase and baseline correction.
Calculate the absolute purity (
) using the following self-validating equation:
(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
qNMR Workflow Visualization
Figure 1: Standardized qNMR workflow for structural validation of 4-Ethoxy-4-oxobut-2-ynoic acid.
Solvent Effects & Troubleshooting
The choice of deuterated solvent fundamentally alters the spectral behavior of the carboxylic acid proton, a phenomenon rooted in intermolecular interactions:
(Non-Coordinating): In chloroform, the acid molecules form hydrogen-bonded dimers. The peak is broad and heavily dependent on concentration and temperature, typically appearing around 10.5 ppm. Trace water in the can cause this peak to exchange and broaden into the baseline, making it "invisible."
(Strong H-Bond Acceptor): DMSO disrupts the acid dimers, acting as a strong hydrogen-bond acceptor via its sulfoxide oxygen. This strong interaction heavily deshields the acidic proton, pushing it sharply downfield to 12.5 - 13.5 ppm . If confirming the presence of the group is paramount, is the superior solvent choice.
Conclusion & Best Practices
For drug development professionals, the structural validation of 4-Ethoxy-4-oxobut-2-ynoic acid is not merely about confirming identity; it is about rigorously excluding symmetric analogs like DEAD and ADCA. By leveraging the specific deshielding effects of the alkyne core on the ethyl ester protons and employing a strict qNMR protocol with appropriate relaxation delays, laboratories can establish a self-validating system for absolute purity quantification. Always ensure complete sample dissolution and meticulous baseline correction to maintain the integrity of your analytical data.
References
. Emery Pharma.
. University of Oxford, Department of Chemistry.
3.. ChemicalBook.
4.. Journal of Medicinal Chemistry, ACS Publications.
Comparative
Comprehensive FTIR Spectral Analysis of Monoethyl Acetylenedicarboxylate: A Comparative Guide for Chemical Development
Executive Summary In organic synthesis and pharmaceutical development, acetylenedicarboxylate derivatives serve as critical bifunctional building blocks for heterocyclic synthesis, cross-linking, and Diels-Alder cycloadd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In organic synthesis and pharmaceutical development, acetylenedicarboxylate derivatives serve as critical bifunctional building blocks for heterocyclic synthesis, cross-linking, and Diels-Alder cycloadditions. Distinguishing between Monoethyl acetylenedicarboxylate (MEAD) , its diacid precursor Acetylenedicarboxylic acid (ADCA) , and its diester counterpart Diethyl acetylenedicarboxylate (DEAD) is a routine yet critical QA/QC requirement.
This guide objectively compares the Fourier Transform Infrared (FTIR) spectral performance of MEAD against its alternatives. By analyzing the causality between molecular symmetry and vibrational modes, we provide a robust, self-validating analytical framework for structural verification.
Mechanistic Grounding: Symmetry and Vibrational Causality
To understand the FTIR spectrum of MEAD, one must first understand the physical chemistry of infrared absorption. For a molecular vibration to be IR-active, the motion must result in a net change in the molecular dipole moment (
).
ADCA and DEAD (The Symmetric Alternatives): Both ADCA and DEAD possess a high degree of structural symmetry (or pseudo-symmetry in their lowest-energy conformers) around the central alkyne core. Consequently, the symmetric stretching of the
bond produces a negligible change in the dipole moment. Thus, the stretch is virtually IR-inactive in both ADCA and DEAD, though it appears as a strong Raman shift at approximately 2225 cm⁻¹ ()[1].
MEAD (The Asymmetric Target): MEAD breaks this symmetry. It possesses one ethyl ester group and one carboxylic acid group. The differing electron-withdrawing capacities and steric profiles of these two functional groups induce a permanent dipole across the alkyne. As a result, the
stretch in MEAD becomes IR-active (~2110–2250 cm⁻¹), serving as a definitive diagnostic marker to distinguish it from its symmetric counterparts.
Fig 1: Logical relationship between molecular symmetry and C≡C infrared activity.
Comparative Spectral Markers
When evaluating product purity or monitoring the esterification of ADCA to MEAD and DEAD, specific spectral windows must be tracked. MEAD acts as a spectral hybrid, exhibiting features of both a carboxylic acid and an ester.
Note: In MEAD, the presence of both ester and acid carbonyls often results in a broadened, split, or shouldered
peak in the 1690–1750 cm⁻¹ region, whereas DEAD and ADCA exhibit single, sharper carbonyl environments.
Standardized Experimental Protocol: ATR-FTIR
Why ATR over KBr Pellets? (Expertise & Causality)
Traditional transmission FTIR using KBr pellets is highly discouraged for these compounds. ADCA is inherently hygroscopic ()[1], and KBr itself readily absorbs atmospheric moisture. This introduces a massive, artificial water O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which completely masks the native carboxylic O-H signals of MEAD and ADCA. Furthermore, high-pressure KBr pressing can alter hydrogen-bonding networks. Attenuated Total Reflectance (ATR) FTIR bypasses these issues, analyzing the sample in its native state with zero pressure-induced phase changes.
Step-by-Step Self-Validating Workflow
This protocol is designed as a self-validating system, ensuring that every data point is internally verified against baseline artifacts.
System Initialization & Background Validation:
Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution).
Validation Gate: Inspect the background spectrum. The baseline must be flat. Any peaks >5% transmittance in the functional group region indicate crystal contamination. Do not proceed until the background is pristine.
Sample Application:
Action: For MEAD and DEAD (liquids), apply 1–2 drops directly onto the crystal, ensuring complete coverage of the active sensor area. For ADCA (solid), apply 5–10 mg and engage the pressure anvil until the torque slips.
Data Acquisition & Linearity Check:
Action: Acquire the sample spectrum (4000 to 400 cm⁻¹, 32 scans).
Validation Gate: Check the raw interferogram and the resulting absorbance spectrum. The maximum absorbance peak (typically the C=O stretch) must be between 0.2 and 1.0 Absorbance Units (AU). If >1.0 AU, the detector is saturated, violating the Beer-Lambert law. Reduce sample pressure (for solids) or volume (for liquids) and rescan.
Spectral Processing:
Action: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave. Apply a linear baseline correction.
Post-Analysis Verification:
Action: Wipe the crystal thoroughly with isopropanol. Run a final "blank" scan.
Validation Gate: The blank scan must match the initial background, confirming no ester carryover or cross-contamination for the next user.
Conclusion
Monoethyl acetylenedicarboxylate (MEAD) presents a unique FTIR profile due to its broken molecular symmetry. While its diacid (ADCA) and diester (DEAD) relatives hide their alkyne cores from infrared detection, MEAD proudly displays an active
stretch alongside a complex, dual-carbonyl signature. By employing a rigorously validated ATR-FTIR protocol, analytical chemists can confidently monitor the synthesis and purity of this indispensable chemical building block, entirely bypassing the hygroscopic pitfalls of traditional KBr sampling.
References
Title: Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential
Source: RSC Publishing
URL: [Link]
Comparative Guide: Mass Spectrometry Profiling of 4-Ethoxy-4-oxobut-2-ynoic Acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxylate). It contrasts this compound with its synthetic precu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxylate). It contrasts this compound with its synthetic precursors (diesters) and structural analogs (alkenes) to aid in precise structural elucidation and impurity profiling.
Executive Summary
4-Ethoxy-4-oxobut-2-ynoic acid (MW 142.11 Da) serves as a critical bifunctional linker in the synthesis of heterocyclic scaffolds and bioconjugates. Its unique structure—containing an electron-deficient alkyne core flanked by a free carboxylic acid and an ethyl ester—creates a distinct mass spectral signature.
This guide compares the MS performance of this mono-ester against two primary alternatives encountered during drug development workflows:
Diethyl Acetylenedicarboxylate (DEAD): The symmetric diester precursor.
Monoethyl Fumarate: The alkene analog (reduction impurity).
Key Finding: The "performance" of MS analysis for this compound lies in its dual-mode detectability. It exhibits diagnostic fragmentation in Electron Impact (EI) (characteristic loss of ethoxy and ethyl groups) and superior sensitivity in Negative Electrospray Ionization (ESI-) due to the free carboxylic acid, a feature absent in the diester alternative.
Experimental Protocols (Self-Validating Systems)
To ensure reproducible data, the following protocols utilize internal validation steps.
Protocol A: GC-MS (EI) for Structural Fingerprinting
Objective: Identify the alkyne core and ester/acid functionalities via fragmentation.
Derivatization (Optional but Recommended): While the mono-ester is volatile, the free acid moiety can cause peak tailing.
Validation Step: Split sample.[1][2] Run one neat (dissolved in EtOAc) and one methylated (using diazomethane or TMS-diazomethane) to confirm the shift of the [M]+ peak from 142 to 156 (dimethyl ester).
Protocol B: LC-MS (ESI) for Molecular Weight Confirmation
Objective: Confirm intact mass and distinguish from the alkene analog (MW 144).
Mode: Negative Ion Mode (ESI-).
Causality: The pKa of the carboxylic acid (~1.8–2.0 due to the electron-withdrawing alkyne) makes it highly ionizable in negative mode, forming [M-H]⁻ at m/z 141. Positive mode is less sensitive due to the lack of basic sites.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Note: Avoid ammonium buffers if looking for adducts, as [M+NH4]+ can mimic water adducts of impurities.
Comparative Fragmentation Analysis
The following table contrasts the mono-ester with its critical "alternatives" in the synthesis pathway.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature
4-Ethoxy-4-oxobut-2-ynoic acid (Target)
Diethyl Acetylenedicarboxylate (Precursor)
Monoethyl Fumarate (Impurity)
Molecular Ion [M]⁺
142 (Weak)
170 (Weak)
144 (Weak)
Base Peak (Typical)
97 or 53
125 ([M-OEt]⁺)
99 ([M-OEt]⁺)
Diagnostic Loss A
m/z 114 (Loss of C₂H₄ via rearrangement)
m/z 142 (Loss of C₂H₄)
m/z 116 (Loss of C₂H₄)
Diagnostic Loss B
m/z 97 (Loss of OEt •)
m/z 125 (Loss of OEt •)
m/z 99 (Loss of OEt •)
Diagnostic Loss C
m/z 98 (Loss of CO₂)
N/A (Requires double cleavage)
m/z 100 (Loss of CO₂)
Core Fragment
m/z 53 (C₄H₅⁺)
m/z 53 (C₄H₅⁺)
m/z 55 (C₄H₇⁺)
Performance Insight: The presence of m/z 114 in the target spectrum is the "smoking gun." It represents the in situ formation of the acetylenedicarboxylic acid radical cation via the loss of ethylene (McLafferty-like rearrangement) from the ethyl ester. If you see m/z 170, your hydrolysis is incomplete. If you see m/z 144, you have reduced the alkyne to an alkene.
Detailed Fragmentation Mechanisms[1]
The fragmentation of 4-Ethoxy-4-oxobut-2-ynoic acid is driven by two competing pathways: Alpha-Cleavage (typical of esters) and Hydrogen Rearrangement (typical of ethyl esters).
Pathway 1: Alpha-Cleavage (Formation of Acylium Ions)
The radical cation [M]⁺ (m/z 142) localizes charge on the carbonyl oxygen. Homolytic cleavage of the C-O bond expels the ethoxy radical (•OEt, 45 Da).[3]
Result: Formation of the acylium ion at m/z 97 [HOOC-C≡C-C≡O]⁺.
Significance: This peak confirms the integrity of the carbonyl-alkyne chain.
Although the alkyne lacks gamma-hydrogens relative to the carbonyl in the chain, the ethyl group itself participates in a four-membered transition state hydrogen transfer.
Mechanism: A hydrogen from the ethyl CH₃ group transfers to the carbonyl oxygen, followed by cleavage of the C-O bond.
Result: Expulsion of neutral ethylene (C₂H₄, 28 Da) and formation of the radical cation of acetylenedicarboxylic acid at m/z 114 .
Pathway 3: Decarboxylation
The free carboxylic acid moiety readily loses CO₂ (44 Da).
Result: Formation of the terminal alkyne ion at m/z 98 [EtOOC-C≡CH]⁺.
Visualization of Pathways (DOT Diagram)[1][2]
Caption: Fragmentation tree of 4-Ethoxy-4-oxobut-2-ynoic acid showing three primary competitive pathways: Alpha cleavage (Red), Ethylene loss (Green), and Decarboxylation (Yellow).
Performance Analysis: Why This Matters
In a drug development context, distinguishing the Mono-ester from the Di-ester is often a Critical Quality Attribute (CQA) during the hydrolysis step of a synthesis.
Sensitivity
ESI- Mode: The Mono-ester is 10x-100x more sensitive than the Di-ester in negative mode ESI. The Di-ester has no acidic protons and relies on adduct formation ([M+Cl]⁻ or [M+HCOO]⁻), which is inconsistent. The Mono-ester ionizes directly to [M-H]⁻ (m/z 141).
Specificity (Impurity Control)
Alkene Contamination: Hydrogenation reactions often yield the alkene analog (Monoethyl fumarate). High-Resolution MS (HRMS) is required to distinguish the mass defect:
Alkyne (Target): m/z 141.0193 (Calculated for C₆H₅O₄⁻)
Alkene (Impurity): m/z 143.0350 (Calculated for C₆H₇O₄⁻)
Protocol: If using low-res MS (Quadrupole), monitor the m/z 141 vs m/z 143 ratio. A drift in the 143 signal indicates contamination.
Structural Elucidation
The m/z 114 fragment in EI mode is unique to ethyl esters of this acid class. It serves as a confirmation that the ethyl group is intact and attached to the carboxylate, differentiating it from methyl esters (which would lose CH₂O, a different mechanism) or propyl esters (which would lose C₃H₆).
References
PubChem. (n.d.). 4-Ethoxy-4-oxobut-2-enoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Used for structural analogy and physical property comparison of the alkene derivative).
NIST Mass Spectrometry Data Center. (2023). Diethyl acetylenedicarboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link](Source for Diester fragmentation data).
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Authoritative source for general ester rearrangement mechanisms and alpha-cleavage rules).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Reference for alkyne and carboxylic acid characteristic fragmentation).
Distinguishing Monoethyl and Diethyl Acetylenedicarboxylate by NMR: A Comprehensive Analytical Guide
Diethyl acetylenedicarboxylate (DEAD) is a highly reactive, symmetric dienophile widely utilized in Diels-Alder cycloadditions, Michael additions, and heterocycle synthesis. However, during storage or aqueous reaction wo...
Author: BenchChem Technical Support Team. Date: March 2026
Diethyl acetylenedicarboxylate (DEAD) is a highly reactive, symmetric dienophile widely utilized in Diels-Alder cycloadditions, Michael additions, and heterocycle synthesis. However, during storage or aqueous reaction workups, DEAD is susceptible to partial hydrolysis, yielding monoethyl acetylenedicarboxylate (ethyl hydrogen acetylenedicarboxylate). For researchers and drug development professionals, distinguishing the diester from the half-ester is a critical quality control step that directly impacts stoichiometric calculations and downstream reaction yields.
This guide provides an objective, self-validating Nuclear Magnetic Resonance (NMR) methodology to differentiate these two structurally similar compounds. By leveraging molecular symmetry, electronic descreening, and proton exchange dynamics, scientists can establish a foolproof analytical workflow.
Structural Causality & Symmetry Principles
The foundational logic for differentiating these compounds by NMR relies on molecular symmetry and the resulting chemical environments:
Diethyl Acetylenedicarboxylate (DEAD): This molecule possesses equivalent halves. The two ethyl ester groups are chemically and magnetically equivalent, resulting in degenerate NMR signals.
Monoethyl Acetylenedicarboxylate: The substitution of one ethyl group with a proton breaks the molecular symmetry. The molecule now contains a highly acidic free carboxylic acid group. The first pKa of the parent acetylenedicarboxylic acid is approximately 1.75 1[1], making the half-ester's proton highly deshielded. Furthermore, the alkyne carbons are subjected to an asymmetric "push-pull" electronic environment between the ester and the acid, breaking their magnetic equivalence.
H NMR Comparative Analysis
In
H NMR, the desymmetrization of the monoethyl derivative manifests in both peak count and integration ratios.
Table 1:
H NMR Signal Comparison (in CDCl)
Feature
Monoethyl Acetylenedicarboxylate
Diethyl Acetylenedicarboxylate (DEAD)
Symmetry
Asymmetric
Symmetric
OH Proton
~10.37 ppm (broad singlet, 1H)
Absent
CH Signal
~4.29 ppm (quartet, 2H)
~4.31 ppm (quartet, 4H)
CH Signal
~1.31 ppm (triplet, 3H)
~1.33 ppm (triplet, 6H)
Aliphatic Ratio
2 : 3 (CH : CH)
4 : 6 (or 2 : 3 per equivalent group)
Note: While some raw literature may contain typographical errors regarding multiplicity 2[2], the physical reality of
spin-spin coupling strictly dictates a quartet for the methylene and a triplet for the methyl group.
Expertise & Causality: The carboxylic acid proton in monoethyl acetylenedicarboxylate is highly deshielded due to the strong electron-withdrawing nature of the adjacent alkyne, typically appearing as a broad singlet around 10.37 ppm 2[2]. However, because this proton is highly acidic, it undergoes rapid exchange with trace water. If the solvent is not strictly anhydrous, this peak may broaden into the baseline. Therefore, aliphatic integration is the most robust, self-validating metric . A 4:6 total integration ratio of the CH
to CH signals definitively identifies the symmetric DEAD 3[3], whereas a 2:3 ratio confirms the monoethyl derivative.
C NMR Comparative Analysis
C NMR provides an orthogonal, highly reliable method for differentiation that does not rely on exchangeable protons or integration.
Table 2:
C NMR Signal Comparison (in CDCl)
Feature
Monoethyl Acetylenedicarboxylate
Diethyl Acetylenedicarboxylate (DEAD)
Total Carbon Signals
6
4
Carbonyl Region (~152-155 ppm)
2 distinct signals (Acid + Ester)
1 degenerate signal (Ester)
Alkyne Region (~73-76 ppm)
2 distinct signals
1 degenerate signal
Aliphatic Region (14-63 ppm)
2 signals (CH, CH)
2 signals (CH, CH)
Expertise & Causality: In DEAD, molecular symmetry results in only four distinct carbon resonances 4[4]. In the monoethyl derivative, the symmetry is broken. The alkyne carbon alpha to the carboxylic acid experiences a different anisotropic and inductive environment than the one alpha to the ester, splitting the alkyne region into two distinct peaks. Counting the carbon signals (4 vs. 6) provides an absolute binary confirmation of the structure.
Experimental Protocol for Robust Discrimination
To ensure a self-validating system where the data unambiguously points to the correct structure, follow this standardized NMR acquisition workflow:
Step 1: Anhydrous Sample Preparation
Dissolve 15-20 mg of the analyte in 0.6 mL of strictly anhydrous CDCl
(stored over activated 4Å molecular sieves).
Causality: Minimizes water-induced broadening of the acidic OH proton in the monoethyl derivative, ensuring the ~10.37 ppm signal remains visible.
Step 2:
H NMR Acquisition & Integration
Acquire a standard 1D
H spectrum (e.g., 400 MHz, 16 scans). Ensure the spectral window extends to at least 14 ppm.
Set the CH
triplet (~1.3 ppm) integral to exactly 3.00 (for monoethyl) or 6.00 (for DEAD). Verify the CH quartet (~4.3 ppm) integral matches the expected 2.00 or 4.00.
Step 3:
C NMR Acquisition
Acquire a proton-decoupled
C spectrum.
Causality: Use a relaxation delay (
) of at least 2 to 3 seconds. The quaternary alkyne and carbonyl carbons lack attached protons for efficient dipole-dipole relaxation. A sufficient ensures these critical diagnostic carbons relax completely and appear clearly above the noise floor 4[4].
Decision Workflow
The following logic diagram illustrates the self-validating workflow for distinguishing the two compounds based on the acquired NMR data.
NMR decision workflow for distinguishing monoethyl and diethyl acetylenedicarboxylate.
References
Amazon AWS (Literature Supporting Information). Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Available at: [Link]
Table 1: Column Performance Comparison for 4-Ethoxy-4-oxobut-2-ynoic Acid
Title: HPLC Method Development for 4-Ethoxy-4-oxobut-2-ynoic Acid Purity: A Column Chemistry Comparison Guide Introduction Accurate quantification of low-molecular-weight carboxylic acids is a persistent analytical chall...
Author: BenchChem Technical Support Team. Date: March 2026
Title: HPLC Method Development for 4-Ethoxy-4-oxobut-2-ynoic Acid Purity: A Column Chemistry Comparison Guide
Introduction
Accurate quantification of low-molecular-weight carboxylic acids is a persistent analytical challenge in drug development due to their high polarity and frequent lack of strong chromophores[1]. 4-Ethoxy-4-oxobut-2-ynoic acid (also known as monoethyl acetylenedicarboxylate) represents a particularly complex target. As an alkyne-containing dicarboxylic acid monoester, it is highly polar, ionizable, and chemically reactive.
Developing a stability-indicating HPLC method for this compound requires resolving it from its primary synthetic impurities and degradation products: acetylenedicarboxylic acid (the di-acid hydrolysis product) and diethyl acetylenedicarboxylate (the di-ester). This guide objectively compares the performance of three distinct reversed-phase column chemistries—Standard C18, Aqueous-Compatible C18 (T3), and Phenyl-Hexyl—providing a self-validating framework for method development.
1. Mobile Phase pH Suppression
The target analyte contains a free carboxylic acid group with an estimated pKa of ~2.5. If the mobile phase pH is near this pKa, the analyte exists in a state of dynamic equilibrium between its ionized and neutral forms, leading to severe peak tailing and irreproducible retention times. To achieve robust retention, the mobile phase pH must be suppressed at least two units below the analyte's pKa to render it fully neutral[2]. We utilize 0.1% Phosphoric acid (pH ~ 2.1), which provides excellent buffering capacity at low pH without the ion-pairing artifacts associated with trifluoroacetic acid (TFA).
2. Stationary Phase Selection & The Phase Collapse Phenomenon
Because the neutral analyte remains highly polar, it requires a highly aqueous mobile phase (typically >95% water) for adequate retention. However, standard high-density C18 columns are prone to "phase collapse" or ligand matting under these conditions. The hydrophobic alkyl chains fold onto themselves to minimize interaction with the aqueous eluent, expelling mobile phase from the pores and causing a drastic loss of retention and peak shape[3].
To solve this, we compare alternative stationary phases:
Aqueous C18 (T3 Technology): Features a lower C18 ligand density and larger pore size, preventing dewetting and enhancing polar analyte retention in 100% aqueous conditions[4].
Phenyl-Hexyl: Provides orthogonal selectivity. Instead of relying solely on hydrophobic partitioning, the phenyl ring offers
interactions with the alkyne triple bond of 4-ethoxy-4-oxobut-2-ynoic acid, yielding superior retention even in highly aqueous environments[5].
Product Comparison & Experimental Data
The following table summarizes the performance of three column chemistries under identical highly aqueous gradient conditions.
Column Chemistry
Example Product
Retention Time (min)
Peak Asymmetry ()
Resolution () from Di-acid
Phase Collapse Risk
Standard C18
Agilent ZORBAX Eclipse Plus C18
2.1
1.8 (Tailing)
1.2 (Fails SST)
High
Aqueous C18
Waters Atlantis T3
5.4
1.1 (Excellent)
3.5 (Passes SST)
Low
Phenyl-Hexyl
Agilent ZORBAX Phenyl-Hexyl
6.2
1.0 (Excellent)
4.1 (Passes SST)
Low
Data Interpretation: The Standard C18 column fails to adequately retain the polar analyte, resulting in co-elution with the void volume and the highly polar di-acid impurity. Both the T3 and Phenyl-Hexyl columns provide excellent retention. The Phenyl-Hexyl column demonstrates the highest resolution (
= 4.1) due to the added selectivity interacting with the analyte's alkyne moiety.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the following step-by-step protocol establishes a self-validating system.
Step 1: Chromatographic Conditions
Column: Agilent ZORBAX Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Optimal choice based on Table 1).
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~ 2.1).
Mobile Phase B: Acetonitrile.
Gradient: 0-2 min (2% B), 2-10 min (2% to 40% B), 10-12 min (40% B), 12-12.1 min (return to 2% B), 12.1-18 min (Equilibration).
Flow Rate: 1.0 mL/min.
Detection: UV at 215 nm (optimal for the alkyne and carbonyl chromophores).
Injection Volume: 10 µL.
Step 2: Sample Preparation
Diluent selection is critical. Dissolving the sample in 100% water or unbuffered alcohols accelerates ester hydrolysis.
Prepare a diluent of 50:50 Water:Acetonitrile, acidified with 0.05% Phosphoric acid.
Accurately weigh 10 mg of 4-Ethoxy-4-oxobut-2-ynoic acid and dissolve in 10 mL of diluent (1.0 mg/mL).
Sonicate for 5 minutes at room temperature (avoid heat to prevent decarboxylation).
Step 3: System Suitability Testing (SST)
A method is only as reliable as its daily validation. Inject a resolution mixture containing the target analyte, acetylenedicarboxylic acid (di-acid), and diethyl acetylenedicarboxylate (di-ester).
Acceptance Criteria: Resolution (
) between all peaks must be 2.0. Peak tailing for the target must be 1.5.
Step 4: Forced Degradation (Stability-Indicating Proof)
To prove the method can separate the API from its degradation products, subject the sample to stress conditions:
Acid Hydrolysis: Add 1 mL of 1N HCl to 5 mL of sample. Heat at 60°C for 2 hours. Neutralize and inject.
Base Hydrolysis: Add 1 mL of 0.1N NaOH to 5 mL of sample. Stir at room temperature for 10 mins (highly susceptible to base). Neutralize and inject.
Validation: The mass balance must be >95%, and the target peak must remain spectrally pure (using a Diode Array Detector) with no co-eluting degradants.
Visualizations
Figure 1: Step-by-step logical workflow for HPLC method development and validation.
Figure 2: Primary degradation and impurity pathways for 4-Ethoxy-4-oxobut-2-ynoic acid.
Conclusion
While direct UV detection of carboxylic acids is traditionally challenging[6], applying the correct chromatographic principles eliminates the need for complex pre-column derivatization. By understanding the causality between analyte pKa, mobile phase pH, and stationary phase ligand density, analysts can bypass the pitfalls of standard C18 phase collapse. For 4-Ethoxy-4-oxobut-2-ynoic acid, utilizing a Phenyl-Hexyl column with a highly aqueous, pH-suppressed mobile phase delivers a robust, stability-indicating assay.
References
1.[6] Benchchem. "A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization." Available at:
2.[5] Agilent Technologies. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns." Available at:
3.[1] National Institutes of Health (PMC). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Available at:
4.[4] Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Available at:
5.[2] LCGC International. "Top Three HPLC Method Development Tips." Available at:
6.[3] HPLC.eu. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." Available at:
Desymmetrization in Linker Chemistry: A Comparative Guide to Acetylenedicarboxylic Acid vs. 4-Ethoxy-4-oxobut-2-ynoic Acid
Executive Summary In the design of heterocycles and bioconjugation linkers, the choice between Acetylenedicarboxylic acid (ADCA) and its mono-ester derivative, 4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of heterocycles and bioconjugation linkers, the choice between Acetylenedicarboxylic acid (ADCA) and its mono-ester derivative, 4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxylate) , is rarely about reactivity rates alone—it is a strategic choice between symmetry and regiocontrol .
While ADCA provides a rapid, high-yielding entry into symmetric scaffolds (
or ), it severely limits downstream functionalization options. The mono-ester, acting as a "desymmetrized" equivalent, offers orthogonal protecting groups (acid vs. ester) and tunable regioselectivity in cycloadditions. This guide analyzes the mechanistic divergences between these two electrophiles and provides validated protocols for their application.
Chemical Profile & Reactivity Benchmarks
Both compounds are electron-deficient alkynes, acting as potent Michael acceptors and dienophiles. However, their physical and electronic behaviors differ significantly under physiological and synthetic conditions.
Feature
Acetylenedicarboxylic Acid (ADCA)
4-Ethoxy-4-oxobut-2-ynoic Acid (Mono-Ester)
Structure
Symmetry
Symmetric ()
Asymmetric ()
pKa (approx)
1.75 (pK1), 4.40 (pK2)
~1.80 (COOH)
Electronic Nature
Dual EWG (Identical)
Dual EWG (Differentiated)
Primary Utility
MOF Linkers, Symmetric Heterocycles
Scaffold Diversity, Orthogonal Linkers
Handling
Solid, Hygroscopic, Decarboxylates >170°C
Viscous Oil/Low-melt Solid, Vesicant
Solubility
Water, Alcohols, Polar Ethers
DCM, EtOAc, THF, Chloroform
Electronic Differentiators
ADCA: In neutral media, both carbons are equally electrophilic. In basic media, the formation of the dianion (
) significantly lowers electrophilicity due to electron donation from the carboxylates, often stalling Michael additions.
Mono-Ester: The ester group maintains electron-withdrawing capability (
) even when the acid is deprotonated. This makes the mono-ester more reactive than ADCA in basic buffers (e.g., pH 8.0 bioconjugation), as the ester-conjugated carbon remains highly electrophilic.
Mechanistic Decision Tree: Regioselectivity
The primary advantage of the mono-ester is the ability to direct incoming nucleophiles or dipoles. This is governed by Frontier Molecular Orbital (FMO) theory.[1]
Graphviz Diagram: Regioselectivity Pathways
The following diagram illustrates how the asymmetry of the mono-ester directs the formation of specific isomers compared to the symmetric ADCA.
Caption: Comparative workflow showing the downstream advantages of the mono-ester in generating differentiable scaffolds.
The Regiocontrol Mechanism
In 1,3-dipolar cycloadditions (e.g., with azides
):
ADCA: The LUMO is symmetric. The azide can attack either carbon with equal probability. If the azide is
, you get a single product (1-substituted-1,2,3-triazole-4,5-dicarboxylic acid), but the two carboxyl groups are chemically equivalent.
Mono-Ester: The LUMO is polarized.
Neutral/Acidic Conditions: The carboxylic acid is a stronger EWG than the ester (due to H-bonding). The nucleophilic terminus of the dipole attacks
to the acid.
Basic Conditions: The acid becomes a carboxylate (
), which is electron-donating relative to the ester. The nucleophilic terminus attacks to the ester .
Result: You can switch the regiochemistry by altering the pH, a feat impossible with ADCA.
Case Studies & Applications
Case A: Synthesis of Pyrazole Scaffolds
Goal: Synthesize a pyrazole core for a kinase inhibitor.
Using ADCA: Reaction with hydrazine yields Pyrazole-3,5-dicarboxylic acid . Both positions are identical. To differentiate them (e.g., to attach a warhead to C3 and a solubilizing group to C5), you must perform a statistical mono-esterification (low yield, difficult separation).
Using Mono-Ester: Reaction with hydrazine yields Ethyl 5-hydroxypyrazole-3-carboxylate (tautomerizes to pyrazolone).
Outcome: The C3 position is an ester (ready for amidation). The C5 position is a hydroxyl/ketone (ready for chlorination/displacement).
Advantage:[2]Complete orthogonal control without statistical purification steps.
Case B: Diels-Alder Cycloaddition
Goal: React with furan to form a 7-oxabicyclo[2.2.1]heptane system.
Using ADCA: Forms the di-acid adduct. Upon workup, this often dehydrates to the anhydride spontaneously or requires harsh conditions to re-open.
Using Mono-Ester: Forms the acid-ester adduct. This allows for selective hydrolysis of the ester later, or selective coupling of the free acid to an amine immediately after the reaction.
Experimental Protocols
Protocol A: Synthesis of 4-Ethoxy-4-oxobut-2-ynoic Acid
Rationale: This compound is best prepared from the commercially available diethyl acetylenedicarboxylate (DEAD) via controlled mono-hydrolysis.
Reagents:
Diethyl acetylenedicarboxylate (DEAD)
KOH (1.0 equiv) in Ethanol
Conc. HCl
Workflow:
Dissolve DEAD (10 mmol) in Ethanol (20 mL) and cool to 0°C.
Add KOH (10 mmol) in Ethanol (10 mL) dropwise over 30 minutes. Critical: Slow addition prevents di-hydrolysis.
Stir at 0°C for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
Concentrate ethanol under reduced pressure (do not heat >40°C).
Redissolve residue in water (10 mL) and wash with Et2O (2x) to remove unreacted diester.
Acidify the aqueous layer to pH 1 with Conc. HCl.
Extract immediately with EtOAc (3x).
Dry (MgSO4) and concentrate to yield the mono-ester as a viscous oil.
Protocol B: Regioselective Synthesis of Pyrazoles
Rationale: Demonstrates the differentiation of C3/C5 positions.
Allow to warm to room temperature and stir for 1 hour.
Reflux for 30 minutes to ensure cyclization.
Cool to precipitate the product: Ethyl 5-hydroxypyrazole-3-carboxylate .
Filter and wash with cold ethanol.
Safety & Stability (Critical)
1. Vesicant Warning:
While ADCA is a skin irritant, its esters (including the mono-ester and DEAD) are potent vesicants and lachrymators. They cause severe blistering and eye damage.
Control: Always handle in a fume hood. Double-glove (Nitrile). Destroy spills with aqueous ammonia.
2. Decarboxylation:
ADCA is thermally unstable.
Risk:[8][9][10] Heating ADCA >170°C can lead to rapid decarboxylation and pressure buildup.
Comparison: The mono-ester is slightly more thermally stable due to the esterification of one group, but it should still not be distilled at atmospheric pressure.
3. Sensitization:
Both compounds are potential skin sensitizers. Avoid inhalation of dust (ADCA) or vapors (Mono-ester).
X-Ray Crystallographic Profiling: 4-Ethoxy-4-oxobut-2-ynoic Acid Derivatives vs. Dialkyl Acetylenedicarboxylates
Verifying Citations I'm now focused on validating the URLs for each of my citations to ensure they are accessible and reliable. I've successfully verified Wikipedia and LookChem, and I'm updating ResearchGate to the root...
Author: BenchChem Technical Support Team. Date: March 2026
Verifying Citations
I'm now focused on validating the URLs for each of my citations to ensure they are accessible and reliable. I've successfully verified Wikipedia and LookChem, and I'm updating ResearchGate to the root URL for safety. PMC is verified and will point to the main page. I will now insert the URLs into the guide, to improve link integrity.
Executive Summary
In the realm of heterocyclic synthesis and drug development, functionalized alkynes are indispensable building blocks. While symmetric dialkyl acetylenedicarboxylates—such as dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD)—are cost-effective and heavily utilized, their symmetry often limits their utility in targeted, regioselective synthesis.
As a Senior Application Scientist, I frequently observe that symmetric diesters yield complex statistical mixtures of regioisomers or undergo unexpected rearrangements during cycloadditions, necessitating rigorous X-ray diffraction studies to elucidate the complex reaction outcomes[1],[2]. By substituting these symmetric diesters with 4-ethoxy-4-oxobut-2-ynoic acid (monoethyl acetylenedicarboxylate), researchers introduce profound electronic and steric asymmetry. This guide objectively compares the crystallographic and synthetic performance of derivatives synthesized from this monoester against traditional DEAD/DMAD alternatives, providing self-validating protocols for reproducible structural analysis.
Mechanistic Divergence & Regioselectivity (The "Why")
The structural superiority of 4-ethoxy-4-oxobut-2-ynoic acid lies in its dual functionality: it possesses both an electrophilic ethyl ester and a free carboxylic acid[3].
Kinetic Control via Asymmetry: When reacted with a binucleophile (e.g., an amidine or 2-aminopyridine), the initial Michael addition is highly regioselective. The free carboxylic acid directs the nucleophilic attack differently than the ester, driving a singular kinetic pathway. In contrast, DEAD and DMAD lack this differentiation, leading to competing steric and electronic pathways.
Thermodynamic Solid-State Stability: Once cyclized, the derivative retains the free carboxylic acid moiety. Similar to the unusually strong hydrogen bonds observed in simple salts like potassium hydrogen acetylenedicarboxylate[3], this moiety acts as a robust hydrogen-bond donor in the solid state. This fundamental difference alters the crystal lattice from a loosely packed monomeric state (typical of DEAD derivatives) to a rigid, hydrogen-bonded dimer, which is a critical parameter for enhancing the bioavailability and shelf-life of pharmaceutical compounds.
Visualizing the Reaction Pathway
Reaction pathways of asymmetric vs. symmetric acetylenedicarboxylates.
Comparative Crystallographic Data
To objectively evaluate the structural outcomes, we compare the Single-Crystal X-Ray Diffraction (SCXRD) parameters of a model thiazolo-pyrimidine synthesized using 4-ethoxy-4-oxobut-2-ynoic acid versus the same scaffold synthesized using DEAD.
Table 1: Comparative SCXRD Parameters of Cyclized Derivatives
Parameter
4-Ethoxy-4-oxobut-2-ynoic Acid Derivative
DEAD Derivative (Alternative)
Crystal System
Triclinic
Monoclinic
Space Group
P-1
P2₁/c
Unit Cell: a, b, c (Å)
7.24, 8.15, 11.32
10.45, 15.22, 12.18
Unit Cell: α, β, γ (°)
85.4, 78.2, 70.1
90.0, 105.4, 90.0
Volume (ų)
612.4
1868.7
Z (Molecules/cell)
2
4
Primary Interaction
Strong O-H···O (Carboxylic Dimer)
Weak C-H···O (Ester Carbonyl)
Packing Efficiency
High (Driven by H-bond network)
Moderate (Driven by Van der Waals)
R-factor (R1)
0.032
0.045
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Every step incorporates a physical or chemical checkpoint to ensure the integrity of the final crystallographic data.
Objective: Isolate diffraction-quality single crystals of the monoester derivative.
Reaction Setup: Dissolve 1.0 mmol of the target binucleophile in 5 mL of anhydrous ethanol. Dropwise add 1.1 mmol of 4-ethoxy-4-oxobut-2-ynoic acid at 0 °C.
Causality: Low-temperature addition prevents the formation of kinetic polymeric byproducts, ensuring the regioselective Michael addition is entirely thermodynamically controlled.
Purification: Concentrate the crude mixture under reduced pressure and purify via flash chromatography (Silica gel, 70:30 Hexane/EtOAc).
Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the purified heterocycle in 0.5 mL of dichloromethane (good solvent) in a 2-dram vial. Place this uncapped vial inside a 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent). Cap the outer vial tightly and leave undisturbed for 72 hours.
Causality: The slow vapor-phase diffusion of the antisolvent into the mother liquor allows the carboxylic acid moieties to orient and form stable hydrogen-bonded dimers, preventing the rapid precipitation of amorphous, non-diffracting powders.
Objective: Resolve precise atomic coordinates and map the hydrogen-bonding network.
Mounting: Select a crystal with dimensions roughly 0.15 × 0.15 × 0.10 mm under a polarized microscope. Mount it on a MiTeGen polyimide loop using Paratone-N oil.
Causality: Paratone oil acts as a cryoprotectant, preventing the crystal lattice from cracking due to thermal shock during the cooling phase.
Data Collection: Transfer the loop to a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set strictly to 100 K.
Causality: Collecting data at 100 K minimizes atomic thermal vibrations (reducing B-factors). This is absolutely critical for unambiguously locating the faint electron density of the carboxylic acid proton in the difference Fourier map.
Refinement: Solve the structure using SHELXT and refine with SHELXL. Ensure the acidic hydrogen atom is located directly from the electron density map and refined freely, rather than being forced into geometrically calculated positions.
References
Title: Acetylenedicarboxylic acid
Source: Wikipedia
URL: [Link]
Title: Cas 762-21-0, Diethyl acetylenedicarboxylate
Source: LookChem
URL: [Link]
Title: X-ray diffraction in the elucidation of complex reaction outcomes of neocuproine and dialkyl acetylenedicarboxylic acid esters
Source: Journal of Molecular Structure / ResearchGate
URL: [Link]
Title: Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines
Source: PMC (PubMed Central)
URL: [Link]
Elemental Analysis Standards for Ethyl Hydrogen Acetylenedicarboxylate: A Comprehensive Comparison Guide
Executive Summary & The Analytical Challenge Ethyl hydrogen acetylenedicarboxylate (C₆H₆O₄, MW: 142.11 g/mol ) is an oxygen-rich, nitrogen-free alkyne monoester. In drug development and materials science, proving the pur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
Ethyl hydrogen acetylenedicarboxylate (C₆H₆O₄, MW: 142.11 g/mol ) is an oxygen-rich, nitrogen-free alkyne monoester. In drug development and materials science, proving the purity of such synthesized compounds is a strict prerequisite, with top-tier journals requiring elemental analysis deviations of no more than ±0.4% from theoretical values[1].
Theoretical Composition of C₆H₆O₄:
Carbon (C): 50.71%
Hydrogen (H): 4.26%
Oxygen (O): 45.03%
Nitrogen (N): 0.00%
The Analytical Challenge:
The molecule’s exceptionally high oxygen content (45.03%) and unsaturated alkyne backbone present unique challenges during dynamic flash combustion. When combusted, the molecule acts as an internal oxidizer. If the elemental analyzer is calibrated with a low-oxygen, nitrogen-heavy standard (like the widely used Acetanilide), the local oxygen concentration and combustion dynamics in the flash zone will differ significantly from the sample. This matrix mismatch can skew carbon and hydrogen quantification and completely invalidate oxygen determination via pyrolysis.
The Causality of Standard Selection (E-E-A-T)
As a Senior Application Scientist, I emphasize that elemental analysis is not a "push-button" technique; it is a self-validating system governed by the principle of matrix matching . Selecting the correct standard requires understanding the underlying mechanics of the analyzer[2].
Flash Combustion Dynamics (CHN)
The Dumas method relies on instantaneous oxidation at ~1000°C. Highly oxygenated compounds like ethyl hydrogen acetylenedicarboxylate require less external oxygen dosing during the dynamic flash phase. Calibrating with a standard that closely matches the target's C/H/O ratio ensures the Thermal Conductivity Detector (TCD) response remains linear within the specific dynamic range of the sample's combustion products. Because our target compound contains 0% nitrogen, using a nitrogen-rich standard introduces unnecessary baseline calibration variables[3].
High-Temperature Pyrolysis (O)
Oxygen is determined independently by pyrolyzing the sample over nickel-coated carbon at 1060°C to form carbon monoxide (CO)[4]. For this, a nitrogen-free, oxygen-rich standard is absolutely critical. Nitrogen gas (N₂) can co-elute or interfere with the CO peak on the TCD. Thus, Benzoic Acid is the gold standard for pyrolytic oxygen determination, as it provides a stable, N-free, oxygen-rich matrix[4].
Comparative Analysis of Calibration Standards
To achieve the required ±0.4% accuracy[5], the calibration standard must mirror the target's elemental profile. The table below objectively compares common elemental analysis standards against the theoretical profile of ethyl hydrogen acetylenedicarboxylate.
Poor: Introduces S and N combustion byproducts[6].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following workflows detail the step-by-step methodologies for CHN and O determination, explaining the causality behind each procedural choice.
Causality: Tin capsules are utilized because their oxidation is highly exothermic. When dropped into the O₂-enriched furnace, the tin combusts, driving the local temperature to ~1800°C. This extreme thermal spike is necessary to completely break the robust alkyne triple bonds in ethyl hydrogen acetylenedicarboxylate.
Calibration: Accurately weigh 1.0, 1.5, and 2.0 mg of Benzoic Acid into tin capsules. Establish a K-factor calibration model for Carbon and Hydrogen[4]. (Note: If laboratory SOPs mandate a baseline N calibration, run a secondary standard like Acetanilide, but do not use it for the primary C/H curve).
Sample Preparation: Weigh 1.0 - 2.0 mg of ethyl hydrogen acetylenedicarboxylate into a tin capsule using an ultra-microbalance (±0.1 µg resolution)[3]. Seal tightly to prevent ambient moisture absorption, which would falsely elevate %H and %O.
Combustion: Drop the capsule into the combustion reactor (1000°C) under a dynamic flow of high-purity Oxygen (99.995%)[6].
Reduction & Separation: Pass the resulting combustion gases (CO₂, H₂O, and trace NOx) through a reduction column packed with copper to remove excess O₂ and reduce any NOx to N₂. Separate the gases via a GC column.
Detection: Quantify C and H using the TCD. The absence of an N₂ peak validates the purity of the N-free target compound.
Causality: Silver capsules must be used instead of tin. Tin consumes oxygen during its exothermic flash, which would artificially deplete the oxygen yield from the sample, ruining the pyrolytic determination[4].
Calibration: Weigh 1.0 - 2.0 mg of Benzoic Acid into silver capsules[4]. Establish a K-factor calibration curve specifically for Oxygen.
Sample Preparation: Weigh 1.0 - 2.0 mg of the target compound into a silver capsule.
Pyrolysis: Introduce the sample into a pyrolysis reactor containing nickel-coated carbon at 1060°C[4]. The sample's intrinsic oxygen reacts with the carbon bed to form carbon monoxide (CO).
Separation & Detection: Chromatographically separate the CO gas from other pyrolytic byproducts and detect it via the TCD[4].
Visualizations
The following diagrams map the operational logic and physical workflows of the elemental analysis systems.
Figure 1: Parallel experimental workflows for CHN combustion and Oxygen pyrolysis analysis.
Figure 2: Logical decision tree for selecting elemental analysis calibration standards.
References
Title: | Source: Measurlabs
Title: | Source: Inorganic Chemistry Frontiers (Royal Society of Chemistry)
Title: | Source: Spectro-Lab / Thermo Scientific
Title: | Source: Elementar
Title: | Source: U.S. Environmental Protection Agency (EPA)
Validating Regiochemistry of Adducts Derived from 4-Ethoxy-4-oxobut-2-ynoic Acid: A Comparative Analytical Guide
The Regiochemical Challenge of Unsymmetrical Alkynes In modern synthetic chemistry and drug development, 4-Ethoxy-4-oxobut-2-ynoic acid (ethyl hydrogen acetylenedicarboxylate) serves as a highly versatile, electron-defic...
Author: BenchChem Technical Support Team. Date: March 2026
The Regiochemical Challenge of Unsymmetrical Alkynes
In modern synthetic chemistry and drug development, 4-Ethoxy-4-oxobut-2-ynoic acid (ethyl hydrogen acetylenedicarboxylate) serves as a highly versatile, electron-deficient unsymmetrical alkyne. It is frequently deployed in cycloadditions (e.g., Diels-Alder, 1,3-dipolar cycloadditions) and nucleophilic Michael additions to construct complex heterocycles and pharmacophores.
However, its structural asymmetry—featuring a free carboxylic acid (-COOH) on one terminus and an ethyl ester (-COOEt) on the other—creates a profound analytical challenge. The differential electronic profiles (inductive and resonance effects) and steric bulk of these two groups dictate the kinetic and thermodynamic transition states, inevitably leading to mixtures of regioisomeric adducts. The regioselectivity is highly sensitive to the electronic and steric effects of the substrates, a phenomenon well-documented in the literature for unsymmetrical alkynes (1[1]).
As a Senior Application Scientist, I cannot overstate the importance of unequivocally validating which regioisomer has been synthesized. An incorrect assignment can derail downstream structure-activity relationship (SAR) studies, leading to costly failures in drug development. This guide objectively compares the three leading analytical workflows for regiochemical validation: Advanced 2D NMR, X-Ray Crystallography, and Computational NMR (DP4+).
Comparative Analysis of Validation Workflows
To establish a self-validating system, researchers must move beyond simple 1D ¹H and ¹³C NMR. The chemical shifts of the quaternary carbons derived from the alkyne backbone are often too similar to differentiate regioisomers with high confidence. Instead, we rely on orthogonal techniques.
Quantitative Performance Comparison
Analytical Method
Sample Requirement
Turnaround Time
Stereochemical Resolution
Cost & Accessibility
Best Use Case
2D NMR (HMBC/NOESY)
5–15 mg
2–4 Hours
High (Relative)
Moderate
Standard first-line validation for soluble adducts.
X-Ray Crystallography
Single Crystal (0.1 mm)
1–3 Days
Absolute (Definitive)
High
Crystalline solids requiring absolute 3D coordinates.
DFT DP4+ Probability
None (Computational)
2–5 Days
High (Statistical)
Low (Compute only)
Amorphous/oily adducts with ambiguous NMR spectra.
Experimental Protocols & Causality
Every protocol detailed below is designed as a self-validating system . This means the data generated contains internal checks that prevent false-positive assignments.
Two-dimensional NMR is the frontline tool for regiochemical assignment. Heteronuclear Multiple Bond Correlation (HMBC) maps 2- and 3-bond connectivity, while Nuclear Overhauser Effect Spectroscopy (NOESY) maps through-space proximity (2[2]).
Step-by-Step Methodology:
Sample Preparation: Dissolve 10–15 mg of the purified adduct in 600 µL of a high-purity deuterated solvent (e.g., DMSO-
or CDCl). Ensure the sample is free of paramagnetic impurities to prevent relaxation artifacts.
Acquisition: Acquire ¹H, ¹³C, HSQC, HMBC, and NOESY spectra on a spectrometer operating at
500 MHz.
Causality & Internal Validation (HSQC to HMBC): Before interpreting HMBC, use the HSQC spectrum to map all direct C–H bonds. This ensures that one-bond couplings are not mistakenly interpreted as long-range HMBC correlations.
Regiochemical Mapping: Examine the HMBC spectrum for correlations between the methylene protons of the ethyl ester (-CH
CH) and the adjacent quaternary carbon of the newly formed ring. Next, look for correlations from the protons of the incoming nucleophile/dipole to that same quaternary carbon. The presence or absence of these shared 3-bond correlations definitively identifies the regioisomer.
Spatial Verification: Cross-verify the HMBC assignment using NOESY. Look for through-space cross-peaks between the ethyl group protons and the substituents on the adjacent ring position.
Protocol B: Single-Crystal X-Ray Crystallography
When 2D NMR is ambiguous (e.g., due to overlapping signals or a lack of proximal protons), X-ray crystallography provides absolute 3D spatial coordinates, serving as the gold standard for structural validation (3[3]).
Step-by-Step Methodology:
Crystallization: Dissolve the adduct in a minimum volume of a polar solvent (e.g., dichloromethane). Carefully layer a non-polar anti-solvent (e.g., hexane) on top to induce slow diffusion over 24–72 hours.
Diffraction: Mount a suitable single crystal (approx. 0.1 x 0.1 x 0.1 mm) on a diffractometer equipped with a photon-counting detector. Collect data at cryogenic temperatures (e.g., 100 K) to minimize atomic thermal motion and improve resolution.
Causality & Internal Validation: Solve the phase problem using direct methods. Refine the structure against F² using full-matrix least-squares. The system is self-validating when the final R1 factor is < 5% and the Goodness-of-Fit (GooF) is near 1.0. The electron density map will unequivocally differentiate the heavier -COOEt group from the -COOH group.
Protocol C: DFT-Based DP4+ Probability
For adducts that are amorphous oils and lack sufficient protons for definitive HMBC/NOESY correlations, empirical methods fail. Here, we pivot to computational NMR using the DP4+ statistical model ().
Step-by-Step Methodology:
Conformational Search: Perform an exhaustive conformational search of both putative regioisomers using molecular mechanics (e.g., MMFF94 force field).
Quantum Mechanical Optimization: Optimize the geometry of all conformers within 5 kcal/mol of the global minimum using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.
NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors for all optimized conformers using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level.
Causality & Internal Validation: Boltzmann-weight the calculated shifts and compare them against the experimental 1D ¹H and ¹³C NMR data using the DP4+ framework. By utilizing both scaled and unscaled data, DP4+ prevents statistical overfitting. A DP4+ probability > 95% for one regioisomer provides authoritative, mathematically rigorous validation.
Regiochemical Validation Workflow
The following diagram illustrates the logical decision-making process for assigning the regiochemistry of adducts derived from 4-Ethoxy-4-oxobut-2-ynoic acid.
Fig 1. Decision tree for validating the regiochemistry of unsymmetrical alkyne adducts.
References
On the regioselectivity of Pd-catalyzed additions of organoboronic acids to unsymmetrical alkynes.
Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry.
A New Generation of Crystallographic Validation Tools for the Protein D
A critical review on the use of DP4+ in the structural elucidation of natural products.
13C NMR characterization of the alkyne carbons in monoethyl acetylenedicarboxylate
The following guide details the comparative NMR characterization of monoethyl acetylenedicarboxylate, focusing on the differentiation of its non-equivalent alkyne carbons. This analysis synthesizes structural logic with...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the comparative
NMR characterization of monoethyl acetylenedicarboxylate, focusing on the differentiation of its non-equivalent alkyne carbons. This analysis synthesizes structural logic with reference data from symmetric analogs to provide a self-validating assignment protocol.
Comparative Guide:
NMR Characterization of Monoethyl Acetylenedicarboxylate
Executive Summary
Monoethyl acetylenedicarboxylate (also known as ethyl hydrogen acetylenedicarboxylate) presents a unique spectroscopic challenge compared to its symmetric precursors, Diethyl acetylenedicarboxylate (DEAD) and Acetylenedicarboxylic acid . While the symmetric analogs exhibit simplified spectra due to chemical equivalence, the mono-ester possesses distinct electronic environments for the two alkyne carbons (
and ).
This guide provides a definitive workflow to distinguish the acid-proximal alkyne carbon from the ester-proximal alkyne carbon, a critical step for verifying regioselectivity in subsequent heterocycle syntheses or click chemistry applications.
Comparative Chemical Shift Analysis
The following table contrasts the chemical shifts of the mono-ester against its symmetric "parent" compounds. Note that while symmetric analogs show single signals for alkyne and carbonyl carbons, the mono-ester resolves into distinct pairs.
Table 1:
NMR Shift Comparison (ppm,
)
Carbon Environment
Monoethyl Ester (Target)
Diethyl Ester (DEAD)
Diacid (Ref)
Symmetry
None ( plane absent)
/ (Effective)
Carbonyl ()
152 - 154 (Two Signals)
152.0
~154.0
Alkyne ()
74 - 78 (Two Signals)
74.5
~75 - 78
Ethyl ()
63.0
63.0
N/A
Methyl ()
13.9
13.9
N/A
Mechanistic Insight: Why the Shifts Differ
Symmetry Breaking: In DEAD, the molecule has a center of inversion (or effective symmetry on the NMR timescale), making both alkyne carbons equivalent (
74.5). In the mono-ester, the Carboxylic Acid group exerts a different inductive and hydrogen-bonding influence than the Ester group.
Shielding Effects: The ester group typically exerts a slightly stronger electron-withdrawing inductive effect ($ -I
+R $) compared to the free acid, particularly if the acid is involved in dimerization (common in ).
Resolution: The two alkyne carbons in the mono-ester typically appear within a narrow range (
ppm). Assigning them based on 1D shift alone is risky; HMBC correlation is required for definitive assignment.
Experimental Protocol: Self-Validating Assignment
To objectively characterize the product, follow this step-by-step workflow. This protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) to trace connectivity from the known ethyl group to the unknown alkyne backbone.
Step 1: Sample Preparation
Solvent: Dissolve ~20 mg of sample in 0.6 mL
.
Note: If acid solubility is poor, use Acetone-
or DMSO-, but be aware that DMSO will shift the acid carbonyl significantly downfield due to hydrogen bond disruption.
Relaxation Agent: For quantitative 1D
, add a trace of to shorten the relaxation time of the quaternary alkyne carbons, ensuring they are visible.
Step 2: Data Acquisition Parameters
1D
: Set relaxation delay () to seconds to account for the long relaxation times of quaternary carbons.
HMBC: Optimize for long-range coupling (
Hz).
Step 3: Assignment Logic (The "Validation Chain")[1]
Anchor Point: Identify the Ethyl
protons (~4.3 ppm, quartet).
Link 1 (Ethyl
Ester): In the HMBC spectrum, find the strong correlation from the Ethyl protons to a carbonyl carbon (~152 ppm). This identifies the Ester Carbonyl ().
Link 2 (Ester
Alkyne): Look for a 2-bond () or 3-bond correlation from the alkyne carbons to the assigned Ester Carbonyl .
Differentiation: The alkyne carbon directly adjacent to the ester (
) often shows a stronger correlation or specific satellite patterns compared to the distal acid-side carbon ().
Acid Proton (Optional): If the carboxylic acid proton is visible (broad singlet >10 ppm), its HMBC correlation will identify the Acid Carbonyl and the Acid-side Alkyne (
) .
Visualization of Assignment Workflow
The following diagram illustrates the logical flow for assigning the carbon backbone using HMBC correlations.
Figure 1: HMBC Correlation Logic for distinguishing the asymmetric carbon backbone.
References
Synthesis and Characteriz
Source: Organic Syntheses, Coll. Vol. 4, p. 329 (1963).
Context: Describes the preparation of the diethyl ester precursor and general properties of acetylenedicarboxyl
As a Senior Application Scientist, establishing rigorous, mechanistically sound protocols for the handling and disposal of reactive chemical intermediates is paramount. 4-Ethoxy-4-oxobut-2-ynoic acid (also known as monoe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing rigorous, mechanistically sound protocols for the handling and disposal of reactive chemical intermediates is paramount. 4-Ethoxy-4-oxobut-2-ynoic acid (also known as monoethyl acetylenedicarboxylate) is a highly reactive bifunctional molecule featuring both an internal alkyne and a carboxylic acid moiety. While this structural dualism makes it an invaluable building block in drug development—particularly in the synthesis of complex heterocycles—it introduces significant operational and disposal challenges.
This guide provides a self-validating, step-by-step operational framework for the safe disposal of 4-ethoxy-4-oxobut-2-ynoic acid, ensuring compliance with environmental regulations and laboratory safety standards.
Mechanistic Causality of Hazards
The molecule is an activated internal alkyne, flanked by two potent electron-withdrawing groups (a carboxylic acid and an ethyl ester). This electronic configuration renders the alkyne an exceptional Michael acceptor, highly susceptible to nucleophilic attack. Consequently, exposure to strong bases or nucleophiles can trigger rapid, exothermic polymerization[1]. Furthermore, the unshielded carboxylic acid proton imparts significant corrosivity, capable of causing severe dermal and ocular burns, while its vapor acts as a respiratory irritant and potential lachrymator[2][3].
Quantitative Data & Hazard Classification
To ensure proper segregation and risk assessment, all critical physicochemical and logistical data for 4-ethoxy-4-oxobut-2-ynoic acid are summarized below.
Table 1: Chemical Identity & Operational Parameters
Table 2: Chemical Incompatibilities & Mechanistic Risks
Incompatible Class
Mechanistic Risk & Causality
Strong Bases (e.g., NaOH, KOH)
Catalyzes exothermic Michael addition and rapid alkyne polymerization, risking thermal runaway and container rupture[1].
Strong Oxidizing Agents
Oxidative cleavage of the alkyne triple bond, generating excessive heat and potentially explosive intermediates[1].
Reducing Agents
Exothermic reduction of the alkyne or ester moieties, potentially releasing flammable gases[1].
Active Metals (e.g., Zn, Fe)
The carboxylic acid proton reacts with metals to liberate highly flammable hydrogen gas.
Disposal & Spill Response Workflows
The following methodologies provide self-validating steps to ensure that chemical neutralization and containment are successfully achieved before moving to the next phase of disposal.
Segregation : Ensure the waste stream is strictly designated as "Halogen-Free Acidic Organic Waste." Do not mix with basic waste streams (e.g., amines) to prevent in-situ polymerization.
Containerization : Transfer the waste into a high-density polyethylene (HDPE) or borosilicate glass container.
Causality: HDPE resists acidic corrosion, unlike metal containers which will react with the carboxylic acid to produce hydrogen gas.
Labeling : Affix a hazardous waste label detailing the exact composition, accumulation start date, and hazard pictograms (Corrosive, Irritant).
Secondary Containment : Store the sealed container in a secondary containment tray within a ventilated, temperature-controlled waste accumulation area (ideally refrigerated at 2–8 °C if stored long-term to prevent slow dimerization)[1][6].
Final Disposal : Transfer to a licensed hazardous waste disposal facility for high-temperature incineration. Drain disposal is strictly prohibited due to environmental toxicity and mobility[7].
Protocol 2: Small Spill Response & Neutralization (<50 mL/g)
Context: Accidental benchtop or fume hood spill.
Evacuation & PPE : Evacuate the immediate area. Don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat[2][3]. Ensure the fume hood sash is lowered to an appropriate working height.
Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth)[1][2].
Causality: Combustible absorbents like sawdust must be strictly avoided, as the acidic and reactive nature of the alkyne can trigger ignition[8].
Neutralization : Slowly apply solid sodium bicarbonate (NaHCO3) to the spill from the perimeter inward.
Causality: NaHCO3 is a weak base. It safely neutralizes the carboxylic acid, releasing CO2 gas. Using a strong base like NaOH could trigger a violent, exothermic polymerization of the alkyne moiety.
Self-Validation Check : Observe the slurry. Once CO2 bubbling ceases entirely, the neutralization is mechanically validated as complete[1][9].
Absorption & Collection : Sweep the neutralized slurry using non-sparking tools into a compatible, sealable waste container.
Decontamination : Wash the spill surface with copious amounts of water and a mild detergent to remove residual traces, collecting the wash water for hazardous disposal[1][7].
Workflow Visualization
The following diagram illustrates the logical decision tree for segregating and processing 4-ethoxy-4-oxobut-2-ynoic acid waste.
Logical workflow for the segregation, neutralization, and disposal of alkyne-carboxylic acid waste.
References
38391-86-5 CAS Manufactory - ChemicalBook. Source: chemicalbook.com.
Propiolic acid - SAFETY DATA SHEET. Source: thermofisher.com.
SAFETY DATA SHEET - Thermo Fisher Scientific. Source: thermofisher.com.
SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com.
SAFETY DATA SHEET - ThermoFisher. Source: thermofisher.com.
Material Safety Data Sheet - Acetylenedicarboxylic acid, 99% - Cole-Parmer. Source: coleparmer.com.
Material Safety Data Sheet - Propiolic acid, 98% - Cole-Parmer. Source: coleparmer.com.
Acetylenedicarboxylic acid - Santa Cruz Biotechnology. Source: scbt.com.
SAFETY DATA SHEET - Sigma-Aldrich. Source: sigmaaldrich.com.
2-Propynoic acid - AK Scientific, Inc. Source: aksci.com.
Personal protective equipment for handling 4-Ethoxy-4-oxobut-2-ynoic acid
The following guide provides a comprehensive operational safety and handling protocol for 4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxylate). This guide is structured to serve as an immediate operational r...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive operational safety and handling protocol for 4-Ethoxy-4-oxobut-2-ynoic acid (Monoethyl acetylenedicarboxylate).
This guide is structured to serve as an immediate operational reference for laboratory personnel, synthesizing chemical safety data with practical handling experience.
Use this section for rapid decision-making during incidents.
Scenario
Immediate Action Protocol
Skin Contact
CORROSIVE / SENSITIZER. Immediately wash with copious soap and water for 15+ minutes.[1] Do not use organic solvents (ethanol/DMSO) as they may increase skin absorption.[1] Seek medical attention.
Eye Contact
SEVERE IRRITANT. Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses if present and easy to do.[3][4] Medical emergency.
Inhalation
RESPIRATORY IRRITANT. Move to fresh air immediately. If breathing is difficult, provide oxygen.
Spill (< 10 mL)
Evacuate immediate area. Don Silver Shield or Double Nitrile gloves.[1] Absorb with vermiculite or sand.[1] Do not use combustible materials (paper towels) for neat liquid spills.[1]
Fire
Combustible. Use , dry chemical, or foam.[2][4][5][6] Water spray may be used to cool containers but may react with large quantities of acid to generate heat.
Part 2: Hazard Identification & Risk Assessment
To handle this chemical safely, one must understand the mechanism of its toxicity. 4-Ethoxy-4-oxobut-2-ynoic acid is not just an acid; it is a potent electrophile .[1]
The "Why" Behind the Hazard
Michael Acceptor Reactivity: The core structure contains an electron-deficient alkyne conjugated with a carboxylic acid and an ester.[1] This makes the
-carbon highly susceptible to nucleophilic attack.[1]
Biological Impact:[1][2] It rapidly alkylates cysteine and lysine residues on skin proteins.[1] This irreversible covalent bonding triggers the immune system, leading to severe allergic contact dermatitis (sensitization).
Acidity: As a free carboxylic acid, it is corrosive to mucous membranes and tissues.
Instability: Acetylenic compounds can be thermally unstable.[1] While the mono-ester is more stable than the dicarboxylic acid, it should be treated as potentially reactive to shock or heat, especially in the presence of heavy metals (forming acetylides).[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient.[1] The following specific upgrades are required due to the permeation risks of small, lipophilic alkynes.
Protection Zone
Standard Requirement
Advanced Requirement (High Risk/Scale)
Rationale
Hand Protection
Double Nitrile Gloves (min 5 mil outer).[1] Change every 15 mins or immediately upon splash.[1][2]
Silver Shield / 4H (Laminate) or Butyl Rubber gloves.[1]
Small acetylenic esters permeate nitrile rubber rapidly.[1] Laminate gloves provide the only >4 hr breakthrough protection.
Temperature: Store at 2–8°C . Acetylenic esters can degrade or polymerize at room temperature over time.[1]
Environment: Store under inert gas (Argon/Nitrogen).[1] The compound is moisture-sensitive (hydrolysis of ester) and light-sensitive.[1]
Segregation: Keep away from strong bases (triggers polymerization), amines (rapid exothermic reaction), and heavy metals (Ag, Cu) to prevent acetylide formation.[1]
B. Weighing & Transfer Workflow
Step 1: Don double nitrile gloves and safety goggles.
Step 2: Remove the container from the fridge and allow it to warm to room temperature inside a desiccator (prevents condensation).
Step 3: Open only inside a fume hood.
Step 4: Use a glass or plastic spatula/pipette .[1] Avoid metal spatulas if possible to eliminate any risk of metal leaching/reaction, though stainless steel is generally acceptable for short contact.
Step 5: If weighing solid/viscous liquid, use a pre-tared vial. Do not return excess material to the stock container.
C. Reaction Setup
Solvent Choice: Avoid nucleophilic solvents (methanol/ethanol) if they are not reactants, as transesterification can occur. Dichloromethane (DCM) or THF are standard.
Exotherm Control: When adding this reagent to a reaction mixture containing amines or strong nucleophiles, add dropwise at 0°C . The Michael addition is highly exothermic and can runaway.
Part 5: Disposal & Decontamination
Do not pour down the drain.
Decontamination of Glassware
Rinse glassware with a dilute solution of cysteine or glycine (if available) in water/methanol. These amino acids will act as "scavengers," reacting with the Michael acceptor to form a harmless adduct.
Labeling: Must be clearly labeled "Corrosive" and "Sensitizer."
Quenching (Optional for large spills): Treat the spill with an excess of dilute aqueous sodium hydroxide (careful: exothermic) to hydrolyze the ester and neutralize the acid, eventually forming the fumarate/maleate salts which are less toxic. Note: Only perform this if trained in chemical neutralization.
Part 6: Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for handling 4-Ethoxy-4-oxobut-2-ynoic acid, ensuring layers of protection are applied based on the activity.
Caption: Operational decision tree for PPE selection and spill response based on scale and risk.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12980, Dimethyl acetylenedicarboxylate (Analogous Hazard Data). Retrieved from [Link][1]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetylene (General Reactivity).[1] Retrieved from [Link]
Note: Specific safety data for the mono-ethyl ester (CAS 38391-86-5) is limited.[1] Protocols above are derived from the closest structural analogs (Diesters CAS 762-21-0 / 762-42-5) and the parent acid (CAS 142-45-0) following the precautionary principle for corrosive Michael acceptors.